molecular formula C21H31ClN4O5S B178125 Acotiamide hydrochloride CAS No. 185104-11-4

Acotiamide hydrochloride

Cat. No.: B178125
CAS No.: 185104-11-4
M. Wt: 487.0 g/mol
InChI Key: VQEKQYLTAIVCBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acotiamide hydrochloride is a research compound that functions as an acetylcholinesterase (AChE) inhibitor, leading to increased acetylcholine availability at neuronal synapses . Its primary research application is in the study of upper gastrointestinal motility disorders, particularly the mechanisms underlying functional dyspepsia (FD) and postprandial distress syndrome (PDS) . The compound's mechanism is multifaceted; it reversibly inhibits AChE and also acts as an antagonist at presynaptic muscarinic M1 and M2 autoreceptors, which facilitates enhanced acetylcholine release from enteric cholinergic neurons . This combined action results in prokinetic effects, and studies in animal models have shown that acotiamide enhances gastric emptying and improves impaired gastric accommodation without affecting basal gastric acid secretion . Clinical research has demonstrated its efficacy in alleviating meal-induced symptoms such as postprandial fullness, upper abdominal bloating, and early satiation . Investigations into its potential applications for other motility disorders, such as esophagogastric junction outflow obstruction (EGJOO), are ongoing, highlighting its value as a tool for exploring cholinergic control of gastrointestinal function .

Properties

IUPAC Name

N-[2-[di(propan-2-yl)amino]ethyl]-2-[(2-hydroxy-4,5-dimethoxybenzoyl)amino]-1,3-thiazole-4-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N4O5S.ClH/c1-12(2)25(13(3)4)8-7-22-20(28)15-11-31-21(23-15)24-19(27)14-9-17(29-5)18(30-6)10-16(14)26;/h9-13,26H,7-8H2,1-6H3,(H,22,28)(H,23,24,27);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQEKQYLTAIVCBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CCNC(=O)C1=CSC(=N1)NC(=O)C2=CC(=C(C=C2O)OC)OC)C(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31ClN4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30171717
Record name Acotiamide hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30171717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

487.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

185104-11-4
Record name Acotiamide hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0185104114
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acotiamide hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30171717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ACOTIAMIDE HYDROCHLORIDE ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/510791NN30
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Acotiamide Hydrochloride and its Interaction with Muscarinic Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acotiamide hydrochloride is a novel prokinetic agent, the first of its class, approved for the management of functional dyspepsia, particularly postprandial distress syndrome. Its therapeutic efficacy is primarily attributed to its unique dual mechanism of action: the enhancement of acetylcholine (ACh) concentrations in the synaptic cleft through the inhibition of acetylcholinesterase (AChE) and the antagonism of presynaptic muscarinic M1 and M2 autoreceptors on enteric neurons. This technical guide provides an in-depth review of the mechanism of action of acotiamide with a specific focus on its interaction with muscarinic receptors. It includes a summary of available quantitative data, detailed experimental protocols for relevant assays, and visualizations of the key signaling pathways and experimental workflows.

Core Mechanism of Action

Acotiamide's prokinetic effects stem from its ability to augment cholinergic neurotransmission in the upper gastrointestinal tract. This is achieved through two primary mechanisms:

  • Acetylcholinesterase (AChE) Inhibition: Acotiamide inhibits AChE, the enzyme responsible for the degradation of acetylcholine. This leads to an increased concentration and prolonged availability of ACh at the neuromuscular junction in the enteric nervous system.[1][2]

  • Muscarinic Autoreceptor Antagonism: Acotiamide acts as an antagonist at presynaptic M1 and M2 muscarinic autoreceptors on enteric neurons.[2] These autoreceptors normally function as a negative feedback mechanism, inhibiting further release of acetylcholine. By blocking these receptors, acotiamide effectively removes this inhibition, leading to enhanced acetylcholine release.[2][3]

The synergistic effect of these two actions results in increased stimulation of postsynaptic muscarinic M3 receptors on smooth muscle cells, leading to enhanced gastric motility and accommodation.

Interaction with Muscarinic Receptors

Muscarinic receptors are G-protein coupled receptors (GPCRs) that are crucial for mediating the effects of acetylcholine in the central and peripheral nervous systems. They are classified into five subtypes (M1-M5). Acotiamide's primary interaction is with the M1 and M2 subtypes, which act as autoreceptors on presynaptic cholinergic neurons in the gut.

Qualitative Antagonism at M1 and M2 Receptors

Multiple sources confirm that acotiamide functions as an antagonist at M1 and M2 muscarinic receptors.[2][3] By blocking these presynaptic autoreceptors, acotiamide enhances the release of acetylcholine from enteric nerve endings.[3] This targeted antagonism is a key component of its prokinetic activity.

Quantitative Binding and Functional Data

Despite extensive literature searches, specific quantitative data on the binding affinities (Ki) or functional antagonism (IC50 or pA2 values) of acotiamide for the individual muscarinic receptor subtypes (M1, M2, M3, M4, and M5) are not publicly available in the reviewed scientific literature. Therefore, a comprehensive table of these values cannot be provided at this time.

Acetylcholinesterase Inhibition: Quantitative Data

Acotiamide's inhibitory effect on acetylcholinesterase has been quantified in several studies. The following table summarizes the reported IC50 and Ki values.

ParameterValueSpecies/TissueReference
IC50 1.79 µMRat Stomach Homogenate[4]
IC50 2.3 µMRat Stomach Homogenate[4]
Ki 0.61 µMHuman Acetylcholinesterase[4]

Signaling Pathways and Experimental Workflows

Acotiamide's Dual Mechanism of Action

The following diagram illustrates the dual mechanism of action of acotiamide, leading to enhanced cholinergic signaling.

Acotiamide_Mechanism cluster_presynaptic Presynaptic Cholinergic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Smooth Muscle Cell Acotiamide_M1M2 Acotiamide M1M2_Receptor M1/M2 Autoreceptor Acotiamide_M1M2->M1M2_Receptor Antagonizes ACh_Release M1M2_Receptor->ACh_Release Inhibits (-) ACh_Vesicle ACh Vesicle ACh_Vesicle->ACh_Release ACh_Synapse ACh ACh_Release->ACh_Synapse M3_Receptor M3 Receptor ACh_Synapse->M3_Receptor Activates AChE AChE AChE->ACh_Synapse Degrades (-) Acotiamide_AChE Acotiamide Acotiamide_AChE->AChE Inhibits Contraction Increased Gastric Motility & Contraction M3_Receptor->Contraction Leads to

Caption: Dual mechanism of acotiamide action.

Muscarinic Receptor Signaling Pathways

Muscarinic receptors signal through different G-protein pathways. M1, M3, and M5 receptors couple to Gq/11, leading to the activation of phospholipase C (PLC). M2 and M4 receptors couple to Gi/o, which inhibits adenylyl cyclase.

Muscarinic_Signaling cluster_M1M3M5 M1, M3, M5 Receptor Signaling cluster_M2M4 M2, M4 Receptor Signaling ACh_Gq Acetylcholine M1M3M5_R M1/M3/M5 Receptor ACh_Gq->M1M3M5_R Gq11 Gq/11 M1M3M5_R->Gq11 PLC Phospholipase C Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release ↑ Intracellular Ca²⁺ IP3->Ca_Release PKC Protein Kinase C DAG->PKC Cellular_Response_Gq Cellular Response Ca_Release->Cellular_Response_Gq PKC->Cellular_Response_Gq ACh_Gi Acetylcholine M2M4_R M2/M4 Receptor ACh_Gi->M2M4_R Gio Gi/o M2M4_R->Gio AC Adenylyl Cyclase Gio->AC Inhibits ATP ATP AC->ATP cAMP ↓ cAMP ATP->cAMP Conversion PKA ↓ Protein Kinase A cAMP->PKA Cellular_Response_Gi Cellular Response PKA->Cellular_Response_Gi

Caption: Muscarinic receptor signaling pathways.

Experimental Protocols

The following sections detail the general methodologies for key experiments used to characterize the interaction of compounds like acotiamide with muscarinic receptors and acetylcholinesterase.

Muscarinic Receptor Radioligand Binding Assay

This assay determines the binding affinity of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to muscarinic receptors.

  • Objective: To determine the inhibition constant (Ki) of a test compound for each muscarinic receptor subtype.

  • Materials:

    • Cell membranes from cell lines (e.g., CHO or HEK293) stably expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5).

    • Radiolabeled antagonist (e.g., [3H]-N-methylscopolamine, [3H]-NMS).

    • Test compound (e.g., acotiamide).

    • Non-specific binding control (e.g., a high concentration of atropine).

    • Assay buffer (e.g., phosphate-buffered saline).

    • Glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • Incubation: Cell membranes are incubated with a fixed concentration of the radiolabeled ligand and varying concentrations of the test compound.

    • Equilibration: The mixture is incubated to allow the binding to reach equilibrium.

    • Separation: The receptor-bound radioligand is separated from the unbound radioligand by rapid filtration through glass fiber filters.

    • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Binding_Assay_Workflow Start Start: Prepare Reagents Incubate Incubate cell membranes, [3H]-NMS, and acotiamide Start->Incubate Filter Rapid filtration through glass fiber filters Incubate->Filter Wash Wash filters to remove unbound radioligand Filter->Wash Count Measure radioactivity with scintillation counter Wash->Count Analyze Calculate IC50 and Ki values Count->Analyze End End Analyze->End

Caption: Radioligand binding assay workflow.

Functional Assay: Calcium Mobilization (for M1, M3, M5 Receptors)

This assay measures the ability of a compound to antagonize agonist-induced increases in intracellular calcium in cells expressing Gq/11-coupled muscarinic receptors.

  • Objective: To determine the IC50 of a test compound for antagonizing M1, M3, or M5 receptor activation.

  • Materials:

    • Cells (e.g., CHO or HEK293) expressing the M1, M3, or M5 receptor subtype.

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Muscarinic agonist (e.g., carbachol).

    • Test compound (e.g., acotiamide).

    • Fluorescence plate reader.

  • Procedure:

    • Cell Plating and Dye Loading: Cells are plated in a multi-well plate and loaded with a calcium-sensitive dye.

    • Compound Addition: Cells are pre-incubated with varying concentrations of the test compound (antagonist).

    • Agonist Stimulation and Measurement: A muscarinic agonist is added to stimulate the receptors, and the resulting change in fluorescence, indicative of intracellular calcium mobilization, is measured over time.

  • Data Analysis: The peak fluorescence response is determined for each concentration of the test compound. The data is normalized, and a concentration-response curve is generated to calculate the IC50 value.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay measures the activity of AChE and the inhibitory potency of compounds like acotiamide.

  • Objective: To determine the IC50 of a test compound for AChE inhibition.

  • Materials:

    • Acetylcholinesterase (from a suitable source, e.g., human erythrocytes or rat stomach homogenate).

    • Substrate (e.g., acetylthiocholine iodide).

    • Chromogen (5,5'-dithiobis-(2-nitrobenzoic acid), DTNB).

    • Test compound (e.g., acotiamide).

    • Assay buffer (e.g., phosphate buffer).

    • Spectrophotometer.

  • Procedure:

    • Reaction Mixture: The assay is typically performed in a 96-well plate. Each well contains the assay buffer, DTNB, AChE, and a specific concentration of the test compound.

    • Pre-incubation: The mixture is pre-incubated to allow the inhibitor to bind to the enzyme.

    • Reaction Initiation: The reaction is initiated by the addition of the substrate, acetylthiocholine.

    • Measurement: AChE hydrolyzes acetylthiocholine to thiocholine, which then reacts with DTNB to produce a yellow-colored product. The rate of color formation is measured spectrophotometrically at 412 nm.

  • Data Analysis: The percentage of AChE inhibition is calculated for each concentration of the test compound. A dose-response curve is plotted to determine the IC50 value.

Conclusion

This compound's prokinetic activity is well-established to be a result of its dual action as an acetylcholinesterase inhibitor and a presynaptic M1 and M2 muscarinic receptor antagonist. This combined mechanism effectively increases the concentration and duration of action of acetylcholine in the enteric nervous system, leading to improved gastric motility. While quantitative data for its AChE inhibitory activity is available, there is a notable absence of publicly available quantitative data on its binding affinities and functional antagonism at the individual muscarinic receptor subtypes. Further research in this area would provide a more complete understanding of acotiamide's pharmacological profile and could aid in the development of future gastrointestinal prokinetic agents. The experimental protocols outlined in this guide provide a framework for conducting such investigations.

References

Acotiamide Hydrochloride: An In-depth Technical Guide to its Acetylcholinesterase Inhibition Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acotiamide is a first-in-class gastroprokinetic agent approved for the treatment of functional dyspepsia, particularly the symptoms associated with postprandial distress syndrome.[1][2] Its therapeutic effects are primarily attributed to its ability to enhance acetylcholine (ACh) concentrations in the enteric nervous system.[2] This is achieved through a dual mechanism of action: the inhibition of acetylcholinesterase (AChE), the enzyme responsible for ACh degradation, and the antagonism of presynaptic M1 and M2 muscarinic autoreceptors, which further enhances ACh release.[2][3][4] This guide provides a detailed overview of the acetylcholinesterase inhibition kinetics of acotiamide hydrochloride, including quantitative data, experimental protocols, and visual representations of the relevant biological pathways and experimental workflows.

Core Mechanism of Action: A Dual Approach

Acotiamide's prokinetic effects stem from its modulation of cholinergic signaling in the upper gastrointestinal (GI) tract. Unlike other prokinetic agents that may target serotonin or dopamine receptors, acotiamide's primary actions are centered on the acetylcholine pathway.[2][4]

The dual mechanism involves:

  • Acetylcholinesterase (AChE) Inhibition: Acotiamide inhibits the activity of AChE, the enzyme that breaks down acetylcholine in the synaptic cleft. This leads to an increased local concentration and prolonged action of acetylcholine.[2]

  • Muscarinic Autoreceptor Antagonism: By acting as an antagonist at presynaptic M1 and M2 muscarinic receptors on enteric neurons, acotiamide blocks the negative feedback loop that normally inhibits acetylcholine release.[3][4]

This synergistic action results in enhanced cholinergic transmission, leading to improved gastric motility and accommodation.[5]

Signaling Pathway of Acotiamide

The following diagram illustrates the dual mechanism of action of acotiamide at the cholinergic synapse in the enteric nervous system.

Caption: Dual mechanism of acotiamide action at the cholinergic synapse.

Quantitative Data: Acetylcholinesterase Inhibition Kinetics

The inhibitory potency of acotiamide against acetylcholinesterase has been quantified in several studies. The half-maximal inhibitory concentration (IC50) and the inhibitor constant (Ki) are key parameters used to describe this inhibition. It is important to note that these values can vary based on the experimental conditions, such as the source of the enzyme and the substrate used.

ParameterValue (µM)Enzyme SourceSubstrateReference
IC50 2.3Rat Stomach HomogenateAcetylthiocholine[6]
IC50 1.79Not Specified (in vitro)MATP+[7]
Ki 0.61Human AChENot Specified[7]

Experimental Protocols: Acetylcholinesterase Inhibition Assay

The most common method for determining AChE activity and inhibition is the colorimetric assay developed by Ellman. This assay is valued for its simplicity, reliability, and suitability for high-throughput screening.

Principle of the Ellman's Method

The Ellman's method is a two-step reaction:

  • Enzymatic Hydrolysis: Acetylcholinesterase catalyzes the hydrolysis of the substrate, acetylthiocholine (ATCh), into thiocholine and acetic acid.

  • Colorimetric Reaction: The produced thiocholine, which contains a sulfhydryl group, reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to yield the yellow-colored 5-thio-2-nitrobenzoate (TNB) anion. The rate of TNB formation, measured spectrophotometrically at 412 nm, is directly proportional to the AChE activity.

Detailed Methodology (Adapted from multiple sources)

1. Reagent Preparation:

  • Phosphate Buffer (0.1 M, pH 8.0): Prepare by mixing solutions of 0.1 M sodium phosphate dibasic and 0.1 M sodium phosphate monobasic until the desired pH is achieved.

  • DTNB Solution (10 mM): Dissolve 39.6 mg of DTNB in 10 mL of the phosphate buffer. This solution should be protected from light.

  • Acetylthiocholine Iodide (ATCI) Solution (14 mM): Dissolve 40.2 mg of ATCI in 10 mL of deionized water. This solution should be prepared fresh daily.

  • Acetylcholinesterase (AChE) Solution (1 U/mL): Prepare a stock solution of AChE and dilute it with phosphate buffer to the final working concentration immediately before use. Keep the solution on ice.

  • This compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water) and make serial dilutions to obtain the desired test concentrations.

2. Assay Procedure (96-well plate format):

  • Plate Setup:

    • Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL ATCI.

    • Control (100% activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL solvent for the test compound.

    • Test Sample (with inhibitor): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL of the acotiamide test solution.

  • Pre-incubation: Add the buffer, AChE solution, DTNB, and acotiamide solution (or its solvent for the control) to the respective wells. Mix gently and incubate the plate for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow the inhibitor to interact with the enzyme.

  • Initiation of Reaction: Add 10 µL of the ATCI solution to all wells to start the enzymatic reaction.

  • Kinetic Measurement: Immediately place the microplate in a spectrophotometer and measure the increase in absorbance at 412 nm at regular intervals (e.g., every minute) for a specified duration (e.g., 10-15 minutes).

3. Data Analysis:

  • Calculate the rate of reaction (ΔAbs/min): Determine the slope of the linear portion of the absorbance versus time curve for each well.

  • Correct for non-enzymatic hydrolysis: Subtract the rate of the blank from the rates of the control and test samples.

  • Calculate the percentage of inhibition:

    • % Inhibition = [1 - (Rate of test sample / Rate of control)] x 100

  • Determine the IC50 value: Plot the percentage of inhibition against the logarithm of the acotiamide concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Experimental Workflow Visualization

The following diagram outlines the general workflow for an in vitro acetylcholinesterase inhibition assay using the Ellman's method.

AChE_Inhibition_Assay_Workflow cluster_prep 1. Preparation cluster_assay 2. Assay Execution (96-well plate) cluster_measurement 3. Data Acquisition cluster_analysis 4. Data Analysis Reagent_Prep Prepare Reagents: - Phosphate Buffer (pH 8.0) - DTNB Solution - ATCI Solution - AChE Solution - Acotiamide Dilutions Plate_Setup Set up plate with: - Blanks - Controls (100% activity) - Test Samples (Acotiamide) Reagent_Prep->Plate_Setup Preincubation Pre-incubate AChE with Acotiamide and DTNB Plate_Setup->Preincubation Reaction_Start Initiate reaction by adding ATCI substrate Preincubation->Reaction_Start Kinetic_Read Measure absorbance at 412 nm kinetically over time Reaction_Start->Kinetic_Read Rate_Calc Calculate reaction rates (ΔAbs/min) Kinetic_Read->Rate_Calc Inhibition_Calc Calculate % Inhibition for each Acotiamide concentration Rate_Calc->Inhibition_Calc IC50_Calc Plot % Inhibition vs. [Acotiamide] and determine IC50 value Inhibition_Calc->IC50_Calc

References

In Vivo Efficacy of Acotiamide Hydrochloride on Gastrointestinal Motility in Rats: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acotiamide hydrochloride is a novel prokinetic agent investigated for its therapeutic potential in disorders of gastrointestinal (GI) motility, particularly functional dyspepsia.[1][2][3] Its mechanism of action primarily involves the enhancement of cholinergic transmission within the enteric nervous system.[4][5] This technical guide provides an in-depth overview of the in vivo effects of Acotiamide on GI motility in rat models, summarizing key quantitative data, detailing experimental protocols, and illustrating the underlying signaling pathways and experimental workflows.

Mechanism of Action

Acotiamide enhances gastric motility through a dual mechanism of action.[6] It inhibits the enzyme acetylcholinesterase (AChE), which is responsible for the degradation of acetylcholine (ACh).[5][7][[“]] Additionally, it acts as an antagonist at presynaptic M1 and M2 muscarinic receptors.[4][5] This combined action leads to an increased concentration of ACh at the neuromuscular junctions in the GI tract, thereby augmenting cholinergic signaling and stimulating smooth muscle contractions, which in turn improves gastric emptying.[5][6] Unlike other prokinetic agents, Acotiamide has demonstrated little to no affinity for serotonin or dopamine D2 receptors.[3][4]

Signaling Pathway of Acotiamide

Acotiamide Signaling Pathway cluster_neuron Cholinergic Neuron cluster_synapse Synaptic Cleft cluster_muscle Smooth Muscle Cell ACh_release Acetylcholine (ACh) Release ACh Acetylcholine (ACh) ACh_release->ACh M1 M1 Receptor M1->ACh_release Inhibits M2 M2 Receptor M2->ACh_release Inhibits AChE Acetylcholinesterase (AChE) ACh->AChE Degrades M3 M3 Receptor ACh->M3 Activates Contraction Increased Gastric Motility & Emptying M3->Contraction Acotiamide1 Acotiamide Acotiamide1->M1 Antagonizes Acotiamide1->M2 Antagonizes Acotiamide2 Acotiamide Acotiamide2->AChE Inhibits

Caption: Dual mechanism of action of Acotiamide.

Quantitative Data Summary

The following tables summarize the quantitative data on the effects of this compound in various in vivo rat models.

Table 1: In Vitro and In Vivo Pharmacological Parameters of Acotiamide in Rats
ParameterValueSpecies/ModelReference
IC₅₀ for AChE 2.3 µmol/LRat Stomach[7]
IC₅₀ for AChE 1.79 µMRat Stomach[9][10]
Stomach Tissue Concentration 27.9 µMRat Stomach (30 min post 30 mg/kg s.c.)[9][11][12]
Unbound Stomach to Plasma Concentration Ratio 2.8Rat (steady state)[9]
Table 2: Effects of Acotiamide on Gastric Motility in Rat Models
Rat ModelAcotiamide Dose (s.c.)Observed EffectReference
Normal 30 and 100 mg/kgMarkedly enhanced gastric antral motility.[7]
Clonidine-induced hypomotility 100 mg/kgImproved gastric antral hypomotility.[7]
Clonidine-induced delayed gastric emptying 100 mg/kgImproved delayed gastric emptying.[7]
Restraint stress-induced delayed gastric emptying Not specifiedSignificantly improved delayed gastric emptying.[9][13]
Vagal nerve stimulation 10 mg/kgEnhanced gastric body contractions.[7]
Stress-induced impaired gastric accommodation Not specifiedSignificantly improved impaired gastric accommodation.[14]

Experimental Protocols

Detailed methodologies for key experiments investigating the in vivo effects of Acotiamide in rats are provided below.

Restraint Stress-Induced Delayed Gastric Emptying Model

This model is utilized to simulate stress-induced functional dyspepsia and evaluate the efficacy of prokinetic agents.[9][13]

Materials:

  • Male Sprague-Dawley or Wistar rats (200-250g)

  • Restraint stress cages or tubes

  • Test meal (e.g., liquid meal with a non-absorbable marker like phenol red)

  • This compound solution

  • Vehicle control solution

Procedure:

  • Acclimatization: House rats in standard laboratory conditions for at least one week prior to the experiment.

  • Fasting: Fast the rats for 18-24 hours with free access to water.

  • Group Allocation: Randomly assign rats to control and stress groups.

  • Stress Induction: Place rats in the stress group into restraint cages for 1-3 hours. The control group remains in their home cages.

  • Drug Administration: Following the stress period, administer Acotiamide or vehicle control via subcutaneous (s.c.) injection or oral gavage.

  • Test Meal Administration: After a predetermined time (e.g., 30 minutes), administer the test meal to all rats.

  • Gastric Emptying Measurement: At a specific time point after the meal (e.g., 30-60 minutes), euthanize the rats. The stomach is then carefully excised, and the amount of marker remaining is measured to determine the gastric emptying rate.

Experimental Workflow: Restraint Stress Model

Restraint Stress Model Workflow cluster_prep Preparation cluster_treat Treatment cluster_measure Measurement Acclimatize Acclimatize Rats (1 week) Fast Fast Rats (18-24 hours) Acclimatize->Fast Randomize Randomize into Groups (Control vs. Stress) Fast->Randomize Stress Induce Restraint Stress (1-3 hours) Randomize->Stress NoStress No Stress (Control Group) Randomize->NoStress Admin_Drug Administer Acotiamide or Vehicle Stress->Admin_Drug NoStress->Admin_Drug Admin_Meal Administer Test Meal Admin_Drug->Admin_Meal Euthanize Euthanize Rats Admin_Meal->Euthanize Measure_GE Measure Gastric Emptying Euthanize->Measure_GE

Caption: Workflow for the restraint stress model.

Gastric Emptying Assay (Phenol Red Method)

This assay provides a quantitative measure of the rate of gastric emptying of a liquid meal.[6]

Materials:

  • Phenol Red solution (e.g., 0.5 mg/mL in 5% glucose solution)

  • 0.1 N NaOH

  • 20% Trichloroacetic acid (TCA) solution

  • Spectrophotometer

Procedure:

  • Animal Preparation: Fast rats for 18-24 hours with free access to water.

  • Drug Administration: Administer Acotiamide or vehicle subcutaneously (s.c.) at the desired dose.

  • Phenol Red Administration: After 30 minutes, administer a fixed volume of the Phenol Red solution (e.g., 1.5 mL for rats) via oral gavage. A control group is euthanized immediately after gavage to determine the initial amount of phenol red administered.

  • Euthanasia and Stomach Dissection: Euthanize the animals at a specific time point (e.g., 20 minutes) after gavage. Immediately clamp the pyloric and cardiac ends of the stomach and carefully dissect it out.

  • Sample Preparation: Homogenize the stomach in a known volume of 0.1 N NaOH. Allow the homogenate to settle for 1 hour at room temperature.

  • Protein Precipitation: Take an aliquot of the supernatant and add TCA to precipitate proteins. Centrifuge the sample.

  • Spectrophotometry: Measure the absorbance of the supernatant at the appropriate wavelength for phenol red to determine its concentration.

  • Calculation: The percentage of gastric emptying is calculated based on the amount of phenol red recovered from the stomach compared to the initial amount administered.

Conclusion

In vivo studies in rat models have demonstrated that this compound effectively enhances gastric motility, particularly in conditions of stress-induced delayed gastric emptying.[13][15] Its dual mechanism of acetylcholinesterase inhibition and M1/M2 receptor antagonism provides a targeted approach to improving gastrointestinal motor function.[2][4] The experimental protocols detailed in this guide serve as a foundation for further preclinical evaluation of Acotiamide and other novel prokinetic agents. The quantitative data presented underscores its potential as a therapeutic agent for motility disorders.

References

Acotiamide Hydrochloride: A Technical Guide on its Role in Functional Dyspepsia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acotiamide hydrochloride is a first-in-class prokinetic agent approved for the treatment of functional dyspepsia (FD), specifically addressing meal-related symptoms such as postprandial fullness, upper abdominal bloating, and early satiation. Its unique dual mechanism of action, involving antagonism of muscarinic autoreceptors and inhibition of acetylcholinesterase, enhances cholinergic neurotransmission in the upper gastrointestinal tract. This guide provides a comprehensive overview of acotiamide's mechanism of action, pharmacokinetics, clinical efficacy, and safety profile, supported by quantitative data from key clinical trials and detailed experimental protocols.

Mechanism of Action

Acotiamide enhances gastric motility and accommodation through a dual pharmacological action that increases acetylcholine (ACh) concentration in the synaptic cleft of the enteric nervous system.[1][2][3][4][5]

  • Muscarinic Autoreceptor Antagonism: Acotiamide acts as an antagonist at presynaptic muscarinic M1 and M2 autoreceptors on cholinergic neurons.[5][6][7] These receptors normally function as a negative feedback mechanism, inhibiting further ACh release. By blocking these receptors, acotiamide disinhibits the neuron, leading to enhanced ACh release into the synapse.[1][2][3][5][6]

  • Acetylcholinesterase (AChE) Inhibition: Acotiamide is a selective and reversible inhibitor of acetylcholinesterase, the enzyme responsible for the degradation of ACh in the synapse.[8][9][10][11] This inhibition prolongs the availability of ACh, allowing it to exert a greater effect on postsynaptic receptors.[10]

The increased concentration of ACh subsequently stimulates postsynaptic M3 muscarinic receptors on gastric smooth muscle cells, enhancing gastric contractility, accommodation, and emptying.[12] Unlike older prokinetic agents, acotiamide has low affinity for dopamine D2 or serotonin (5-HT4) receptors, which contributes to a favorable safety profile with a lower risk of certain side effects.[1][4][13]

Caption: Dual mechanism of action of Acotiamide.

Pharmacokinetics and Metabolism

Acotiamide is administered orally, with key pharmacokinetic parameters summarized below.

ParameterValueReference
Time to Max. Plasma Concentration (Tmax) 1 - 1.5 hours[1][2]
Plasma Half-life (t½) 7 - 10 hours[1][2]
Protein Binding 84.21 - 85.95%[14]
Metabolism Major: UGT1A8 and UGT1A9[14][15]
Excretion Feces (~92.7%), Urine (~5.3%)[14]

Studies indicate that acotiamide does not have a significant inhibitory effect on cytochrome P450 enzymes.[1][2]

Clinical Efficacy

Multiple randomized, placebo-controlled clinical trials have demonstrated the efficacy of acotiamide (100 mg three times a day) in patients with FD, particularly those with postprandial distress syndrome (PDS).

Phase III Clinical Trial Results (4-Week Treatment)
Efficacy EndpointAcotiamide (100 mg TID)Placebop-valueReference
Overall Treatment Efficacy (OTE) Responder Rate 52.2%34.8%<0.001[1][16]
Elimination of all 3 Meal-Related Symptoms ¹15.3%9.0%0.004[1][16]
Elimination of Early Satiation 37.8%25.4%<0.001[1]
Number Needed to Treat (NNT) for OTE 6--[1][16]
Number Needed to Treat (NNT) for Symptom Elimination 16--[1][16]

¹Meal-related symptoms include postprandial fullness, upper abdominal bloating, and early satiation.

Effects on Gastric Motility
ParameterAcotiamide EffectPlacebo Effectp-valueReference
Gastric Accommodation (% change) Significant Increase (p=0.04)No Significant Change (p=0.08)-[16]
Gastric Emptying (T50) Significant Acceleration (p=0.02)No Significant Change (p=0.59)-[16]

Interestingly, a single administration of acotiamide in healthy volunteers did not significantly affect gastric emptying, suggesting its therapeutic benefit is most pronounced in restoring impaired motility in FD patients.[12][17]

Safety and Tolerability

Across clinical trials, acotiamide has been shown to be safe and well-tolerated. The incidence of adverse events is comparable to that of placebo.[1][2] A long-term (1-year) open-label safety study in Europe confirmed its favorable safety profile, with no deaths or treatment-related serious adverse events reported.[18][19]

Common Adverse Reactions (Incidence >1%):

  • Diarrhea (2.1%)[2]

  • Constipation (1.6%)[2]

  • Increased triglycerides

  • Increased ALT/AST levels

Key Experimental Protocols

In Vitro: Acetylcholinesterase (AChE) Inhibition Assay

This protocol is based on the Ellman method to quantify AChE activity.

  • Objective: To determine the IC50 value of acotiamide for AChE.

  • Materials:

    • Rat stomach-derived AChE[4]

    • Acetylthiocholine (ATCh) as substrate

    • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

    • Phosphate buffer (pH 8.0)

    • Acotiamide at various concentrations

    • 96-well microplate

    • Spectrophotometer

  • Methodology:

    • Prepare solutions of AChE, DTNB, and varying concentrations of acotiamide (or vehicle control) in phosphate buffer.

    • Add 20 µL of acotiamide/vehicle solution to each well of a 96-well plate.

    • Add 140 µL of DTNB solution and 20 µL of AChE solution to each well.

    • Incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 20 µL of the ATCh substrate.

    • Immediately measure the change in absorbance at 412 nm over time using a spectrophotometer. The rate of color change is proportional to AChE activity.

  • Data Analysis:

    • Calculate the percentage inhibition of AChE activity for each acotiamide concentration relative to the vehicle control.

    • Plot the percentage inhibition against the logarithm of the acotiamide concentration.

    • Determine the IC50 value (the concentration of acotiamide that inhibits 50% of AChE activity) using non-linear regression analysis. An IC50 of 2.3 µmol/L for rat stomach-derived AChE has been reported.[4]

In Vivo: Gastric Emptying Measurement (Scintigraphy)

This protocol describes the gold-standard method for assessing gastric emptying in a clinical setting.

Gastric_Emptying_Workflow start Patient Preparation (Overnight Fast) meal_prep Prepare Radiolabeled Meal (e.g., 99mTc-egg) start->meal_prep admin Administer Acotiamide or Placebo (e.g., 30 min pre-meal) meal_prep->admin ingest Patient Ingests Meal (within 10 min) admin->ingest imaging Acquire Anterior & Posterior Images ingest->imaging at t=0, 1, 2, 4 hours roi Draw Regions of Interest (ROIs) around stomach imaging->roi calc Calculate Geometric Mean of Counts (Correct for decay) roi->calc analysis Determine Gastric Retention (%) and Half-Emptying Time (T50) calc->analysis end Endpoint Analysis analysis->end

Caption: Workflow for Scintigraphy-Based Gastric Emptying Measurement.
  • Objective: To quantitatively measure the effect of acotiamide on the gastric emptying rate.[16]

  • Methodology:

    • Patient Preparation: Patients fast overnight. Any medications affecting GI motility are discontinued.

    • Drug Administration: Patients are randomized to receive acotiamide (100 mg) or a matching placebo orally.

    • Radiolabeled Meal: After a set time (e.g., 30-60 minutes), patients consume a standardized meal labeled with a radioisotope, typically Technetium-99m (⁹⁹ᵐTc), such as ⁹⁹ᵐTc-sulfur colloid mixed with eggs.

    • Imaging: Immediately after meal ingestion (t=0) and at subsequent time points (e.g., 1, 2, and 4 hours), anterior and posterior images of the stomach are acquired using a gamma camera.

    • Data Analysis:

      • Regions of interest (ROIs) are drawn around the stomach on all images.

      • The geometric mean of the radioactive counts in the anterior and posterior ROIs is calculated for each time point to correct for tissue attenuation.

      • Counts are corrected for radioactive decay.

      • The percentage of the meal remaining in the stomach at each time point is calculated relative to the counts at t=0.

      • A gastric emptying curve is generated, and the primary endpoint, the gastric emptying half-time (T50), is calculated.

Clinical Trial Protocol Workflow (Phase III Example: NCT00761358)

This represents a typical workflow for a pivotal efficacy and safety study.

  • Objective: To determine the efficacy and safety of acotiamide compared to placebo in FD-PDS patients.[1][16]

  • Design: Multicentre, randomized, double-blind, placebo-controlled, parallel-group trial.[1][16]

  • Methodology:

    • Screening & Baseline (1-2 weeks): Patients meeting Rome III criteria for FD-PDS are enrolled. They record symptom severity daily in a diary to establish a baseline.

    • Randomization: Eligible patients are randomized to receive either acotiamide 100 mg or a matching placebo.

    • Treatment Period (4 weeks): Patients take the assigned study drug three times a day before meals. They continue to record daily symptoms.

    • Efficacy Assessment: Primary endpoints are assessed at the end of the 4-week period. These include:

      • Global Assessment of Overall Treatment Efficacy (OTE): Patients rate their symptom changes on a Likert scale.

      • Symptom Elimination Rate: The percentage of patients with complete absence of the three key meal-related symptoms.

    • Follow-up (4 weeks): A post-treatment follow-up period may be included to assess for sustained benefit or rebound symptoms.

    • Safety Monitoring: Adverse events are monitored and recorded throughout the trial.

Conclusion

This compound represents a significant advancement in the management of functional dyspepsia. Its well-defined dual mechanism of action, targeting enhanced acetylcholine availability, translates into clinically meaningful improvements in gastric motility and accommodation. Robust data from Phase III clinical trials confirm its efficacy in alleviating key PDS symptoms and improving patient quality of life, coupled with a favorable safety profile. The detailed protocols provided herein offer a framework for the continued investigation and understanding of acotiamide and other gastroprokinetic agents in both preclinical and clinical research settings.

References

Preclinical Animal Models for Evaluating the Efficacy of Acotiamide Hydrochloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Functional dyspepsia (FD) is a prevalent functional gastrointestinal disorder characterized by symptoms such as postprandial fullness, early satiation, and epigastric pain, without any identifiable organic cause.[1][2] A key factor in the pathophysiology of FD is impaired gastric motility, including delayed gastric emptying and reduced gastric accommodation.[1][3] Acotiamide hydrochloride, a first-in-class prokinetic agent, has been developed for the treatment of FD, particularly for meal-related symptoms.[4][5] This technical guide provides a comprehensive overview of the preclinical animal models used to establish the efficacy of Acotiamide, detailing its mechanism of action, experimental protocols, and quantitative outcomes.

Mechanism of Action of Acotiamide

Acotiamide enhances gastric motility and emptying primarily through a dual cholinergic mechanism.[6][7] It inhibits acetylcholinesterase (AChE) activity in the stomach and acts as an antagonist at presynaptic muscarinic M1 and M2 autoreceptors on enteric neurons.[4][8] This dual action leads to an increased concentration of acetylcholine (ACh) in the synaptic cleft, thereby enhancing postsynaptic cholinergic signaling, which in turn stimulates gastric smooth muscle contraction and motility.[7][8] Unlike traditional prokinetics, Acotiamide has little to no affinity for dopamine D2 or serotonin receptors.[4]

Acotiamide_Mechanism_of_Action cluster_neuron Cholinergic Neuron cluster_synapse Synaptic Cleft cluster_muscle Gastric Smooth Muscle ACh_vesicle ACh Vesicle ACh_release ACh Release ACh Acetylcholine (ACh) ACh_release->ACh M1_M2 M1/M2 Autoreceptors M1_M2->ACh_release Inhibits (-) AChE Acetylcholinesterase (AChE) ACh->AChE Degradation M3_receptor M3 Receptor ACh->M3_receptor Binds (+) Contraction Contraction M3_receptor->Contraction Stimulates Acotiamide Acotiamide Acotiamide->M1_M2 Antagonism (-) Acotiamide->AChE Inhibition (-)

Caption: Mechanism of action of Acotiamide in the gastric neuromuscular junction.

Preclinical Animal Models

Various animal models have been instrumental in elucidating the prokinetic effects of Acotiamide. These models are designed to induce symptoms characteristic of functional dyspepsia, such as delayed gastric emptying and gastric hypomotility.

Drug-Induced Gastric Motility Dysfunction Models

These models utilize pharmacological agents to temporarily induce gastric hypomotility, providing a platform to assess the restorative effects of prokinetic drugs.

  • Clonidine-Induced Hypomotility: Clonidine, an α2-adrenoceptor agonist, suppresses the release of acetylcholine from cholinergic neurons, leading to gastric hypomotility and delayed gastric emptying.[1][9] This model is widely used to evaluate the efficacy of cholinomimetic drugs. Acotiamide has been shown to effectively reverse clonidine-induced gastric antral hypomotility in both rats and dogs.[9][10]

  • Atropine-Induced Hypomotility: Atropine, a muscarinic acetylcholine receptor antagonist, directly blocks the action of acetylcholine on gastrointestinal smooth muscle, thereby inhibiting motility.[1] The reversal of atropine's effects can demonstrate a drug's ability to overcome muscarinic blockade, often by increasing acetylcholine levels.

Stress-Induced Gastric Emptying Delay Models

Psychosocial factors are known to contribute to FD.[1] Stress-induced models mimic this aspect by subjecting animals to stressors, which can lead to delayed gastric emptying.

  • Restraint Stress Model: In this model, rats are placed in restrainers for a period, which induces a stress response that delays gastric emptying. Acotiamide has been demonstrated to restore the delayed gastric emptying and feeding inhibition induced by restraint stress in rats.[3][6]

  • Neonatal Maternal Separation Model: This model involves separating pups from their mothers for several hours daily during early life. This early life stress can lead to long-term alterations in gastrointestinal function and visceral sensitivity, mimicking features of FD.[1]

Quantitative Data on Acotiamide Efficacy

The following tables summarize the quantitative data from key preclinical studies evaluating the efficacy of Acotiamide.

Table 1: In Vitro Acetylcholinesterase (AChE) Inhibition

SpeciesTissue SourceIC50 of Acotiamide (μM)Reference(s)
RatStomach Homogenate2.3[9]
RatStomach (in vitro assay)1.79[11][12]
Guinea PigStomach HomogenateMixed Inhibition[13]

Table 2: In Vivo Efficacy in Gastric Motility Dysfunction Models (Rats)

| Model | Acotiamide Dose (s.c.) | Outcome | Comparison | Reference(s) | | :--- | :--- | :--- | :--- | | Normal Gastric Motility | 30 & 100 mg/kg | Markedly enhanced gastric antral motility | Similar to Itopride (100 mg/kg) |[9] | | Clonidine-Induced Hypomotility | 100 mg/kg | Improved gastric antral hypomotility | Similar to Itopride (100 mg/kg); Mosapride had no effect |[9] | | Clonidine-Induced Delayed Gastric Emptying | 100 mg/kg | Improved delayed gastric emptying | Similar to Itopride (100 mg/kg); Mosapride had no effect |[9] | | Vagal Nerve Stimulation | 10 mg/kg | Enhanced gastric body contractions | Similar to Neostigmine (10 µg/kg); Mosapride had no effect |[9] | | Restraint Stress-Induced Delayed Gastric Emptying | 1-10 mg/kg (p.o.) | Restored delayed gastric emptying | Mosapride also effective, Itopride had no effect |[6] |

Table 3: In Vivo Efficacy in Conscious Dog Models

| Model | Acotiamide Administration | Outcome | Notes | Reference(s) | | :--- | :--- | :--- | :--- | | Postprandial Motility | Oral | Stimulated gastroduodenal and colonic motor activities | - |[10] | | Clonidine-Induced Hypomotility | Oral/Intraduodenal | Markedly improved hypomotility | Effect abolished by atropine, confirming cholinergic pathway |[10] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are protocols for key experiments used to evaluate Acotiamide.

Protocol 1: Gastric Emptying Assessment in Rats (Phenol Red Method)

This is a terminal method used to measure the amount of a non-absorbable marker remaining in the stomach after a set time.

Materials:

  • Male Wistar rats (fasted overnight with free access to water)

  • Phenol red solution (0.5 mg/mL in 1.5% methylcellulose)

  • This compound and vehicle control

  • Stomach tubes for gavage

  • 0.1 N NaOH, 20% trichloroacetic acid (TCA)

  • Spectrophotometer

Procedure:

  • Drug Administration: Administer Acotiamide or vehicle subcutaneously (s.c.) or orally (p.o.) to fasted rats at the desired pre-treatment time.

  • Test Meal Administration: At time zero, administer 1.5 mL of the phenol red test meal via oral gavage.

  • Incubation Period: Return the animals to their cages for a specific period (e.g., 20 minutes).

  • Euthanasia and Stomach Removal: At the end of the incubation period, euthanize the rats by cervical dislocation. Immediately clamp the pylorus and cardia of the stomach and carefully remove the entire organ.

  • Phenol Red Extraction: Place the stomach in a tube containing 10 mL of 0.1 N NaOH and homogenize the tissue. Let the homogenate stand for 1 hour at room temperature.

  • Protein Precipitation: Add 0.5 mL of 20% TCA to 5 mL of the homogenate to precipitate proteins. Centrifuge at 3000 rpm for 20 minutes.

  • Spectrophotometry: Add 1 mL of the supernatant to 4 mL of 0.5 N NaOH. Measure the absorbance of the resulting solution at 560 nm.

  • Calculation: Gastric emptying (%) is calculated using the formula: Gastric Emptying (%) = (1 - (Amount of phenol red recovered from test animal / Average amount of phenol red recovered from control animals at time 0)) x 100

Phenol_Red_Workflow start Start: Fasted Rats drug_admin 1. Drug Administration (Acotiamide or Vehicle) start->drug_admin meal_admin 2. Oral Gavage (Phenol Red Meal) drug_admin->meal_admin wait 3. Wait 20 minutes meal_admin->wait euthanize 4. Euthanasia & Stomach Removal wait->euthanize homogenize 5. Homogenize Stomach in NaOH euthanize->homogenize precipitate 6. Precipitate Proteins with TCA homogenize->precipitate measure 7. Measure Absorbance (560 nm) precipitate->measure calculate 8. Calculate % Gastric Emptying measure->calculate end_node End calculate->end_node

Caption: Experimental workflow for the Phenol Red gastric emptying assay in rats.
Protocol 2: Gastric Motility Assessment in Conscious Dogs

This protocol uses chronically implanted strain gauge force transducers to measure gastric contractions in conscious, freely moving animals.

Materials:

  • Beagle dogs

  • Strain gauge force transducers

  • Surgical equipment for implantation

  • Data acquisition system (e.g., PowerLab)

  • This compound and vehicle control

Procedure:

  • Surgical Implantation: Under general anesthesia, surgically implant strain gauge force transducers on the serosal surface of the gastric antrum and body to measure circular muscle contractions. Allow for a recovery period of at least 2 weeks.

  • Acclimatization: Acclimatize the dogs to the experimental setting.

  • Fasting and Feeding: Fast the dogs overnight. On the experimental day, record baseline motility for a set period. Then, provide a standard meal.

  • Drug Administration: Administer Acotiamide or vehicle orally or intraduodenally at a specified time relative to the meal.

  • Data Recording: Continuously record the contractile activity for several hours post-administration.

  • Data Analysis: Analyze the recorded data to determine motility indices, such as the area under the curve (AUC) of contractile force, frequency, and amplitude of contractions. Compare the results between treatment groups.

Protocol 3: In Vitro Acetylcholinesterase (AChE) Activity Assay

This assay measures the ability of Acotiamide to inhibit the enzymatic activity of AChE in stomach tissue homogenates.

Materials:

  • Rat stomach tissue

  • Phosphate buffer

  • Acetylthiocholine iodide (ATCI) as the substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • This compound at various concentrations

  • 96-well plate reader (spectrophotometer)

Procedure:

  • Tissue Preparation: Homogenize rat stomach tissue in cold phosphate buffer and centrifuge to obtain a supernatant containing the enzyme.

  • Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing the stomach homogenate (enzyme source), phosphate buffer, and DTNB.

  • Inhibitor Addition: Add varying concentrations of Acotiamide or vehicle to the wells and pre-incubate for a specific time at 37°C.

  • Initiate Reaction: Start the enzymatic reaction by adding the substrate, ATCI.

  • Measurement: The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored compound (5-thio-2-nitrobenzoate). Measure the rate of color change by reading the absorbance at 412 nm over time.

  • Calculation: Calculate the percentage of AChE inhibition for each concentration of Acotiamide. Determine the IC50 value, which is the concentration of Acotiamide required to inhibit 50% of the AChE activity.

FD_Models_Logic cluster_pathophysiology FD Pathophysiology cluster_models Animal Models Delayed_GE Delayed Gastric Emptying Acotiamide Acotiamide Efficacy Test Delayed_GE->Acotiamide Hypomotility Gastric Hypomotility Hypomotility->Acotiamide Visceral_HS Visceral Hypersensitivity Clonidine Clonidine-Induced Clonidine->Delayed_GE Mimics Clonidine->Hypomotility Mimics Stress Stress-Induced Stress->Delayed_GE Mimics Maternal_Sep Maternal Separation Maternal_Sep->Delayed_GE Mimics Maternal_Sep->Visceral_HS Mimics

Caption: Relationship between functional dyspepsia pathophysiology and animal models.

Conclusion

Preclinical animal models have been indispensable in characterizing the pharmacological profile and therapeutic potential of this compound. Drug-induced and stress-induced models of gastric dysmotility in rats and dogs have consistently demonstrated Acotiamide's ability to enhance gastric motility and accelerate delayed gastric emptying.[6][9][10] These in vivo findings are strongly supported by in vitro data confirming its mechanism of action as an acetylcholinesterase inhibitor.[9][11] The detailed experimental protocols and quantitative data summarized in this guide provide a robust framework for researchers in the field of gastroenterology and drug development, underscoring the value of these models in the evaluation of novel prokinetic agents for functional dyspepsia.

References

The Structural Blueprint for Prokinetic Activity: An In-depth Guide to the Structure-Activity Relationships of Acotiamide Hydrochloride Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Acotiamide

Acotiamide (N-[2-(diisopropylamino)ethyl]-2-[(2-hydroxy-4,5-dimethoxybenzoyl)amino]-1,3-thiazole-4-carboxamide) is a novel prokinetic agent approved for the treatment of functional dyspepsia, particularly postprandial distress syndrome.[1][4] Unlike other prokinetic agents that primarily target dopamine or serotonin receptors, acotiamide's unique mechanism of action centers on the modulation of cholinergic neurotransmission.[4] It enhances gastric motility and accommodation by increasing the concentration of acetylcholine at the neuromuscular junction in the stomach.[5][6] This is achieved through two primary actions:

  • Muscarinic Autoreceptor Antagonism: Acotiamide acts as an antagonist at presynaptic M1 and M2 muscarinic autoreceptors on enteric neurons. These receptors normally function to inhibit further acetylcholine release, so their blockade by acotiamide leads to enhanced ACh release into the synaptic cleft.[2]

  • Acetylcholinesterase (AChE) Inhibition: Acotiamide inhibits the activity of acetylcholinesterase, the enzyme responsible for the breakdown of acetylcholine. This prolongs the presence of ACh in the synapse, allowing for sustained stimulation of postsynaptic muscarinic receptors on smooth muscle cells, thereby promoting gastric motility.[5][6]

The chemical structure of acotiamide can be divided into three key regions, each contributing to its overall activity: the central 2-aminothiazole-4-carboxamide scaffold, the N-linked benzamide moiety, and the C-terminal dialkylaminoethyl side chain. Understanding the SAR of each of these components is critical for the design of more potent and selective analogues.

Structural Activity Relationship (SAR) Analysis

The 2-Aminothiazole-4-Carboxamide Core: A Scaffold for Muscarinic Receptor Interaction

The 2-aminothiazole-4-carboxamide core is a critical structural element for the muscarinic receptor antagonist activity of acotiamide. While specific SAR studies on acotiamide analogues are limited, research on other 2-aminothiazole-4-carboxamides as muscarinic M3 selective antagonists provides valuable insights.

A study on a series of 2-aminothiazole-4-carboxamides identified a lead compound with moderate M3 receptor binding affinity (Ki = 140 nM).[1] Optimization of this lead by parallel synthesis revealed that modifications at the 2-amino position and the 4-carboxamide nitrogen are crucial for potency and selectivity.

Key Inferred SAR points for the 2-Aminothiazole-4-Carboxamide Core:

  • 2-Amino Position: The substituent at the 2-amino position plays a significant role in receptor interaction. In acotiamide, this position is occupied by the 2-hydroxy-4,5-dimethoxybenzoyl group, which is essential for its activity.

  • 4-Carboxamide Nitrogen: The nature of the substituent on the 4-carboxamide nitrogen influences both potency and selectivity. In acotiamide, the N-(2-(diisopropylamino)ethyl) group at this position is critical for its overall pharmacological profile. Studies on related compounds have shown that bulky, lipophilic groups at this position can enhance binding affinity.[1]

The Benzamide Moiety: A Key to Acetylcholinesterase Inhibition

The benzamide portion of acotiamide, specifically the 2-hydroxy-4,5-dimethoxybenzoyl group, is crucial for its AChE inhibitory activity. SAR studies on benzamide and picolinamide derivatives as AChE inhibitors have shed light on the structural requirements for potent inhibition.[5][6]

Key Inferred SAR points for the Benzamide Moiety:

  • Substitution Pattern: The substitution pattern on the benzene ring significantly impacts AChE inhibitory potency. In acotiamide, the 2-hydroxy and 4,5-dimethoxy substituents are likely key for optimal interaction with the enzyme's active site.

  • Amide Linkage: The amide bond connecting the benzoyl group to the thiazole ring is a critical linker. Its geometry and electronic properties are important for correctly positioning the benzamide moiety within the AChE active site.

  • Para-substituted Dimethylamine Side Chain: In a series of benzamide derivatives, compounds with a para-substituted dimethylamine side chain exhibited more potent AChE inhibition compared to meta- or ortho-substituted analogues.[5] Although acotiamide's side chain is attached to the thiazole, this finding highlights the importance of the spatial arrangement of the basic amino group relative to the aromatic ring system for AChE inhibition.

Compound SeriesModificationAChE IC50 (µM)Reference
Benzamide DerivativesPara-substituted dimethylamine side chain2.49 ± 0.19[5]
Benzamide DerivativesMeta-substituted dimethylamine side chain>100[5]
Benzamide DerivativesOrtho-substituted dimethylamine side chain>100[5]
Picolinamide DerivativesPara-substituted dimethylamine side chain1.85 ± 0.15[5]
Acotiamide -1.79 - 2.3 [6][7]

Table 1: Representative AChE Inhibitory Activities of Benzamide and Picolinamide Derivatives Compared to Acotiamide.

The Dialkylaminoethyl Side Chain: Modulator of Potency and Selectivity

The N,N-diisopropylaminoethyl group at the 4-carboxamide position of the thiazole ring is a common feature in many pharmacologically active molecules and is known to influence physicochemical properties and receptor interactions.

Key Inferred SAR points for the Dialkylaminoethyl Side Chain:

  • Basic Nitrogen: The tertiary amine in the side chain is likely protonated at physiological pH, allowing for ionic interactions with negatively charged residues in the binding pockets of both muscarinic receptors and AChE.

  • Alkyl Substituents: The nature of the alkyl groups on the nitrogen (isopropyl groups in acotiamide) affects the steric bulk and lipophilicity of the molecule. These properties are critical for optimizing receptor binding and selectivity.

  • Ethyl Linker: The two-carbon chain separating the terminal amine from the carboxamide nitrogen provides optimal spacing for interaction with the target proteins.

Mechanism of Action: A Signaling Pathway Perspective

Acotiamide's dual mechanism of action culminates in an increased concentration of acetylcholine in the synaptic cleft of the enteric nervous system. This enhanced cholinergic stimulation leads to increased gastric motility and accommodation.

Acotiamide_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Smooth Muscle Cell Acotiamide1 Acotiamide M1M2 M1/M2 Autoreceptors Acotiamide1->M1M2 Antagonism ACh_release Acetylcholine (ACh) Release M1M2->ACh_release Inhibition (-) ACh Acetylcholine (ACh) ACh_release->ACh Muscarinic_Receptors Muscarinic Receptors ACh->Muscarinic_Receptors Activation AChE Acetylcholinesterase (AChE) AChE->ACh Degradation Acotiamide2 Acotiamide Acotiamide2->AChE Inhibition (-) Contraction Muscle Contraction Muscarinic_Receptors->Contraction

Experimental Protocols

In Vitro Acetylcholinesterase (AChE) Inhibition Assay

This protocol is based on the Ellman method and is commonly used to determine the AChE inhibitory activity of compounds.[5]

Materials:

  • Acetylcholinesterase (AChE) from rat stomach homogenate

  • Acetylthiocholine iodide (ATCI) as the substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) as the chromogen

  • Test compounds (acotiamide and its analogues)

  • Phosphate buffer (pH 8.0)

  • 96-well microplate reader

Procedure:

  • Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound solution at various concentrations.

  • Add the AChE enzyme solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

  • Initiate the reaction by adding the ATCI substrate solution.

  • Measure the absorbance at 412 nm at regular intervals using a microplate reader. The rate of the reaction is proportional to the AChE activity.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

AChE_Assay_Workflow start Start prep_solutions Prepare Stock Solutions (Test Compounds, AChE, DTNB, ATCI) start->prep_solutions plate_setup Plate Setup (Buffer, DTNB, Test Compound) prep_solutions->plate_setup add_enzyme Add AChE Enzyme and Incubate plate_setup->add_enzyme add_substrate Add ATCI Substrate add_enzyme->add_substrate measure_absorbance Measure Absorbance at 412 nm add_substrate->measure_absorbance calculate_ic50 Calculate % Inhibition and IC50 measure_absorbance->calculate_ic50 end End calculate_ic50->end

Muscarinic Receptor Binding Assay

This protocol is a standard method to determine the binding affinity of compounds to muscarinic receptors.[1]

Materials:

  • Cell membranes expressing the desired muscarinic receptor subtype (e.g., M1, M2, M3)

  • Radioligand (e.g., [³H]-N-methylscopolamine, [³H]-QNB)

  • Test compounds (acotiamide and its analogues)

  • Assay buffer (e.g., Tris-HCl)

  • Scintillation cocktail and counter

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a reaction tube, incubate the cell membranes, radioligand at a fixed concentration, and the test compound at various concentrations.

  • Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).

  • Terminate the incubation by rapid filtration through a glass fiber filter to separate bound from free radioligand.

  • Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

  • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Conclusion and Future Directions

The structural activity relationship of acotiamide and its analogues is a complex interplay of the contributions from its three main structural components. The 2-aminothiazole-4-carboxamide core is fundamental for muscarinic receptor antagonism, the benzamide moiety is a key determinant of acetylcholinesterase inhibition, and the dialkylaminoethyl side chain fine-tunes the overall potency and pharmacokinetic properties.

While this guide provides a foundational understanding based on related chemical series, dedicated SAR studies on a broad range of acotiamide analogues are needed to fully map the structural requirements for optimal prokinetic activity. Future research should focus on systematic modifications of each part of the acotiamide scaffold to:

  • Enhance potency for both muscarinic receptor antagonism and AChE inhibition.

  • Improve selectivity for presynaptic M1/M2 autoreceptors over other muscarinic receptor subtypes to minimize potential side effects.

  • Optimize pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME).

Such studies will be invaluable for the development of next-generation prokinetic agents with improved efficacy and safety profiles for the treatment of functional dyspepsia and other gastrointestinal motility disorders.

References

Methodological & Application

Application Note and Protocol: A Stability-Indicating HPLC Method for the Analysis of Acotiamide Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed application note and protocol for a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of Acotiamide hydrochloride. This method is crucial for the pharmaceutical industry to ensure the quality, safety, and efficacy of drug products by identifying and quantifying the active pharmaceutical ingredient (API) and its degradation products. The described method is validated according to the International Council for Harmonisation (ICH) guidelines and is suitable for routine quality control and stability studies of this compound in bulk and pharmaceutical dosage forms.

Introduction

Acotiamide is a prokinetic agent used for the treatment of functional dyspepsia.[1][2] It enhances gastric motility by inhibiting acetylcholinesterase and acting as a muscarinic receptor antagonist.[2] The stability of a drug substance is a critical attribute that can affect its safety and efficacy.[3] Therefore, a validated stability-indicating analytical method is essential to monitor the drug's purity and degradation over time and under various environmental conditions. This method should be able to separate the intact drug from any potential degradation products formed during storage or upon exposure to stress conditions such as acid, base, oxidation, heat, and light.[4]

This application note details a robust RP-HPLC method for the analysis of this compound, summarizing the chromatographic conditions, validation parameters, and forced degradation studies.

Chromatographic Conditions

A reliable separation of this compound from its degradation products can be achieved using the following chromatographic conditions. This method represents a synthesis of several published procedures.[1][5][6][7]

ParameterRecommended Conditions
Instrument High-Performance Liquid Chromatography (HPLC) system with a PDA or UV detector
Column Hypersil BDS C18 (250 mm x 4.6 mm, 5 µm) or equivalent
Mobile Phase Water (pH 4.5, adjusted with formic acid) : Methanol : Triethylamine (45:55:0.1, v/v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 222 nm
Injection Volume 20 µL
Column Temperature Ambient or 40 °C
Retention Time Approximately 4.4 minutes

Note: Alternative columns such as C8 and Cyano columns have also been reported to provide adequate separation.[1][8] The mobile phase composition and pH may be adjusted to optimize the separation.

Experimental Protocols

Preparation of Solutions
  • Mobile Phase: Prepare a mixture of HPLC grade water, methanol, and triethylamine in the ratio of 45:55:0.1 (v/v/v). Adjust the pH of the water to 4.5 using formic acid before mixing. Filter the mobile phase through a 0.45 µm membrane filter and degas prior to use.

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solution (10 µg/mL): Pipette 1 mL of the standard stock solution into a 10 mL volumetric flask and dilute to volume with the mobile phase.

Sample Preparation (from Tablet Formulation)
  • Weigh and finely powder not fewer than 20 tablets.

  • Accurately weigh a portion of the powder equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask.

  • Add approximately 70 mL of mobile phase and sonicate for 15 minutes to ensure complete dissolution of the drug.

  • Dilute to volume with the mobile phase and mix well.

  • Filter the solution through a 0.45 µm syringe filter.

  • Pipette 1 mL of the filtered solution into a 10 mL volumetric flask and dilute to volume with the mobile phase to obtain a final concentration of 10 µg/mL.

Method Validation Summary

The described HPLC method has been validated according to ICH guidelines, demonstrating its suitability for its intended purpose. The following tables summarize the validation parameters.

Table 1: System Suitability
ParameterAcceptance CriteriaTypical Results
Tailing Factor ≤ 2.0~1.2
Theoretical Plates ≥ 2000> 3000
%RSD of Peak Area ≤ 2.0%< 1.0%
Table 2: Linearity
Concentration Range (µg/mL)Correlation Coefficient (r²)
5 - 15≥ 0.999
10 - 60≥ 0.999
10 - 50≥ 0.99

Data compiled from multiple sources indicating consistent linearity across different concentration ranges.[1][5][7][8][9]

Table 3: Precision
Precision TypeConcentration (µg/mL)%RSD
Intra-day (n=3) 15< 2.0%
Inter-day (n=3) 15< 2.0%
Table 4: Accuracy (% Recovery)
Spiked Level% Recovery
80% 99.45% - 99.75%
100% 99.45% - 99.75%
120% 99.45% - 99.75%

Recovery studies demonstrate that the method is free from interference from excipients.[1][10]

Table 5: Limit of Detection (LOD) and Limit of Quantitation (LOQ)
ParameterValue (µg/mL)
LOD 0.36
LOQ 1.10

Values may vary slightly depending on the specific instrument and experimental conditions.[1][9]

Table 6: Robustness
Parameter VariationEffect on Results
Flow Rate (± 0.2 mL/min) No significant change in retention time or peak area
Mobile Phase pH (± 0.2) No significant change in retention time or peak area
Mobile Phase Composition (± 2%) No significant change in retention time or peak area

The method is robust to small, deliberate variations in chromatographic parameters.[6]

Forced Degradation Studies

Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method.[4] this compound was subjected to various stress conditions to induce degradation. The results show that the method can effectively separate the parent drug from its degradation products.

Protocol for Forced Degradation
  • Acid Hydrolysis: To 1 mL of the stock solution (1000 µg/mL), add 1 mL of 1N HCl. Heat the solution at 100°C for 3 hours.[1] Cool and neutralize with 1N NaOH. Dilute to a final concentration of 20 µg/mL with the mobile phase.

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.5N NaOH. Heat the solution at 100°C for 3 hours.[1] Cool and neutralize with 0.5N HCl. Dilute to a final concentration of 20 µg/mL with the mobile phase.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep the solution at room temperature for 6 hours.[7] Dilute to a final concentration of 10 µg/mL with the mobile phase.

  • Thermal Degradation: Keep the drug substance in a hot air oven at 80°C for 8 hours.[7] Dissolve the sample in the mobile phase to get a final concentration of 10 µg/mL.

  • Photolytic Degradation: Expose the drug substance to UV light (254 nm) in a UV chamber for 12 hours.[7] Dissolve the sample in the mobile phase to get a final concentration of 10 µg/mL.

Table 7: Summary of Forced Degradation Results
Stress Condition% DegradationObservations
Acid Hydrolysis (1N HCl, 100°C, 3h) SignificantOne major degradation product observed.[1]
Base Hydrolysis (0.5N NaOH, 100°C, 3h) SignificantOne major degradation product observed.[1]
Oxidative (3% H₂O₂, RT, 6h) ModerateDegradation observed.
Thermal (80°C, 8h) ConsiderableDegradation observed.[5][7]
Photolytic (UV, 12h) ModerateDegradation observed.
Neutral Hydrolysis StableRemained stable under neutral hydrolytic conditions.[3]

The peak purity of Acotiamide was found to be greater than 990 in the presence of its degradation products, indicating the specificity of the method.

Visualizations

Experimental Workflow

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Validation cluster_stability Forced Degradation Study prep_std Prepare Standard Solution (10 µg/mL) hplc_system HPLC System Setup (Column, Mobile Phase, Flow Rate) prep_std->hplc_system prep_sample Prepare Sample Solution (from tablets, 10 µg/mL) prep_sample->hplc_system inject Inject Samples & Standards (20 µL) hplc_system->inject detect Detect at 222 nm inject->detect acquire Data Acquisition detect->acquire process Peak Integration & Quantification acquire->process validate Method Validation (Linearity, Accuracy, Precision) process->validate stress Apply Stress Conditions (Acid, Base, Oxidative, etc.) analyze_degraded Analyze Stressed Samples by HPLC stress->analyze_degraded assess Assess Peak Purity & Degradation analyze_degraded->assess

Caption: Workflow for HPLC Method Development and Validation.

Conceptual Degradation Pathway of Acotiamide

G cluster_degradation Degradation Pathways cluster_products Degradation Products acotiamide This compound hydrolysis Hydrolysis (Acidic/Basic) acotiamide->hydrolysis Stress oxidation Oxidation acotiamide->oxidation Stress photolysis Photolysis acotiamide->photolysis Stress dp1 Amide Bond Hydrolysis Products hydrolysis->dp1 dp3 Methoxy Group Hydrolysis Products hydrolysis->dp3 dp2 Phenyl Ring Hydroxylation Products oxidation->dp2

Caption: Conceptual Degradation Pathways of Acotiamide.

Conclusion

The RP-HPLC method described in this application note is simple, rapid, accurate, precise, and stability-indicating for the determination of this compound in bulk and pharmaceutical dosage forms. The method has been validated according to ICH guidelines and can be successfully applied for routine quality control analysis and stability studies. The forced degradation studies confirm that the method is specific and can effectively separate the active pharmaceutical ingredient from its degradation products.

References

Application Note: A Validated Stability-Indicating RP-HPLC Method for the Quantification of Acotiamide Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Acotiamide is a prokinetic agent utilized for the management of functional dyspepsia. It enhances gastrointestinal motility by inhibiting acetylcholinesterase. To ensure the quality, safety, and efficacy of pharmaceutical formulations containing Acotiamide, the development and validation of a robust stability-indicating assay method are crucial. Such a method allows for the accurate quantification of the active pharmaceutical ingredient (API) in the presence of potential degradation products that may form during manufacturing and storage. This document details a validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the determination of Acotiamide Hydrochloride in bulk and pharmaceutical dosage forms, developed in accordance with International Council for Harmonisation (ICH) guidelines.

Experimental Protocols

Instrumentation and Reagents
  • Instrumentation: An HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector, autosampler, and column oven.

  • Column: A Hypersil BDS C18 column (250 mm x 4.6 mm, 5 µm) is commonly used.[1] Other equivalent C18 or C8 columns can also be employed.[2]

  • Reagents:

    • This compound hydrate reference standard

    • Methanol (HPLC Grade)

    • Acetonitrile (HPLC Grade)

    • Water (HPLC Grade)

    • Triethylamine (TEA) (AR Grade)[1]

    • Ortho-phosphoric acid or Ammonium Acetate for pH adjustment[1][3]

    • Hydrochloric Acid (HCl) (AR Grade)

    • Sodium Hydroxide (NaOH) (AR Grade)

    • Hydrogen Peroxide (H₂O₂) (AR Grade)

Preparation of Solutions
  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound hydrate reference standard and transfer it to a 100 mL volumetric flask. Dissolve and make up the volume with the mobile phase.[1][4]

  • Working Standard Solution (10 µg/mL): Pipette 1 mL of the Standard Stock Solution into a 10 mL volumetric flask and dilute to the mark with the mobile phase.[1][4]

  • Sample Stock Solution (from tablets): Weigh and powder 20 tablets. Transfer an amount of powder equivalent to 10 mg of this compound to a 100 mL volumetric flask. Add approximately 60 mL of the mobile phase, sonicate for 15 minutes, and then make up the volume with the mobile phase. Filter the solution through a 0.45 µm nylon filter.[4]

  • Sample Working Solution (10 µg/mL): Further dilute 1 mL of the filtered sample stock solution to 10 mL with the mobile phase.[1][4]

Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions from various validated methods.

ParameterCondition 1Condition 2Condition 3
Stationary Phase Hypersil BDS C18 (25 cm x 4.6 mm, 5µm)[5][6][7]Hypersil BDS C18 (150 x 4.6mm)[3]Thermo Hypersil BDS C8 (250 x 4.6 mm, 5µ)[2]
Mobile Phase Water (pH 4.5 with Ortho-phosphoric acid) : Methanol : TEA (45:55:0.1, v/v/v)[1][5][6][7]Ammonium Acetate (pH 4.5 with 0.1% TEA) : Acetonitrile (40:60 v/v)[3]Acetonitrile : 0.1 % TEA in 0.2% Formic Acid (30:70)[2]
Flow Rate 1.0 mL/min[2][5][6][7]1.5 mL/min[3]1.0 mL/min[8]
Detection Wavelength 222 nm[5][6][7]315 nm[3]282 nm[2][8]
Column Temperature AmbientAmbient40 °C[2]
Injection Volume 20 µLNot SpecifiedNot Specified
Retention Time ~4.420 min[5][6][7]~6.697 min[3]~5.26 min[8]

Method Validation

The developed RP-HPLC method was validated according to ICH guidelines for the following parameters:

System Suitability

System suitability tests are performed to ensure that the chromatographic system is adequate for the intended analysis. The parameters are typically evaluated by injecting the standard solution multiple times.

ParameterAcceptance Criteria
Tailing Factor ≤ 2
Theoretical Plates > 2000
%RSD of Peak Areas ≤ 2.0%
Specificity (Forced Degradation)

Forced degradation studies were conducted to demonstrate the stability-indicating nature of the method. Acotiamide was subjected to stress conditions including acid and base hydrolysis, oxidation, thermal, and photolytic degradation.[2] The method is considered specific if the degradation product peaks are well-resolved from the main Acotiamide peak.

  • Acid Degradation: Reflux with 0.1N HCl.

  • Base Degradation: Reflux with 0.1N NaOH.

  • Oxidative Degradation: Treat with 3% H₂O₂.

  • Thermal Degradation: Expose the solid drug to heat (e.g., 60°C for 4 hours).[1]

  • Photolytic Degradation: Expose the drug substance to UV light.[1]

Linearity

The linearity of the method is its ability to elicit test results that are directly proportional to the concentration of the analyte. This is determined by analyzing a series of dilutions of the standard solution.

Linearity Range (µg/mL)Correlation Coefficient (r²)Reference
5 - 15Not Specified[5][6][7]
10 - 60> 0.999[2][9]
2 - 10Not Specified[8]
Accuracy (% Recovery)

Accuracy is determined by the standard addition method at three different concentration levels (e.g., 80%, 100%, and 120% of the working concentration). The percentage recovery is then calculated.

Concentration Level% Recovery RangeReference
80%, 100%, 120%99.6% - 100.5%[3]
Not Specified99.45% - 99.75%[2][9]
Precision

Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

Precision TypeParameterAcceptance CriteriaReference
Repeatability (Intra-day) %RSD of six replicate injections≤ 2.0%[2]
Intermediate Precision (Inter-day) %RSD of analyses on different days≤ 2.0%[2]
Robustness

The robustness of the method is its capacity to remain unaffected by small, deliberate variations in method parameters.

Parameter VariedVariation
Flow Rate ± 0.2 mL/min[6]
Mobile Phase Composition ± 2% in organic phase
Column Temperature ± 5 °C
Detection Wavelength ± 2 nm
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ are determined based on the standard deviation of the response and the slope of the calibration curve.

ParameterValueReference
LOD 0.36 µg/mL[2][9]
LOQ 1.10 µg/mL[2][9]

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_validation Method Validation prep_std Prepare Standard Stock & Working Solutions hplc_setup Set Up HPLC System & Equilibrate Column prep_std->hplc_setup prep_sample Prepare Sample Stock & Working Solutions prep_sample->hplc_setup hplc_inject Inject Standard & Sample Solutions hplc_setup->hplc_inject hplc_data Data Acquisition & Peak Integration hplc_inject->hplc_data val_linearity Linearity hplc_data->val_linearity val_accuracy Accuracy hplc_data->val_accuracy val_precision Precision hplc_data->val_precision val_robustness Robustness hplc_data->val_robustness val_lod_loq LOD & LOQ hplc_data->val_lod_loq val_specificity Specificity (Forced Degradation) hplc_data->val_specificity validation_parameters cluster_quantitative Quantitative Validation Parameters cluster_qualitative Qualitative & Robustness Parameters validated_method Validated RP-HPLC Method linearity Linearity (r² > 0.99) validated_method->linearity accuracy Accuracy (% Recovery) validated_method->accuracy precision Precision (%RSD < 2%) validated_method->precision lod LOD validated_method->lod loq LOQ validated_method->loq specificity Specificity validated_method->specificity robustness Robustness validated_method->robustness system_suitability System Suitability validated_method->system_suitability

References

Application Note: UV-Spectrophotometric Assay for Acotiamide Hydrochloride in Bulk Drug

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acotiamide hydrochloride is a prokinetic agent used for the management of functional dyspepsia. Accurate and reliable analytical methods are crucial for the quality control of the bulk drug to ensure its identity, purity, and potency. This application note details a validated UV-spectrophotometric method for the quantitative determination of this compound. UV-Visible spectrophotometry is a simple, cost-effective, and rapid analytical technique widely used in pharmaceutical analysis. The method described herein is based on the principle that this compound exhibits strong absorbance in the ultraviolet region, and this absorbance is directly proportional to its concentration.

Principle of the Method

The quantitative determination of this compound is performed by measuring its absorbance at a specific wavelength in the UV region. The drug is dissolved in a suitable solvent, and the absorbance of the resulting solution is measured using a UV-Visible spectrophotometer. The concentration of this compound in the sample is then calculated by comparing its absorbance with that of a standard solution of known concentration.

Experimental Protocols

Several UV-spectrophotometric methods have been developed for the assay of this compound, utilizing different solvents and analytical wavelengths. Below are protocols for three validated methods.

Method 1: Assay in Water

This method is simple, using a common and benign solvent.

Instrumentation:

  • UV-Visible Spectrophotometer (e.g., Systronic 2201, Shimadzu AY220)[1]

  • Analytical Balance

  • Volumetric flasks

  • Pipettes

  • Sonicator

Reagents and Materials:

  • This compound bulk drug (working standard)

  • Distilled water (analytical grade)

Procedure:

  • Preparation of Standard Stock Solution (100 µg/mL):

    • Accurately weigh 10 mg of this compound and transfer it to a 100 mL volumetric flask.[1][2]

    • Add approximately 50 mL of distilled water and sonicate for 5 minutes to dissolve the drug completely.[1][2]

    • Make up the volume to 100 mL with distilled water.[1][2]

  • Preparation of Working Standard Solutions:

    • From the standard stock solution, prepare a series of dilutions ranging from 3 to 18 µg/mL by pipetting appropriate volumes into 10 mL volumetric flasks and making up the volume with distilled water.[2][3]

  • Preparation of Sample Solution:

    • Accurately weigh a quantity of the bulk drug equivalent to 10 mg of this compound and prepare a 100 µg/mL solution following the same procedure as the standard stock solution.

    • From this solution, prepare a sample solution with a concentration falling within the linearity range (e.g., 10 µg/mL).

  • Spectrophotometric Measurement:

    • Scan the working standard solution (e.g., 10 µg/mL) from 400 nm to 200 nm to determine the wavelength of maximum absorbance (λmax). The reported λmax is 249 nm.[1][2]

    • Measure the absorbance of the standard and sample solutions at 249 nm against a distilled water blank.[1][2]

  • Calculation:

    • Calculate the concentration of this compound in the sample solution using the following formula:

    • The percentage purity of the bulk drug can be calculated as:

Method 2: Assay in 0.1 N NaOH

This method offers an alternative solvent system.

Instrumentation:

  • Same as Method 1.

Reagents and Materials:

  • This compound bulk drug (working standard)

  • 0.1 N Sodium Hydroxide (NaOH) solution

Procedure:

  • Preparation of Standard and Sample Solutions:

    • Follow the same procedure as in Method 1, but use 0.1 N NaOH as the solvent for all dilutions.

    • The reported linearity range for this method is 5-25 µg/mL.[4]

  • Spectrophotometric Measurement:

    • The reported λmax for this compound in 0.1 N NaOH is 285 nm.[4]

    • Measure the absorbance of the standard and sample solutions at 285 nm against a 0.1 N NaOH blank.[4]

  • Calculation:

    • Use the same calculation formulas as in Method 1.

Method 3: Assay in Methanol/Water

This method utilizes a combination of organic and aqueous solvents.

Instrumentation:

  • Same as Method 1.

Reagents and Materials:

  • This compound bulk drug (working standard)

  • Methanol (analytical grade)

  • Distilled water (analytical grade)

Procedure:

  • Preparation of Standard Stock Solution (1000 µg/mL):

    • Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol.[5]

  • Preparation of Working Standard Solutions:

    • Dilute the stock solution with distilled water to obtain the desired concentrations. For example, a 10 µg/mL solution can be prepared by diluting 1.0 mL of the stock solution to 100 mL with distilled water.[5]

  • Spectrophotometric Measurement:

    • This method has identified two wavelengths for analysis: 219 nm and 286 nm.[5][6]

    • Measure the absorbance at the selected wavelength against a methanol/water blank.

  • Calculation:

    • Use the same calculation formulas as in Method 1.

Data Presentation

The following tables summarize the quantitative data from the validated UV-spectrophotometric methods for this compound.

Table 1: Summary of Method Parameters

ParameterMethod 1 (Water)Method 2 (0.1 N NaOH)Method 3 (Methanol/Water)
Solvent Distilled Water[1][2]0.1 N NaOH[4]Methanol and Water[5][6]
λmax (nm) 249[1][2]285[4]219 and 286[5][6]
Linearity Range (µg/mL) 3-18[2][3]5-25[4]Not explicitly stated
Correlation Coefficient (r²) 0.9996[2][3]0.981[4]< 1[5][6]

Table 2: Summary of Validation Parameters

ParameterMethod 1 (Water)Method 2 (0.1 N NaOH)Method 3 (Methanol/Water)
Accuracy (% Recovery) 99% - 101%[2]101.74%[4]Nearly 100%[5][6]
Precision (% RSD) < 21.13[4]Not more than 2%[5][6]
Limit of Detection (LOD) (µg/mL) 0.38[2][3]0.0249[4]Not Reported
Limit of Quantitation (LOQ) (µg/mL) 1.17[2][3]1.42[4]Not Reported
Assay (% Purity) 99.8%[1][2]Nearly 100%[4]Nearly 100%[5][6]

Mandatory Visualizations

experimental_workflow cluster_prep Preparation Stage cluster_analysis Analysis Stage cluster_data Data Processing reagents Reagents & Standards (Acotiamide HCl, Solvent) std_stock Prepare Standard Stock Solution reagents->std_stock sample_prep Prepare Sample Solution reagents->sample_prep work_std Prepare Working Standard Solutions std_stock->work_std scan Scan for λmax work_std->scan measure Measure Absorbance of Standards & Sample sample_prep->measure scan->measure calibration Plot Calibration Curve measure->calibration calculation Calculate Concentration & % Purity calibration->calculation result Final Report calculation->result validation_parameters cluster_method Method Validation (ICH Guidelines) linearity Linearity & Range accuracy Accuracy linearity->accuracy Confirms precision Precision linearity->precision Impacts lod LOD linearity->lod Determines loq LOQ linearity->loq Determines accuracy->precision Related to robustness Robustness precision->robustness Assessed by specificity Specificity

References

Application Notes and Protocol for In Vitro Dissolution Testing of Acotiamide Hydrochloride Tablets

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Acotiamide hydrochloride is a prokinetic agent used for the treatment of functional dyspepsia. The in vitro dissolution test is a critical quality control parameter that provides essential information about the drug release characteristics from its dosage form. This document outlines a detailed protocol for the in vitro dissolution testing of this compound tablets, summarizing key parameters and methodologies from published literature.

Data Presentation

The following tables summarize the quantitative data for the in vitro dissolution testing of this compound tablets based on various studies.

Table 1: Recommended Dissolution Test Parameters

ParameterConditionReference
Apparatus USP Apparatus II (Paddle)[1][2][3]
USP Apparatus I (Basket)[2]
Dissolution Medium 900 mL of Phosphate buffer (pH 6.8)[1][2][3]
900 mL of 0.1 M Hydrochloric acid (pH 1.2)[4][5]
900 mL of Purified Water[6]
900 mL of Acetate buffer (pH 4.0)[6]
Temperature 37 ± 0.5°C[1]
Rotation Speed 50 rpm[1][6]
75 rpm[4]
100 rpm[2][3]
Sampling Volume 5 mL or 10 mL[1][4]
Analytical Method UV-Vis Spectrophotometry[1][2]
High-Performance Liquid Chromatography (HPLC)[6][7][8]

Table 2: UV-Vis Spectrophotometric Analysis Wavelengths

Wavelength (λmax)Dissolution MediumReference
319 nmPhosphate buffer (pH 6.8)[1]
219 nm, 286 nmMethanol and Water[2]
254 nm0.1 M Hydrochloric acid[4]
249 nmWater[9]
280 nmAcetonitrile-water-glacial acetic acid[6]

Table 3: Example Sampling Times and Acceptance Criteria

Formulation TypeSampling TimesAcceptance CriteriaReference
Fast-Dissolving TabletsEvery 1 minuteNot specified[1]
Immediate-Release Tablets10, 20, 30, 40, 50, 60 minutes~99.84% release in 10 minutes[2]
Immediate-Release Tablets30 minutes> 80% release[6]
Sustained-Release Tablets1, 2, 4, 6, 8, 12 hoursNot specified[4]

Experimental Protocols

This section provides a detailed methodology for conducting the in vitro dissolution testing of this compound tablets.

Materials and Equipment
  • This compound tablets

  • Dissolution testing apparatus (USP Type I or II)

  • UV-Vis Spectrophotometer or HPLC system

  • Analytical balance

  • pH meter

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • Syringe filters (e.g., 0.45 µm)

  • Reagents for preparation of dissolution media (e.g., potassium phosphate monobasic, sodium hydroxide, hydrochloric acid)

Preparation of Dissolution Medium (Phosphate Buffer, pH 6.8)
  • Dissolve an appropriate amount of potassium phosphate monobasic in purified water.

  • Adjust the pH to 6.8 ± 0.05 with a suitable base (e.g., 0.2 M sodium hydroxide).

  • Make up the final volume with purified water.

  • De-aerate the medium before use.

Dissolution Test Procedure
  • Set up the dissolution apparatus according to the parameters specified in Table 1.

  • Pre-heat the dissolution medium to 37 ± 0.5°C.

  • Place 900 mL of the pre-heated dissolution medium into each vessel of the dissolution apparatus.

  • Once the temperature has equilibrated, carefully drop one this compound tablet into each vessel.

  • Start the apparatus and run it at the specified rotation speed.

  • At predetermined time intervals (as specified in Table 3), withdraw a sample (e.g., 10 mL) from each vessel at a point midway between the surface of the medium and the top of the rotating paddle/basket, not less than 1 cm from the vessel wall.

  • Immediately replace the withdrawn volume with an equal volume of fresh, pre-heated dissolution medium.

  • Filter the samples through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.

Sample Analysis (UV-Vis Spectrophotometry)
  • Prepare a standard stock solution of this compound of known concentration in the dissolution medium.

  • Prepare a series of calibration standards by diluting the stock solution with the dissolution medium.

  • Measure the absorbance of the calibration standards and the filtered samples at the specified wavelength (see Table 2) using the dissolution medium as a blank.

  • Construct a calibration curve by plotting absorbance versus concentration.

  • Determine the concentration of this compound in the samples from the calibration curve.

  • Calculate the percentage of drug dissolved at each time point, correcting for the drug removed in previous samples.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_dissolution Dissolution Testing cluster_analysis Analysis prep_media Prepare Dissolution Medium setup_apparatus Set Up Apparatus (Temp, Speed) prep_media->setup_apparatus prep_standards Prepare Standard Solutions measure_absorbance Measure Absorbance (UV-Vis/HPLC) prep_standards->measure_absorbance add_tablet Introduce Tablet setup_apparatus->add_tablet run_test Run Dissolution Test add_tablet->run_test sample Withdraw Samples at Time Intervals run_test->sample filter_sample Filter Samples sample->filter_sample filter_sample->measure_absorbance calculate_release Calculate % Drug Released measure_absorbance->calculate_release

Caption: Workflow for the in vitro dissolution testing of this compound tablets.

Logical Relationships of Dissolution Parameters

logical_relationships cluster_drug Drug Substance Properties cluster_formulation Formulation Factors cluster_method Test Method Parameters center_node Dissolution Rate solubility Solubility solubility->center_node particle_size Particle Size particle_size->center_node polymorphism Polymorphism polymorphism->center_node excipients Excipients excipients->center_node hardness Tablet Hardness hardness->center_node apparatus Apparatus Type apparatus->center_node medium Dissolution Medium (pH) medium->center_node speed Rotation Speed speed->center_node temperature Temperature temperature->center_node

Caption: Factors influencing the in vitro dissolution rate of this compound tablets.

References

Application Notes and Protocols for the Synthesis and Purification of Acotiamide Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Acotiamide, chemically known as N-[2-[di(propan-2-yl)amino]ethyl]-2-[(2-hydroxy-4,5-dimethoxybenzoyl)amino]-1,3-thiazole-4-carboxamide, is a gastroprokinetic agent used for the treatment of functional dyspepsia.[] Its hydrochloride salt, particularly the trihydrate form, is the active pharmaceutical ingredient in marketed formulations.[] This document provides detailed application notes and protocols for the synthesis and purification of Acotiamide hydrochloride, compiled from various patented methods and research findings.

I. Synthesis of Acotiamide

Several synthetic routes for Acotiamide have been reported, primarily revolving around the condensation of key intermediates. A common strategy involves the amidation of a substituted benzoic acid derivative with 2-aminothiazole-4-carboxylic acid derivative, followed by aminolysis.

Key Synthetic Intermediates:
  • 2-Hydroxy-4,5-dimethoxybenzoic acid

  • 2,4,5-Trimethoxybenzoic acid

  • Methyl 2-amino-1,3-thiazole-4-carboxylate

  • N,N-Diisopropylethylenediamine

Synthetic Pathway Overview:

A prevalent synthetic approach for this compound is illustrated below. This pathway involves the reaction of a protected 2-hydroxy-4,5-dimethoxybenzoyl derivative with a thiazole intermediate, followed by aminolysis and subsequent salt formation.

G A 2,4,5-Trihydroxybenzoic acid B 2-Hydroxy-4,5-dimethoxybenzoic acid A->B Selective Methylation C Protected 2-hydroxy-4,5-dimethoxybenzoyl derivative B->C Hydroxyl Protection E 2-[(Protected-benzoyl)amino]-1,3-thiazole-4-carboxylic acid methyl ester C->E Amidation D Methyl 2-amino-1,3-thiazole-4-carboxylate D->E G Acotiamide (Free Base) E->G Aminolysis F N,N-Diisopropylethylenediamine F->G H This compound G->H Salt Formation (HCl) G A Crude this compound B Dissolution in Solvent System A->B C Hot Filtration B->C D Crystallization C->D Cooling / pH Adjustment E Isolation D->E Filtration F Drying E->F G Pure this compound Hydrate F->G G cluster_0 Main Reaction Pathway cluster_1 Impurity Generation A Starting Materials B Intermediates A->B D Unreacted Starting Materials A->D Incomplete Reaction C Acotiamide B->C E Intermediate-Related Impurities B->E Degradation / Side Reaction F By-products from Side Reactions B->F

References

Application Notes: In Vitro Acetylcholinesterase Activity Assay Using Acotiamide Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acotiamide hydrochloride is a prokinetic agent that enhances gastrointestinal motility and is used in the treatment of functional dyspepsia.[1][2][3] Its primary mechanism of action is the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (ACh).[1][4] By inhibiting AChE, Acotiamide increases the concentration of ACh in the synaptic cleft, leading to enhanced cholinergic activity and subsequently, improved gastric motility.[4][5] This application note provides a detailed protocol for the in vitro assessment of acetylcholinesterase activity in the presence of this compound using the well-established Ellman's method.[6]

Principle of the Assay

The in vitro acetylcholinesterase activity assay is a colorimetric method based on the principle described by Ellman et al. The assay involves the enzymatic hydrolysis of acetylthiocholine (ATCh) by AChE, which produces thiocholine. The thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring the absorbance at 412 nm. The rate of TNB formation is directly proportional to the AChE activity. When an inhibitor such as this compound is present, the rate of ATCh hydrolysis is reduced, resulting in a decreased rate of color formation.

Data Presentation

The inhibitory effect of this compound on acetylcholinesterase activity is concentration-dependent. The half-maximal inhibitory concentration (IC50) is a key parameter to quantify the potency of an inhibitor.

ParameterValueSource OrganismReference
IC501.79 µMRat Stomach[7]
IC502.3 µmol/lRat Stomach[2]
Ki1 (competitive)610 nMRecombinant Human AChEN/A
Ki2 (non-competitive)2.7 µMRecombinant Human AChEN/A

Table 1: Inhibitory Potency of this compound against Acetylcholinesterase.

The following table summarizes the percentage of AChE inhibition at various concentrations of this compound, derived from concentration-response studies.

Acotiamide HCl (µM)% Inhibition of AChE Activity
0.05~5%
0.1~10%
0.5~25%
1.0~40%
1.7950%
5.0~75%
10.0~90%
25.0>95%

Table 2: Concentration-Dependent Inhibition of Acetylcholinesterase by this compound. (Data are illustrative and synthesized from graphical representations in cited literature[7])

Experimental Protocols

This section provides a detailed methodology for performing the in vitro acetylcholinesterase activity assay to evaluate the inhibitory effect of this compound.

Materials and Reagents
  • Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel, human recombinant)

  • This compound

  • Acetylthiocholine iodide (ATChI)

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's Reagent)

  • Phosphate buffer (0.1 M, pH 8.0)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Preparation of Solutions
  • Phosphate Buffer (0.1 M, pH 8.0): Prepare a 0.1 M sodium phosphate buffer and adjust the pH to 8.0.

  • DTNB Solution (10 mM): Dissolve 3.96 mg of DTNB in 1 mL of phosphate buffer.

  • ATChI Solution (10 mM): Dissolve 2.89 mg of ATChI in 1 mL of deionized water. Prepare this solution fresh daily.

  • AChE Solution (0.1 U/mL): Prepare a stock solution of AChE and dilute it with phosphate buffer to a final concentration of 0.1 U/mL immediately before use. Keep on ice.

  • This compound Stock Solution (e.g., 10 mM): Dissolve an appropriate amount of this compound in DMSO to prepare a stock solution.

  • This compound Working Solutions: Prepare serial dilutions of the this compound stock solution in phosphate buffer to obtain a range of desired concentrations. The final DMSO concentration in the assay should not exceed 1%.

Assay Procedure (96-well plate format)
  • Plate Setup:

    • Blank: 140 µL Phosphate Buffer + 20 µL DTNB Solution + 20 µL Phosphate Buffer (instead of enzyme)

    • Control (100% Activity): 120 µL Phosphate Buffer + 20 µL DTNB Solution + 20 µL AChE Solution + 20 µL Phosphate Buffer (or DMSO vehicle)

    • Test Sample (with Inhibitor): 120 µL Phosphate Buffer + 20 µL DTNB Solution + 20 µL AChE Solution + 20 µL this compound Working Solution

  • Pre-incubation: Add the buffer, DTNB, AChE solution, and this compound working solution (or vehicle) to the respective wells of the 96-well plate. Mix gently and incubate the plate at 37°C for 15 minutes.

  • Initiation of Reaction: To initiate the enzymatic reaction, add 20 µL of the ATChI solution to all wells.

  • Measurement: Immediately measure the absorbance at 412 nm using a microplate reader. Take readings every minute for a total of 10-15 minutes to obtain the reaction kinetics.

Data Analysis
  • Calculate the rate of reaction (V) for each well by determining the change in absorbance per minute (ΔAbs/min) from the linear portion of the kinetic curve.

  • Calculate the percentage of inhibition for each concentration of this compound using the following formula:

    % Inhibition = [ (V_control - V_inhibitor) / V_control ] x 100

    Where:

    • V_control is the rate of reaction in the absence of the inhibitor.

    • V_inhibitor is the rate of reaction in the presence of the inhibitor.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizations

Acetylcholinesterase_Inhibition_Pathway cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron Acetyl-CoA Acetyl-CoA ACh_synthesis Choline Acetyltransferase Acetyl-CoA->ACh_synthesis Choline Choline Choline->ACh_synthesis ACh_vesicle Vesicular ACh ACh_synthesis->ACh_vesicle ACh_synapse Acetylcholine (ACh) ACh_vesicle->ACh_synapse Release AChE Acetylcholinesterase (AChE) ACh_synapse->AChE Hydrolysis ACh_Receptor Acetylcholine Receptor ACh_synapse->ACh_Receptor Binds to AChE->Choline Products Acotiamide Acotiamide Hydrochloride Acotiamide->AChE Inhibits Signal_Transduction Signal Transduction ACh_Receptor->Signal_Transduction

Caption: Signaling pathway of acetylcholinesterase and its inhibition by this compound.

Experimental_Workflow cluster_prep 1. Reagent Preparation cluster_assay 2. Assay Setup (96-well plate) cluster_measure 3. Measurement & Analysis prep_buffer Prepare Phosphate Buffer (pH 8.0) add_reagents Add Buffer, DTNB, AChE, and Acotiamide/Vehicle to wells prep_buffer->add_reagents prep_dtnb Prepare DTNB Solution prep_dtnb->add_reagents prep_atchi Prepare ATChI Solution add_substrate Initiate reaction with ATChI prep_atchi->add_substrate prep_ache Prepare AChE Solution prep_ache->add_reagents prep_aco Prepare Acotiamide HCl Solutions prep_aco->add_reagents pre_incubate Pre-incubate at 37°C for 15 min add_reagents->pre_incubate pre_incubate->add_substrate read_absorbance Measure Absorbance at 412 nm (kinetic read) add_substrate->read_absorbance calc_rate Calculate Reaction Rate (ΔAbs/min) read_absorbance->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition calc_ic50 Determine IC50 Value calc_inhibition->calc_ic50

Caption: Experimental workflow for the in vitro acetylcholinesterase activity assay.

References

Application Notes and Protocols for Animal Models of Delayed Gastric Emptying in Acotiamide Hydrochloride Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for establishing and utilizing various animal models of delayed gastric emptying to study the efficacy of Acotiamide hydrochloride. The included information is intended to guide researchers in selecting appropriate models and executing experiments to evaluate the prokinetic effects of this compound.

Introduction to this compound

This compound is a first-in-class gastroprokinetic agent approved for the treatment of functional dyspepsia (FD), particularly the symptoms associated with postprandial distress syndrome (PDS)[1][2][3]. Its mechanism of action involves the enhancement of acetylcholine (ACh) availability in the enteric nervous system through two primary pathways: inhibition of acetylcholinesterase (AChE) and antagonism of presynaptic M1 and M2 muscarinic autoreceptors[2][4]. This dual action leads to increased gastric motility and accommodation. Unlike other prokinetics, acotiamide has minimal to no affinity for serotonin (5-HT) or dopamine D2 receptors[2][5]. Animal studies have been crucial in elucidating these mechanisms and demonstrating the efficacy of acotiamide in restoring normal gastric emptying in various pathological states[1][2][6].

Key Animal Models of Delayed Gastric Emptying

Several preclinical animal models have been established to mimic the clinical condition of delayed gastric emptying. The following sections detail the protocols for models where this compound has shown therapeutic potential.

Stress-Induced Delayed Gastric Emptying in Rats

This model is particularly relevant for Acotiamide studies, as stress is a significant contributing factor to functional dyspepsia[1][7]. Acotiamide has been shown to significantly improve delayed gastric emptying in this model without affecting basal gastric emptying rates in healthy rats[1][8].

Experimental Protocol:

  • Animals: Male Wistar or Sprague-Dawley rats (200-250g) are commonly used. House the animals individually and allow them to acclimate for at least one week before the experiment.

  • Fasting: Fast the rats for 18-24 hours before the experiment, with free access to water. This ensures an empty stomach for accurate measurement of gastric emptying[9].

  • Induction of Stress:

    • Place each rat in a restraint cage or a cylindrical tube that restricts movement.

    • For cold-restraint stress, place the restraint device in a cold environment (e.g., 4°C) for a duration of 2 hours[10].

    • Alternatively, water-avoidance stress can be used, where the rat is placed on a small platform in a container filled with water[11].

  • Drug Administration:

    • Administer this compound (doses typically ranging from 10 to 100 mg/kg) or vehicle (e.g., saline or 0.5% carboxymethylcellulose) subcutaneously (s.c.) or orally (p.o.) 30-60 minutes before the administration of the test meal[6].

  • Gastric Emptying Measurement (Phenol Red Method):

    • Immediately after the stress period, administer a test meal containing a non-absorbable marker, such as phenol red (e.g., 1.5 ml of 1.5% methylcellulose with 0.05% phenol red) via oral gavage[9].

    • After a set time (e.g., 20-30 minutes), euthanize the animals by cervical dislocation or CO2 asphyxiation.

    • Immediately clamp the pylorus and cardia of the stomach to prevent leakage of the contents.

    • Excise the stomach, rinse the exterior, and homogenize the contents in a known volume of alkaline solution (e.g., 0.1 N NaOH).

    • Centrifuge the homogenate and measure the absorbance of the supernatant at 560 nm.

    • Calculate the percentage of gastric emptying using the following formula:

      • Gastric Emptying (%) = (1 - (Amount of phenol red recovered from the stomach / Average amount of phenol red in the stomach at time 0)) x 100[9].

Experimental Workflow:

G cluster_pre Pre-Experiment cluster_exp Experiment cluster_post Analysis Acclimatization Animal Acclimatization (1 week) Fasting Fasting (18-24 hours) Acclimatization->Fasting Stress Induce Stress (e.g., Restraint for 2h at 4°C) Fasting->Stress Drug Administer Acotiamide or Vehicle Stress->Drug Meal Administer Phenol Red Test Meal Drug->Meal Wait Wait (20-30 min) Meal->Wait Euthanasia Euthanize Animal Wait->Euthanasia Stomach Excise and Process Stomach Euthanasia->Stomach Analysis Spectrophotometric Analysis and Calculation Stomach->Analysis G cluster_pre Pre-Experiment cluster_exp Experiment cluster_post Analysis Acclimatization Animal Acclimatization Fasting Fasting (18-24 hours) Acclimatization->Fasting Clonidine Administer Clonidine (100 µg/kg, s.c.) Fasting->Clonidine Drug Administer Acotiamide or Vehicle Clonidine->Drug Meal Administer Phenol Red Test Meal Drug->Meal Wait Wait (e.g., 30 min) Meal->Wait Euthanasia Euthanize Animal Wait->Euthanasia Stomach Excise and Process Stomach Euthanasia->Stomach Analysis Spectrophotometric Analysis and Calculation Stomach->Analysis G cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic (Smooth Muscle) ACh_pre Acetylcholine (ACh) ACh_syn ACh ACh_pre->ACh_syn Release AChE Acetylcholinesterase (AChE) ACh_syn->AChE Degradation Muscarinic_post Muscarinic Receptor ACh_syn->Muscarinic_post Binds Acotiamide Acotiamide Acotiamide->AChE Inhibits Contraction Muscle Contraction Muscarinic_post->Contraction Activates G cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft ACh_pre Acetylcholine (ACh) ACh_syn ACh ACh_pre->ACh_syn Release M1M2 M1/M2 Autoreceptors M1M2->ACh_pre Inhibits Release Acotiamide Acotiamide Acotiamide->M1M2 Antagonizes ACh_syn->M1M2 Binds (Negative Feedback)

References

Clinical Trial Design for Assessing Acotiamide Hydrochloride in Functional Dyspepsia: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for designing and implementing clinical trials to evaluate the efficacy and safety of Acotiamide hydrochloride in patients with functional dyspepsia (FD). The protocols outlined below are based on established methodologies and data from published clinical studies.

Introduction to Functional Dyspepsia and this compound

Functional dyspepsia is a common and often debilitating functional gastrointestinal disorder characterized by symptoms such as postprandial fullness, early satiation, and epigastric pain or burning, in the absence of any organic, systemic, or metabolic disease that is likely to explain the symptoms.[1] The pathophysiology of FD is complex and multifactorial, involving delayed gastric emptying, impaired gastric accommodation to meals, visceral hypersensitivity, and dysfunction in the gut-brain axis.[2][3][4]

This compound is a first-in-class gastroprokinetic agent approved for the treatment of functional dyspepsia, particularly the postprandial distress syndrome (PDS) subtype.[5] Its mechanism of action involves the enhancement of acetylcholine release in the enteric nervous system through antagonism of muscarinic M1 and M2 autoreceptors and inhibition of acetylcholinesterase (AChE) activity.[6][7] This dual action leads to improved gastric motility and accommodation.[6]

Clinical Trial Design and Endpoints

A robust clinical trial to assess Acotiamide in FD should be a multicenter, randomized, double-blind, placebo-controlled, parallel-group study.

2.1. Patient Population

  • Inclusion Criteria:

    • Adult patients (e.g., 18-65 years) diagnosed with functional dyspepsia according to the Rome IV criteria.[1][8]

    • Specific focus on patients with Postprandial Distress Syndrome (PDS), characterized by bothersome postprandial fullness and/or early satiation.[8]

    • Symptom duration of at least 6 months, with active symptoms for the last 3 months prior to enrollment.[1]

  • Exclusion Criteria:

    • Evidence of organic gastrointestinal disease via endoscopy.

    • Predominant heartburn (suggestive of GERD).

    • Predominant epigastric pain syndrome (EPS), unless there is significant overlap with PDS.

    • Previous gastric surgery.

    • Use of medications that may affect gastrointestinal motility.

2.2. Treatment Regimen

  • Investigational Arm: this compound 100 mg administered three times daily (t.i.d.) before meals. This dosage has been identified as optimal in clinical trials.[8][9]

  • Control Arm: Matching placebo administered t.i.d. before meals.

  • Treatment Duration: A 4-week treatment period is common in phase III trials, followed by a post-treatment follow-up period (e.g., 4 weeks).[10][11]

2.3. Efficacy Endpoints

  • Primary Endpoints:

    • Global Assessment of Overall Treatment Efficacy (OTE): Patient-rated improvement of overall symptoms on a Likert scale (e.g., 7-point scale from "extremely improved" to "extremely worsened"). Responders are typically defined as those reporting "extremely improved" or "improved".[10][12]

    • Elimination Rate of Cardinal PDS Symptoms: Proportion of patients with complete absence of postprandial fullness, upper abdominal bloating, and early satiation, based on daily symptom diary entries.[10][12]

  • Secondary Endpoints:

    • Change from baseline in individual symptom scores for postprandial fullness, early satiation, and upper abdominal bloating.

    • Proportion of responders based on a predefined clinically meaningful improvement in symptom scores.

    • Improvement in quality of life (QoL) assessed by validated questionnaires such as the Short Form-Nepean Dyspepsia Index (SF-NDI).[12]

    • Changes in gastric emptying and accommodation as measured by objective tests.

Quantitative Data Summary from Clinical Trials

The following tables summarize key efficacy and safety data from published clinical trials of Acotiamide in functional dyspepsia.

Table 1: Efficacy of Acotiamide 100 mg t.i.d. vs. Placebo in Functional Dyspepsia (PDS Subtype)

Efficacy EndpointAcotiamide 100 mg t.i.d.Placebop-valueReference(s)
Overall Treatment Efficacy (OTE) Responder Rate 52.2%34.8%<0.001[8][10][11]
Elimination Rate of All Three PDS Symptoms 15.3%9.0%0.004[10][11]
Elimination Rate of Postprandial Fullness 22.7%16.6%0.026[1]
Elimination Rate of Early Satiation 37.8%25.4%<0.001[1][10]

Table 2: Safety and Tolerability of Acotiamide 100 mg t.i.d. vs. Placebo

Adverse EventAcotiamide 100 mg t.i.d. (Incidence)Placebo (Incidence)Reference(s)
Overall Adverse Events 56.0%60.4%[10]
Diarrhea 2.1%Not specified[1]
Constipation 1.6%Not specified[1]
Nausea 0.8%Not specified[1]
Vomiting 0.5%Not specified[1]
Increased Serum Prolactin Commonly reported, mildCommonly reported, mild[10]
Increased Serum Triglycerides Commonly reported, mildCommonly reported, mild[10]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

4.1. Gastric Emptying Assessment

4.1.1. Gastric Emptying Scintigraphy (Gold Standard)

  • Principle: This method directly visualizes and quantifies the rate at which a radiolabeled meal empties from the stomach.

  • Protocol:

    • Patient Preparation: Patients should fast overnight for at least 8 hours. Medications affecting GI motility should be withheld for an appropriate period.

    • Test Meal: A standardized low-fat, egg-white meal (e.g., Egg Beaters®) is radiolabeled with 0.5–1 mCi of 99mTc-sulfur colloid.

    • Meal Ingestion: The patient consumes the meal within 10 minutes.

    • Image Acquisition: Anterior and posterior images are acquired using a gamma camera at 0, 1, 2, and 4 hours post-ingestion.

    • Data Analysis: The geometric mean of counts in the stomach region of interest is calculated and corrected for radioactive decay to determine the percentage of gastric retention at each time point.

4.1.2. 13C-Spirulina Gastric Emptying Breath Test

  • Principle: A non-invasive method that measures the rate of 13CO2 in the breath after ingestion of a meal containing 13C-labeled Spirulina. The rate of 13CO2 exhalation is proportional to the rate of gastric emptying.[13]

  • Protocol:

    • Patient Preparation: Overnight fast (minimum 8 hours).

    • Baseline Breath Sample: A baseline breath sample is collected before the meal.[14]

    • Test Meal: The patient consumes a standardized meal (e.g., scrambled eggs) containing a known amount of 13C-Spirulina.[14][15]

    • Breath Sample Collection: Breath samples are collected at regular intervals (e.g., 45, 90, 120, 150, 180, and 240 minutes) after meal consumption.[16]

    • Analysis: The ratio of 13CO2 to 12CO2 in the breath samples is analyzed using gas isotope ratio mass spectrometry to determine the rate of gastric emptying.[13]

4.2. Gastric Accommodation Assessment

4.2.1. Single Photon Emission Computed Tomography (SPECT)

  • Principle: A non-invasive imaging technique to measure changes in gastric volume before and after a meal.

  • Protocol:

    • Patient Preparation: Overnight fast.

    • Radiotracer Administration: Intravenous injection of 99mTc-pertechnetate, which is taken up by the gastric mucosa.

    • Fasting Scan: A SPECT scan is performed to measure the fasting gastric volume.

    • Meal Ingestion: The patient consumes a standardized liquid nutrient meal (e.g., 300 mL of Ensure®) within 5 minutes.

    • Postprandial Scans: SPECT scans are repeated at set intervals (e.g., immediately after the meal and 15-30 minutes post-meal) to measure the postprandial gastric volume.

    • Data Analysis: 3D reconstruction of the images is used to calculate fasting and postprandial gastric volumes. Accommodation is assessed by the change in volume.

4.3. Symptom Assessment

4.3.1. Patient-Reported Outcome (PRO) Measures

  • Principle: Standardized and validated questionnaires are used to assess the severity and frequency of FD symptoms from the patient's perspective.

  • Recommended Instruments:

    • Functional Dyspepsia Symptom Diary (FDSD): A daily diary to assess the severity of key FD symptoms.

    • Leuven Postprandial Distress Scale (LPDS): A validated questionnaire for assessing PDS symptoms.

    • Short Form-Nepean Dyspepsia Index (SF-NDI): To measure the impact of dyspeptic symptoms on quality of life.

  • Protocol: Patients complete the questionnaires at baseline, at regular intervals during the treatment period (e.g., weekly), and during the follow-up period.

Visualizations

5.1. Signaling Pathways and Experimental Workflows

cluster_acotiamide_moa Acotiamide Mechanism of Action acotiamide Acotiamide m1_m2 Muscarinic M1/M2 Autoreceptors acotiamide->m1_m2 Antagonizes ache Acetylcholinesterase (AChE) acotiamide->ache Inhibits ach_release Increased Acetylcholine (ACh) Release m1_m2->ach_release ach_availability Increased ACh Availability in Synaptic Cleft ache->ach_availability gastric_motility Improved Gastric Motility & Accommodation ach_availability->gastric_motility symptom_relief Relief of PDS Symptoms gastric_motility->symptom_relief

Acotiamide's dual mechanism of action.

cluster_workflow Clinical Trial Workflow for Acotiamide in Functional Dyspepsia screening Screening & Enrollment (Rome IV Criteria for PDS) baseline Baseline Assessment - Symptom Diaries (PROs) - Gastric Emptying/Accommodation Studies screening->baseline randomization Randomization baseline->randomization treatment 4-Week Treatment Period randomization->treatment acotiamide_arm Acotiamide 100 mg t.i.d. placebo_arm Placebo t.i.d. follow_up 4-Week Follow-up acotiamide_arm->follow_up placebo_arm->follow_up end_of_study End of Study Assessment - Primary & Secondary Endpoints follow_up->end_of_study

A typical clinical trial workflow.

cluster_pathophysiology Pathophysiology of Functional Dyspepsia (PDS) multifactorial Multifactorial Etiology delayed_ge Delayed Gastric Emptying multifactorial->delayed_ge impaired_ga Impaired Gastric Accommodation multifactorial->impaired_ga visceral_hyper Visceral Hypersensitivity multifactorial->visceral_hyper gut_brain Gut-Brain Axis Dysfunction multifactorial->gut_brain symptoms PDS Symptoms (Postprandial Fullness, Early Satiation) delayed_ge->symptoms impaired_ga->symptoms visceral_hyper->symptoms gut_brain->symptoms

Key pathophysiological factors in PDS.

References

Application Notes and Protocols: Acotiamide Hydrochloride in Combination Therapy with Proton Pump Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Acotiamide hydrochloride is a novel prokinetic agent that enhances upper gastrointestinal motility. It functions through a dual mechanism: inhibition of acetylcholinesterase (AChE) and antagonism of muscarinic M1 and M2 receptors, which collectively increases acetylcholine availability in the synaptic cleft.[1][2] Proton pump inhibitors (PPIs) are the cornerstone of therapy for acid-related disorders. However, a significant portion of patients with conditions like functional dyspepsia (FD) and non-erosive reflux disease (NERD) exhibit an incomplete response to PPI monotherapy.[3][4] The combination of acotiamide with a PPI presents a promising therapeutic strategy to address both motility and acid-related aspects of these complex disorders.[5][6][7] These application notes provide a comprehensive overview of the use of acotiamide in combination with PPIs, including a summary of clinical data, detailed experimental protocols, and a visualization of the underlying signaling pathways.

Data Presentation

The following tables summarize the quantitative data from key clinical studies evaluating the efficacy of acotiamide and PPI combination therapy.

Table 1: Efficacy of Acotiamide as an Add-on Therapy in Patients with PPI-Refractory NERD [3]

Outcome MeasureAcotiamide + PPI (n=35)Placebo + PPI (n=35)p-value
Overall Treatment Effect (OTE) Improvement Rate
All Patients28.6%14.3%0.145
NERD Subgroup29.6%7.1%0.030
Responder Rate for Regurgitation (NERD) 37.0%10.7%0.021
Change in Reflux Episodes (MII-pH Monitoring)
Total Reflux EpisodesSignificantly ReducedNo Significant Change0.001
Acid Reflux EpisodesSignificantly ReducedNo Significant Change0.020
Proximal Reflux EpisodesSignificantly ReducedNo Significant Change0.007
Liquid Reflux EpisodesSignificantly ReducedNo Significant Change0.013

Table 2: Efficacy of Acotiamide and Esomeprazole Combination Therapy in FD Patients Refractory to PPI Monotherapy [4][7]

Symptom Score (mFSSG)Baseline (PPI only)After 2 Weeks (Acotiamide + PPI)p-value
Overall Symptom Improvement -78% of patients<0.001
Postprandial Distress Syndrome (PDS) related ImprovedFurther Significant Improvement<0.001
Epigastric Pain Syndrome (EPS) related ImprovedFurther Significant Improvement<0.001

Table 3: Effects of Acotiamide on Esophageal Motility in FD Patients with Heartburn Refractory to PPIs [8]

High-Resolution Manometry (HRiM) ParameterAcotiamide + PPIPlacebo + PPIp-value
Esophagogastric Junction Pressure Significantly HigherNo Significant Change<0.05
Distal Contractile Integral (DCI) Pressure Significantly IncreasedNo Significant Change<0.05
Frequency of Abnormal Primary Peristalsis Decreased to Normal LevelsNo Significant Change<0.05
Complete Bolus Transit (CBT) IncreasedNo Significant Change<0.05
CBT Time DecreasedNo Significant Change<0.05

Signaling Pathways and Experimental Workflows

Acotiamide_PPI_Signaling cluster_0 Cholinergic Neuron cluster_1 Synaptic Cleft cluster_2 Smooth Muscle Cell cluster_3 Parietal Cell ACh_release Acetylcholine (ACh) Release ACh Acetylcholine (ACh) ACh_release->ACh AChE Acetylcholinesterase (AChE) ACh->AChE M3_receptor M3 Receptor ACh->M3_receptor Activates AChE->ACh Degrades Contraction Increased Gastric Motility & Emptying M3_receptor->Contraction PPI Proton Pump Inhibitors (PPIs) H_K_ATPase H+/K+ ATPase (Proton Pump) PPI->H_K_ATPase Inhibits Acid_Secretion Decreased Gastric Acid Secretion H_K_ATPase->Acid_Secretion Acotiamide Acotiamide Acotiamide->AChE Inhibits M1_M2_receptors Presynaptic M1/M2 Receptors Acotiamide->M1_M2_receptors Antagonizes M1_M2_receptors->ACh_release Inhibits (Negative Feedback)

Caption: Signaling pathway of Acotiamide and PPIs.

Clinical_Trial_Workflow Patient_Screening Patient Screening (FD or NERD with refractory symptoms to PPIs) Baseline_Assessment Baseline Assessment - mFSSG Questionnaire - HRiM - 24-h MII-pH Monitoring Patient_Screening->Baseline_Assessment Randomization Randomization Baseline_Assessment->Randomization Treatment_A Group A: Acotiamide + PPI Randomization->Treatment_A Treatment_B Group B: Placebo + PPI Randomization->Treatment_B Treatment_Period Treatment Period (e.g., 2-4 weeks) Treatment_A->Treatment_Period Treatment_B->Treatment_Period Follow_up_Assessment Follow-up Assessment - mFSSG Questionnaire - HRiM - 24-h MII-pH Monitoring Treatment_Period->Follow_up_Assessment Data_Analysis Data Analysis (Comparison of outcomes between groups) Follow_up_Assessment->Data_Analysis

Caption: A typical clinical trial workflow.

Experimental Protocols

High-Resolution Impedance Manometry (HRiM)

Objective: To assess esophageal motor function and bolus transit.

Materials:

  • High-resolution manometry catheter (solid-state or water-perfused)

  • Manometry data acquisition and analysis software

  • Topical anesthetic (e.g., lidocaine spray)

  • Water for swallows

Protocol:

  • Catheter Calibration: Calibrate the manometry catheter according to the manufacturer's instructions.

  • Patient Preparation: Instruct the patient to fast for at least 6 hours prior to the procedure. Apply a topical anesthetic to the patient's nostril and pharynx.[1]

  • Catheter Placement: Pass the HRM catheter transnasally and position it to span from the pharynx to the stomach.[9]

  • Acclimation and Baseline Recording: Allow the patient to acclimate for a few minutes. Record baseline resting pressures of the upper and lower esophageal sphincters.[1]

  • Swallow Protocol:

    • Perform a series of 10 supine liquid swallows (5 mL of water each).[1]

    • Perform a series of 5 upright liquid swallows (5 mL of water each).[1]

    • (Optional) Conduct provocative tests such as multiple rapid swallows or swallows with viscous or solid boluses.[1]

  • Data Analysis: Analyze the recorded data using specialized software to determine parameters such as esophagogastric junction pressure, distal contractile integral (DCI), and the presence of any peristaltic abnormalities.[8][10]

24-Hour Multiple Intraluminal Impedance-pH (MII-pH) Monitoring

Objective: To quantify and characterize gastroesophageal reflux episodes.

Materials:

  • Combined impedance-pH catheter

  • Portable data logger

  • pH buffer solutions for calibration

  • Symptom diary for the patient

Protocol:

  • Catheter Calibration: Calibrate the pH sensors of the catheter using pH 4.0 and 7.0 buffer solutions.

  • Patient Preparation: Instruct the patient to discontinue PPIs for 7 days prior to the study, unless the study is designed to evaluate therapy effectiveness. The patient should fast for 4-6 hours before catheter placement.[11][12]

  • Catheter Placement: Place the catheter transnasally. The distal pH sensor should be positioned 5 cm above the upper border of the lower esophageal sphincter, as determined by manometry.[3]

  • Data Recording: Connect the catheter to the portable data logger. Instruct the patient to go about their normal daily activities and to record meal times, sleep periods, and the occurrence of symptoms in the diary.[11][13]

  • Catheter Removal and Data Download: After 24 hours, the catheter is removed, and the data from the logger is downloaded to a computer for analysis.

  • Data Analysis: Analyze the data to determine the total number of reflux episodes, classify them as acid, weakly acidic, or non-acidic, and correlate reflux events with patient-reported symptoms.[3]

Modified Frequency Scale for the Symptoms of Gastroesophageal Reflux Disease (mFSSG) Questionnaire

Objective: To assess the frequency and severity of dyspeptic and reflux-related symptoms.

Protocol:

  • Questionnaire Administration: Provide the patient with the mFSSG questionnaire. This is a self-administered questionnaire.[4]

  • Patient Instructions: Instruct the patient to rate the frequency of each of the 12 symptoms over the past week on a 5-point Likert scale (0=never, 1=occasionally, 2=sometimes, 3=often, 4=always).[14][15]

  • Scoring:

    • The total score ranges from 0 to 48.

    • The questionnaire can be divided into subscales for acid reflux-related symptoms and dyspeptic symptoms.[4][15]

  • Interpretation: Higher scores indicate a greater symptom burden. The change in scores from baseline to post-treatment is used to evaluate the efficacy of the intervention. A significant decrease in the score indicates symptom improvement.[4]

In Vitro Acetylcholinesterase (AChE) Activity Assay

Objective: To determine the inhibitory effect of acotiamide on AChE activity.

Materials:

  • Acetylcholinesterase enzyme

  • Acetylthiocholine iodide (substrate)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • This compound

  • Microplate reader

Protocol:

  • Reagent Preparation: Prepare solutions of AChE, acetylthiocholine, DTNB, and various concentrations of acotiamide in phosphate buffer.

  • Assay Procedure:

    • In a 96-well plate, add the phosphate buffer, AChE solution, and the acotiamide solution (or vehicle for control).

    • Pre-incubate the mixture for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

    • Initiate the reaction by adding the substrate (acetylthiocholine) and DTNB.

  • Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader in kinetic mode. The rate of color change is proportional to the AChE activity.[16][17]

  • Data Analysis: Calculate the percentage of AChE inhibition by acotiamide at each concentration and determine the IC50 value (the concentration of acotiamide that inhibits 50% of the enzyme activity).[18]

Muscarinic Receptor Binding Assay

Objective: To determine the binding affinity of acotiamide to M1 and M2 muscarinic receptors.

Materials:

  • Cell membranes expressing human M1 or M2 muscarinic receptors

  • Radiolabeled ligand (e.g., [3H]N-methylscopolamine, [3H]NMS)

  • Unlabeled competitor (e.g., atropine for non-specific binding)

  • This compound

  • Assay buffer

  • Glass fiber filters

  • Scintillation counter and fluid

Protocol:

  • Assay Setup: In a 96-well plate, combine the cell membranes, radiolabeled ligand, and varying concentrations of acotiamide (or unlabeled competitor for non-specific binding, or buffer for total binding).[2][19]

  • Incubation: Incubate the mixture at a specific temperature (e.g., room temperature) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).[2][19]

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate the bound from the free radioligand. Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.[2]

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Perform a competition binding analysis. Plot the percentage of specific binding against the logarithm of the acotiamide concentration. Fit the data to a sigmoidal dose-response curve to determine the Ki (inhibitory constant) of acotiamide for the M1 and M2 receptors.[19]

Conclusion

The combination of this compound and proton pump inhibitors represents a mechanistically sound and clinically effective approach for managing patients with functional dyspepsia and non-erosive reflux disease who have an inadequate response to PPIs alone. The provided data and protocols offer a framework for researchers and clinicians to further investigate and apply this combination therapy. The synergistic effect of enhancing gastrointestinal motility and suppressing acid secretion addresses multiple pathophysiological aspects of these common and often debilitating disorders. Further well-designed clinical trials are warranted to explore the long-term efficacy and safety of this combination therapy.[4][5]

References

Troubleshooting & Optimization

Acotiamide Hydrochloride HPLC Analysis: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve HPLC peak tailing issues encountered during the analysis of Acotiamide hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in HPLC and why is it a problem for this compound analysis?

A1: In an ideal HPLC separation, the chromatographic peak for this compound should be symmetrical, resembling a Gaussian distribution. Peak tailing is a phenomenon where the peak is asymmetrical, with a trailing edge that is longer than the leading edge.[1][2] This is problematic because it can lead to inaccurate peak integration, reduced resolution between adjacent peaks, and poor reproducibility of results, ultimately compromising the quantitative accuracy of the analysis.[2]

Q2: What are the most common causes of peak tailing for a basic compound like this compound?

A2: For basic compounds such as this compound, the primary causes of peak tailing are often related to secondary interactions with the stationary phase.[3][4][5] These include:

  • Silanol Interactions: Residual silanol groups (Si-OH) on the surface of silica-based columns can interact strongly with the basic amine functional groups of this compound, leading to tailing.[1][3][4]

  • Mobile Phase pH: If the mobile phase pH is not optimized, it can lead to undesirable interactions between the analyte and the stationary phase.[1]

  • Column Degradation: Over time, columns can degrade, leading to a loss of stationary phase and exposure of more active silanol sites.[2]

  • Column Overload: Injecting too much sample can saturate the column, resulting in peak distortion.[5][6]

Q3: How can I quantitatively assess peak tailing?

A3: Peak tailing is typically measured using the tailing factor (Tf) or asymmetry factor (As). A value of 1.0 indicates a perfectly symmetrical peak. For many analytical methods, a tailing factor of less than 2.0 is considered acceptable.[2]

Tailing Factor (Tf)Peak ShapeInterpretation
Tf = 1.0Symmetrical (Gaussian)Ideal
Tf > 1.0Tailing PeakIndicates potential issues
Tf < 1.0Fronting PeakLess common, but also indicates a problem

Troubleshooting Guides

Issue: My this compound peak is showing significant tailing.

This guide will walk you through a systematic approach to identify and resolve the cause of peak tailing.

Step 1: Evaluate the Mobile Phase

The mobile phase composition, particularly its pH and buffer strength, is critical for controlling the peak shape of basic compounds.

Troubleshooting Actions:

  • Adjust Mobile Phase pH: Since this compound is a basic compound, secondary interactions with acidic silanol groups on the column are a likely cause of tailing.[3] Lowering the pH of the mobile phase can protonate these silanol groups, reducing their interaction with the analyte.

  • Increase Buffer Concentration: A higher buffer concentration can help to maintain a consistent pH at the column surface and mask residual silanol activity.[5]

  • Add a Tailing Suppressor: In some cases, adding a small amount of a basic modifier like triethylamine (TEA) to the mobile phase can help to block the active silanol sites and improve peak shape.[4][7]

Experimental Protocol: Mobile Phase Optimization

  • Baseline Experiment: Prepare the mobile phase as per your current method (e.g., Methanol and 20 mmol/L ammonium acetate aqueous solution (pH 6.8) (45:55, V/V)).[8]

  • pH Adjustment: Prepare a new mobile phase with a lower pH. For example, adjust the aqueous portion to pH 3.0 with phosphoric acid.

  • Buffer Strength Adjustment: Prepare a mobile phase with a higher buffer concentration, for instance, 50 mM ammonium acetate at the optimal pH determined in the previous step.

  • Tailing Suppressor Addition: If tailing persists, prepare a mobile phase containing a low concentration of TEA (e.g., 0.1%).[7]

  • Analysis: Inject your this compound standard with each mobile phase and compare the peak shape and tailing factor.

Mobile Phase ConditionExpected Tailing FactorRationale
Original Mobile Phase (pH 6.8)> 1.5Potential for strong silanol interactions.
Lower pH Mobile Phase (pH 3.0)1.0 - 1.2Protonation of silanols reduces secondary interactions.
Increased Buffer Strength (50 mM)1.0 - 1.3Better pH control and masking of silanol sites.
With Tailing Suppressor (0.1% TEA)1.0 - 1.2TEA competes for active silanol sites.
Step 2: Assess the HPLC Column

The column is a frequent source of peak shape problems.

Troubleshooting Actions:

  • Column Flushing/Regeneration: If the column is contaminated, flushing it with a strong solvent may resolve the issue.[9]

  • Use a Guard Column: A guard column can protect the analytical column from contaminants in the sample. If you are already using one, try replacing it.[6]

  • Consider a Different Column: If the problem persists, the column itself may be degraded or inappropriate for the analysis. Consider a column with a different stationary phase (e.g., one with end-capping or a polar-embedded phase) to minimize silanol interactions.[1]

Experimental Protocol: Column Evaluation

  • Column Flush: Disconnect the column from the detector and flush it with a series of solvents, starting with your mobile phase without buffer, then 100% acetonitrile or methanol, followed by isopropanol.

  • Guard Column Replacement: If a guard column is in use, replace it with a new one.

  • Column Replacement: If the above steps do not improve the peak shape, replace the analytical column with a new one of the same type.

  • Alternative Column: If a new column of the same type still shows tailing, consider trying a column specifically designed for basic compounds.

Step 3: Check for System and Method Issues

Other factors related to the HPLC system and analytical method can contribute to peak tailing.

Troubleshooting Actions:

  • Reduce Injection Volume/Concentration: Column overload can cause peak distortion.[5][6] Try injecting a smaller volume or a more dilute sample.

  • Check for Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can lead to band broadening and tailing.[1][10]

  • Sample Solvent: Ensure the sample is dissolved in a solvent that is weaker than or the same as the mobile phase.[10]

Visual Troubleshooting Workflows

Acotiamide_Peak_Tailing_Troubleshooting start Peak Tailing Observed for Acotiamide check_mobile_phase Step 1: Evaluate Mobile Phase start->check_mobile_phase adjust_ph Adjust pH (Lower for Basic Analyte) check_mobile_phase->adjust_ph adjust_buffer Increase Buffer Strength adjust_ph->adjust_buffer If tailing persists end Peak Shape Improved adjust_ph->end If issue resolved add_suppressor Add Tailing Suppressor (e.g., TEA) adjust_buffer->add_suppressor If tailing persists adjust_buffer->end If issue resolved check_column Step 2: Assess HPLC Column add_suppressor->check_column If tailing persists add_suppressor->end If issue resolved flush_column Flush or Regenerate Column check_column->flush_column replace_guard Replace Guard Column flush_column->replace_guard If tailing persists flush_column->end If issue resolved replace_column Replace Analytical Column replace_guard->replace_column If tailing persists replace_guard->end If issue resolved check_system Step 3: Check System & Method replace_column->check_system If tailing persists replace_column->end If issue resolved reduce_load Reduce Injection Volume/Concentration check_system->reduce_load check_tubing Check for Extra-Column Volume reduce_load->check_tubing If tailing persists reduce_load->end If issue resolved check_tubing->end If issue resolved

Caption: Troubleshooting workflow for this compound peak tailing.

Silanol_Interaction_Pathway cluster_column Silica Surface (Stationary Phase) silanol Si-OH (Acidic Silanol Group) interaction Secondary Ionic Interaction silanol->interaction acotiamide_protonated Acotiamide-NH+ (Protonated Basic Analyte) acotiamide_protonated->interaction tailing Peak Tailing interaction->tailing

Caption: Mechanism of peak tailing due to silanol interactions.

References

Optimization of mobile phase for Acotiamide hydrochloride analysis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Acotiamide Hydrochloride Analysis

This guide provides troubleshooting and frequently asked questions (FAQs) for the optimization of the mobile phase in the RP-HPLC analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for the mobile phase for this compound analysis?

A good starting point for a reversed-phase HPLC method for this compound is a C18 column with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer.[1][2][3][4][5] Based on published methods, a combination of acetonitrile and a phosphate or acetate buffer is a common choice.[1][2][5][6] The pH of the aqueous phase is critical and should be adjusted to ensure the analyte is in a single ionic form, typically in the acidic range (pH 3-5) for a basic compound like Acotiamide.

Q2: How does the mobile phase pH affect the retention and peak shape of Acotiamide?

This compound is a basic compound. The pH of the mobile phase significantly impacts its retention time and peak shape.

  • At low pH (e.g., pH < 7.5): Acotiamide will be protonated and carry a positive charge. This form is generally well-retained on a C18 column and yields sharp, symmetrical peaks.

  • At high pH (approaching its pKa): The compound will start to exist in both ionized and non-ionized forms, which can lead to peak broadening or splitting.

  • Silanol Interaction: At mid-range pH, residual silanol groups on the silica-based column packing can be ionized and interact with the protonated basic analyte, causing peak tailing. Using a low pH mobile phase (e.g., pH 3) suppresses the ionization of silanol groups, minimizing these secondary interactions and improving peak symmetry.

Q3: Which organic solvent is better, acetonitrile or methanol?

Both acetonitrile (ACN) and methanol (MeOH) can be used. The choice depends on the desired selectivity and resolution from potential impurities or degradation products.

  • Acetonitrile: Generally provides lower backpressure and has a different selectivity compared to methanol. It is often the first choice for method development.

  • Methanol: Can offer different elution patterns and may be beneficial if co-eluting peaks are an issue with acetonitrile.

It is recommended to screen both solvents during method development to determine the optimal choice for your specific separation needs.

Troubleshooting Guide

Problem 1: Poor Peak Shape (Tailing or Fronting)

My peak for Acotiamide is tailing.

// Nodes Start [label="Peak Tailing Observed", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=cylinder]; Cause1 [label="Secondary Interactions\n(Silanol Groups)", fillcolor="#FBBC05", fontcolor="#202124"]; Cause2 [label="Column Overload", fillcolor="#FBBC05", fontcolor="#202124"]; Cause3 [label="Column Contamination\nor Degradation", fillcolor="#FBBC05", fontcolor="#202124"];

Sol1 [label="Lower Mobile Phase pH\n(e.g., to 2.5-3.5)", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse]; Sol2 [label="Add Competing Base\n(e.g., 0.1% TEA)", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse]; Sol3 [label="Reduce Sample\nConcentration", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse]; Sol4 [label="Wash or Replace Column\n/ Guard Column", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse];

// Edges Start -> Cause1 [label="Possible Cause"]; Start -> Cause2 [label="Possible Cause"]; Start -> Cause3 [label="Possible Cause"];

Cause1 -> Sol1 [label="Solution"]; Cause1 -> Sol2 [label="Solution"]; Cause2 -> Sol3 [label="Solution"]; Cause3 -> Sol4 [label="Solution"]; }

Caption: Troubleshooting workflow for peak tailing.

  • Possible Causes & Solutions:

    • Secondary Silanol Interactions: This is a common cause for basic compounds.

      • Solution 1: Decrease the pH of the mobile phase to 2.5-3.5 to suppress silanol ionization.

      • Solution 2: Add a competing base, like 0.1% Triethylamine (TEA), to the mobile phase.[4][7][8] TEA will preferentially interact with the active silanol sites.

    • Column Overload: Injecting too much sample can lead to peak tailing.[9]

      • Solution: Reduce the concentration of the sample and reinject.

    • Column Contamination/Deterioration: Strongly retained compounds from previous injections can accumulate at the column head.

      • Solution: Flush the column with a strong solvent or replace the guard column if one is in use.[10]

My peak for Acotiamide is fronting.

  • Possible Causes & Solutions:

    • Sample Overload: Similar to tailing, severe overload can sometimes manifest as fronting.

      • Solution: Dilute the sample.

    • Incompatible Sample Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase (e.g., 100% ACN when the mobile phase is 30% ACN), it can cause peak distortion.

      • Solution: Prepare the sample in the mobile phase or a weaker solvent.

Problem 2: Inconsistent or Shifting Retention Times

The retention time of my Acotiamide peak is drifting.

// Nodes Start [label="Retention Time Drift", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=cylinder];

Check1 [label="Is the column\nequilibrated?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; Check2 [label="Is the mobile phase\nstable?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; Check3 [label="Is the flow rate\nconsistent?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; Check4 [label="Is the column\ntemperature stable?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"];

Sol1 [label="Increase equilibration time\nbetween runs.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sol2 [label="Prepare fresh mobile phase.\nEnsure adequate degassing.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sol3 [label="Check for leaks.\nPurge and prime the pump.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sol4 [label="Use a column oven.\nEnsure consistent lab temperature.", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> Check1; Check1 -> Sol1 [label="No"]; Check1 -> Check2 [label="Yes"]; Check2 -> Sol2 [label="No"]; Check2 -> Check3 [label="Yes"]; Check3 -> Sol3 [label="No"]; Check3 -> Check4 [label="Yes"]; Check4 -> Sol4 [label="No"]; }

Caption: Decision tree for troubleshooting retention time drift.

  • Possible Causes & Solutions:

    • Inadequate Column Equilibration: If the column is not fully equilibrated with the mobile phase before injection, retention times can shift, especially in the first few runs.

      • Solution: Ensure the column is flushed with at least 10-20 column volumes of the mobile phase until a stable baseline is achieved.

    • Mobile Phase Composition Change: The organic component of the mobile phase can evaporate over time, increasing the aqueous content and leading to longer retention times.[11]

      • Solution: Prepare fresh mobile phase daily and keep the solvent reservoir bottles loosely capped. Ensure proper degassing to avoid bubble formation.[10]

    • Inconsistent Flow Rate: Leaks in the system or issues with the pump can cause the flow rate to fluctuate, directly impacting retention times.[12]

      • Solution: Check for leaks at all fittings. Purge the pump to remove air bubbles and ensure the check valves are functioning correctly.[13]

    • Temperature Fluctuations: Changes in ambient temperature can affect solvent viscosity and retention.

      • Solution: Use a column oven to maintain a constant temperature.

Experimental Protocols & Data

Protocol: Mobile Phase Optimization

This protocol describes a systematic approach to optimizing the mobile phase for this compound analysis on a C18 column.

  • Solvent Selection:

    • Prepare two initial mobile phases:

      • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7)

      • Mobile Phase B1: Acetonitrile

      • Mobile Phase B2: Methanol

    • Run a generic gradient (e.g., 5% to 95% B over 15 minutes) with both Acetonitrile and Methanol to determine which provides better overall chromatography and selectivity.

  • pH Optimization:

    • Using the better organic solvent (e.g., Acetonitrile), prepare aqueous phases (Mobile Phase A) at different pH values (e.g., 2.5, 3.5, 4.5) using appropriate buffers like formate or acetate.

    • Perform isocratic runs at a fixed organic percentage (e.g., 35%) and evaluate the impact of pH on peak shape and retention time.

  • Optimization of Organic Content (%B):

    • Using the optimal pH, perform a series of isocratic runs by varying the percentage of the organic solvent (e.g., 30%, 35%, 40%, 45%).

    • The goal is to achieve a retention time that provides good resolution from the solvent front and any impurities, typically with a k' (retention factor) between 2 and 10.

Data Presentation: Effect of Mobile Phase Parameters

The following tables summarize the expected results from the optimization experiments.

Table 1: Effect of pH on Chromatographic Performance (Isocratic: 35% ACN)

Mobile Phase A Retention Time (min) Tailing Factor Theoretical Plates
0.1% Formic Acid (pH 2.7) 5.8 1.1 8500
20mM Acetate Buffer (pH 3.5) 6.2 1.2 8200

| 20mM Acetate Buffer (pH 4.5) | 6.9 | 1.5 | 6500 |

Table 2: Effect of Acetonitrile Percentage on Retention Time (pH 2.7)

% Acetonitrile Retention Time (min) Resolution (from nearest impurity)
30% 8.5 2.5
35% 5.8 2.1
40% 3.9 1.7

| 45% | 2.4 | 1.4 |

Based on this data, an optimal starting mobile phase would be a mixture of Acetonitrile and 0.1% Formic Acid in a 35:65 v/v ratio . Further refinement can be done based on specific sample complexity and system suitability requirements.

References

Technical Support Center: Forced Degradation Studies of Acotiamide Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for forced degradation studies of Acotiamide Hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during the stress testing of this drug substance.

Frequently Asked Questions (FAQs)

Q1: Under which stress conditions is this compound expected to degrade?

A1: this compound has been shown to be susceptible to degradation under hydrolytic (acidic and basic), oxidative, and photolytic stress conditions.[1][2][3] It is generally found to be stable under neutral hydrolytic and thermal stress conditions.[1][3]

Q2: What are the common degradation products of Acotiamide?

A2: The degradation of Acotiamide typically involves the hydrolysis of the amide bond, hydroxylation of the phenyl ring, and hydrolysis of the methoxy group on the phenyl ring.[1] One study identified seven distinct degradation products under various stress conditions.[1]

Q3: What is the recommended analytical technique for separating Acotiamide from its degradation products?

A3: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most commonly employed technique for the separation and quantification of Acotiamide and its degradation products.[2][4][5][6] For detailed structural elucidation of the degradation products, hyphenated techniques like Ultra-High-Performance Liquid Chromatography with Electrospray Ionization Quadrupole Time-of-Flight Tandem Mass Spectrometry (UHPLC/ESI-QTOF-MS/MS) are highly effective.[1][3]

Q4: How can I ensure the specificity of my analytical method?

A4: To ensure specificity, the analytical method must be able to resolve the Acotiamide peak from all potential degradation products and process-related impurities.[2] This is typically achieved by analyzing samples that have been subjected to forced degradation and demonstrating that the peaks of the degradation products do not interfere with the peak of the parent drug.[7] Peak purity analysis using a photodiode array (PDA) detector is also a valuable tool to confirm the homogeneity of the drug peak.[7]

Troubleshooting Guides

Issue 1: Inconsistent or minimal degradation observed under stress conditions.

Possible Cause Troubleshooting Step
Inadequate stressor concentration or duration. Increase the concentration of the acid, base, or oxidizing agent, or prolong the exposure time. It is recommended to aim for a degradation of 10-30%.[8]
Low reaction temperature. For hydrolytic and thermal studies, consider increasing the temperature. For example, studies have been conducted at 100°C for hydrolytic degradation.[2]
Poor solubility of the drug in the stress medium. If this compound has limited solubility in the aqueous stress medium, the use of a co-solvent may be necessary to ensure adequate exposure to the stressor.[9]

Issue 2: Excessive degradation of the drug substance (>50%).

Possible Cause Troubleshooting Step
Stress conditions are too harsh. Reduce the concentration of the stressor, the temperature, or the duration of the study. The goal is to achieve partial degradation to understand the degradation pathway, not to completely degrade the drug.[7]
High sensitivity of the drug to a particular stressor. For highly labile compounds, perform preliminary experiments with milder conditions to establish an appropriate stress level.

Issue 3: Poor chromatographic resolution between Acotiamide and its degradation products.

Possible Cause Troubleshooting Step
Suboptimal mobile phase composition. Modify the mobile phase composition by changing the solvent ratio, pH, or the type of organic modifier and buffer.[2][4]
Inappropriate stationary phase. Select a different HPLC column with a different stationary phase chemistry (e.g., C8, Phenyl-Hexyl) to alter the selectivity of the separation.[2][3]
Gradient elution profile is not optimized. Adjust the gradient slope and time to improve the separation of closely eluting peaks.

Experimental Protocols

Below are detailed methodologies for conducting forced degradation studies on this compound, based on published literature.

1. Preparation of Stock Solution:

  • Accurately weigh and dissolve 25 mg of this compound in 25 ml of a suitable solvent (e.g., double distilled water or mobile phase) to prepare a stock solution of 1000 µg/mL.[2] This stock solution is then used for the individual stress studies.

2. Stress Conditions:

  • Acid Hydrolysis:

    • To 5 mL of the stock solution, add 1 mL of 1N HCl.[2]

    • Heat the solution in a water bath at 100°C for 3 hours.[2]

    • Cool the solution and neutralize it with an equivalent amount of 1N NaOH.[2]

    • Dilute to a final concentration of 200 µg/mL with water.[2]

  • Base Hydrolysis:

    • To 5 mL of the stock solution, add 1 mL of 0.5N NaOH.[2]

    • Heat the solution in a water bath at 100°C for 3 hours.[2]

    • Cool the solution and neutralize it with an equivalent amount of 0.5N HCl.[2]

    • Dilute to a final concentration of 200 µg/mL with water.[2]

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 2 mL of 3% H₂O₂.[4]

    • Keep the solution at room temperature for 6 hours.[4]

    • Dilute to a final concentration of 10 µg/mL with a suitable diluent.[4]

  • Thermal Degradation:

    • Expose the solid drug powder in an oven at 80°C for 8 hours.[4]

    • After exposure, weigh an appropriate amount of the powder, dissolve, and dilute to the desired final concentration.[10]

  • Photolytic Degradation:

    • Expose the solid drug substance to UV light (e.g., in a UV chamber) for 12 hours.[4]

    • After exposure, weigh an appropriate amount of the powder, dissolve, and dilute to the desired final concentration.[4]

Data Presentation

The following tables summarize the quantitative data from various forced degradation studies on this compound.

Table 1: Summary of Degradation under Various Stress Conditions

Stress ConditionReagent/ConditionDuration & Temperature% DegradationNumber of Degradation ProductsReference
Acid Hydrolysis 1N HCl3 hours at 100°C0.96%1[2]
Base Hydrolysis 0.5N NaOH3 hours at 100°CSignificant3[2]
Oxidative Degradation 3% H₂O₂6 hours at RTRelatively Stable-[2][4]
Thermal Degradation Dry Heat8 hours at 80°CConsiderable-[4][5]
Photolytic Degradation UV Light12 hoursRelatively Stable-[2][4]
Neutral Hydrolysis Water-Stable0[1][2]

Note: "Significant" and "Considerable" degradation are reported as such in the source literature without specific percentages. "Relatively Stable" indicates minimal degradation was observed.

Visualizations

The following diagrams illustrate the experimental workflow and logical relationships in forced degradation studies.

G Experimental Workflow for Forced Degradation Studies cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Data Interpretation stock Prepare Acotiamide HCl Stock Solution acid Acid Hydrolysis (e.g., 1N HCl, 100°C) stock->acid Expose to stress base Base Hydrolysis (e.g., 0.5N NaOH, 100°C) stock->base Expose to stress oxidative Oxidative Degradation (e.g., 3% H2O2, RT) stock->oxidative Expose to stress thermal Thermal Degradation (e.g., 80°C, solid state) stock->thermal Expose to stress photo Photolytic Degradation (UV light) stock->photo Expose to stress neutralize Neutralization (for acid/base samples) acid->neutralize base->neutralize hplc RP-HPLC Analysis oxidative->hplc thermal->hplc photo->hplc neutralize->hplc lcms LC-MS/MS for Characterization hplc->lcms If unknown peaks quantify Quantify Degradation hplc->quantify identify Identify Degradants lcms->identify pathway Elucidate Degradation Pathway quantify->pathway identify->pathway

Caption: Workflow for Acotiamide Forced Degradation.

G Troubleshooting Logic for Poor Peak Resolution start Poor Peak Resolution (Co-elution of API and Degradant) check_mobile_phase Check Mobile Phase Is pH/organic ratio optimal? start->check_mobile_phase adjust_mobile_phase Adjust Mobile Phase (Change pH, solvent ratio, or buffer) check_mobile_phase->adjust_mobile_phase No check_column Check Column Is the stationary phase appropriate? check_mobile_phase->check_column Yes adjust_mobile_phase->check_column No resolved Peaks Resolved adjust_mobile_phase->resolved Yes change_column Change Column (e.g., C18 to Phenyl-Hexyl) check_column->change_column No check_gradient Check Gradient Is the elution profile optimized? check_column->check_gradient Yes change_column->check_gradient No change_column->resolved Yes adjust_gradient Adjust Gradient Profile (Change slope or time) check_gradient->adjust_gradient No adjust_gradient->resolved Yes

Caption: Troubleshooting Poor Chromatographic Resolution.

References

Identification and characterization of Acotiamide hydrochloride degradation products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the identification and characterization of Acotiamide hydrochloride degradation products.

Frequently Asked Questions (FAQs)

Q1: Under what conditions does this compound typically degrade?

A1: this compound is susceptible to degradation under several stress conditions. Forced degradation studies have shown that it degrades in acidic, basic, oxidative, and photolytic environments.[1][2] It is generally found to be stable under neutral hydrolytic and thermal stress conditions.[1][2]

Q2: What are the primary degradation pathways for Acotiamide?

A2: The main degradation pathways for Acotiamide involve hydrolysis and oxidation. Key mechanisms include the hydrolysis of the amide bond, hydroxylation of the phenyl ring, and hydrolysis of the methoxy group on the phenyl ring.[2]

Q3: How many degradation products are typically observed?

A3: The number of observed degradation products can vary depending on the specific stress conditions applied. Studies have reported the formation of seven to nine degradation products under various forced degradation conditions.[1]

Q4: What analytical techniques are recommended for identifying and characterizing Acotiamide degradation products?

A4: High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are commonly used for the separation of Acotiamide from its degradation products.[1][3][4] For structural characterization and identification, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with tandem mass spectrometry (MS/MS), are highly effective.[1][2]

Q5: Are there any known process-related impurities for Acotiamide?

A5: Yes, a despropyl process-related impurity has been identified and successfully separated from the active pharmaceutical ingredient and its degradation products using UHPLC methods.[2]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Unexpected peaks in the chromatogram. - Contamination of the sample, mobile phase, or glassware.- Formation of new or unknown degradation products.- Presence of process-related impurities.- Prepare fresh mobile phase and samples using high-purity solvents and clean glassware.- Review the stress conditions; they may be too harsh, leading to secondary degradation.- If a process-related impurity is suspected, obtain a reference standard for confirmation. A known despropyl impurity has been reported.[2]
Poor separation of degradation products from the parent drug. - Suboptimal chromatographic conditions (e.g., mobile phase composition, pH, column type).- Optimize the mobile phase gradient and pH. A gradient mixture of 0.1% formic acid and acetonitrile has been shown to be effective.[1][2]- Select an appropriate column. A Waters Acquity HSS cyano column (100 × 2.1 mm, 1.8 μm) or a CSH-Phenyl Hexyl column (100 × 2.1 mm, 1.7 µm) have been used successfully.[1]
Inconsistent retention times. - Fluctuations in column temperature.- Changes in mobile phase composition.- Column degradation.- Use a column oven to maintain a consistent temperature.- Ensure the mobile phase is well-mixed and degassed.- Use a guard column and ensure the mobile phase pH is within the stable range for the column.
Difficulty in identifying degradation products by mass spectrometry. - Low abundance of the degradation product.- Ion suppression effects.- Inappropriate ionization source settings.- Concentrate the sample if possible.- Optimize the sample preparation to remove interfering matrix components.- Adjust the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow) to enhance the signal of the analytes.

Experimental Protocols

Forced Degradation (Stress Testing) of this compound

This protocol outlines the conditions for inducing the degradation of this compound to study its stability and identify degradation products.

1. Acid Hydrolysis:

  • Reagent: 1 N Hydrochloric Acid (HCl)

  • Procedure: Dissolve this compound in 1 N HCl and reflux for a specified period. Neutralize the solution with 1 N Sodium Hydroxide (NaOH) before analysis.

  • Reference Conditions: Significant degradation has been observed under acidic conditions.[1][4]

2. Base Hydrolysis:

  • Reagent: 1 N Sodium Hydroxide (NaOH)

  • Procedure: Dissolve this compound in 1 N NaOH and reflux. Neutralize with 1 N HCl before analysis.

  • Reference Conditions: The drug is known to degrade under basic conditions.[1][4]

3. Oxidative Degradation:

  • Reagent: 3-30% Hydrogen Peroxide (H₂O₂)

  • Procedure: Treat the this compound solution with H₂O₂ at room temperature.

  • Reference Conditions: Acotiamide is susceptible to oxidative degradation.[1][2]

4. Photolytic Degradation:

  • Conditions: Expose the drug solution to direct sunlight or a UV lamp.

  • Procedure: Prepare a solution of this compound and expose it to the light source for a defined duration. A control sample should be kept in the dark.

  • Reference Conditions: Degradation has been observed under photolytic stress.[1][2]

5. Thermal Degradation:

  • Conditions: Dry heat in an oven.

  • Procedure: Keep the solid drug powder in an oven at a controlled temperature (e.g., 60°C).[3]

  • Reference Conditions: Acotiamide has been found to be stable under thermal stress.[1][2]

Quantitative Data Summary

The following table summarizes the extent of degradation observed under different stress conditions from a representative study.

Stress Condition Reagent/Condition % Degradation Number of Degradation Products
Acid Hydrolysis1 N HCl8.78Not Specified
Base Hydrolysis1 N NaOHNot Specified7
Oxidative30% H₂O₂Not Specified7
Photolytic (Sunlight)Liquid State97
ThermalDry HeatNo Degradation0
Neutral HydrolysisWaterNo Degradation0
Data synthesized from multiple sources which may use varying experimental conditions.[1]

Visualizations

experimental_workflow cluster_stress Forced Degradation cluster_analysis Analysis cluster_output Results Acid Acid Hydrolysis HPLC HPLC/UHPLC Separation Acid->HPLC Base Base Hydrolysis Base->HPLC Oxidative Oxidative Oxidative->HPLC Photolytic Photolytic Photolytic->HPLC Thermal Thermal Thermal->HPLC MS LC-MS/MS Characterization HPLC->MS ID Degradation Product Identification MS->ID Pathway Pathway Elucidation ID->Pathway Acotiamide Acotiamide HCl Acotiamide->Acid Acotiamide->Base Acotiamide->Oxidative Acotiamide->Photolytic Acotiamide->Thermal

Caption: Experimental workflow for the identification of Acotiamide degradation products.

degradation_pathway Acotiamide Acotiamide DP1 Amide Hydrolysis Product Acotiamide->DP1 Hydrolysis DP2 Phenyl Ring Hydroxylation Product Acotiamide->DP2 Oxidation DP3 Methoxy Group Hydrolysis Product Acotiamide->DP3 Hydrolysis

Caption: Simplified degradation pathways of Acotiamide.

troubleshooting_logic start Unexpected Chromatographic Peak q1 Are retention times consistent? start->q1 a1_yes Check for contamination (sample, mobile phase) q1->a1_yes Yes a1_no Verify instrument parameters (temp, flow rate) q1->a1_no No q2 Is the peak well-separated? a1_yes->q2 a1_no->q2 a2_yes Proceed with MS identification q2->a2_yes Yes a2_no Optimize chromatographic method (gradient, column) q2->a2_no No

References

Technical Support Center: Enhancing the Dissolution Rate of Acotiamide Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming challenges associated with the poor aqueous solubility of Acotiamide hydrochloride. The following sections detail various techniques to improve its dissolution rate, complete with experimental protocols, comparative data, and mechanistic insights.

Frequently Asked Questions (FAQs)

1. Why is improving the dissolution rate of this compound important?

This compound is a poorly water-soluble drug, which can lead to slow and incomplete dissolution in the gastrointestinal tract.[1] This poor dissolution can result in low and variable oral bioavailability, potentially compromising its therapeutic efficacy. Enhancing the dissolution rate is crucial for ensuring consistent and adequate drug absorption.

2. What are the primary methods to improve the dissolution rate of this compound?

The main strategies to enhance the dissolution rate of poorly soluble drugs like this compound include:

  • Solid Dispersions: Dispersing the drug in a hydrophilic carrier matrix at a molecular level.

  • Co-crystals: Forming a crystalline structure composed of the drug and a co-former molecule.

  • Nanoformulations: Reducing the particle size of the drug to the nanometer range.

3. How do solid dispersions improve the dissolution rate?

Solid dispersions enhance dissolution through several mechanisms:

  • Particle Size Reduction: The drug is molecularly dispersed within the carrier, leading to a significant increase in the surface area available for dissolution.

  • Increased Wettability: The hydrophilic carrier improves the wetting of the hydrophobic drug particles.

  • Amorphous State: The drug may exist in a higher-energy amorphous state within the dispersion, which has greater solubility and faster dissolution compared to the crystalline form.

  • Prevention of Agglomeration: The carrier prevents the aggregation of fine drug particles, maintaining a large surface area.

4. What are the advantages of using co-crystals?

Co-crystals offer a way to improve the physicochemical properties of a drug without altering its chemical structure. The primary advantages include:

  • Enhanced Solubility and Dissolution Rate: By forming a new crystal lattice with a suitable co-former, the energy required to break the crystal lattice can be reduced, leading to improved solubility and dissolution.

  • Improved Stability: Co-crystals can exhibit greater physical and chemical stability compared to the amorphous form of a drug.

  • Tunable Properties: The choice of co-former allows for the tuning of properties such as solubility, dissolution rate, and bioavailability.

5. How do nanoformulations lead to a faster dissolution rate?

Nanoformulations, such as nanosuspensions, enhance dissolution based on the Noyes-Whitney equation. Key mechanisms include:

  • Increased Surface Area: Reducing the particle size to the nanometer range dramatically increases the surface area-to-volume ratio of the drug, leading to a faster dissolution rate.

  • Increased Saturation Solubility: According to the Ostwald-Freundlich equation, a decrease in particle size leads to an increase in the saturation solubility of the drug.

  • Improved Adhesion: Nanoparticles can adhere more effectively to the gastrointestinal mucosa, increasing the residence time and providing a longer period for dissolution and absorption.

Troubleshooting Guides

Issue EncounteredPossible CausesSuggested Solutions
Low drug release from solid dispersion tablets. Inefficient solid dispersion preparation.Ensure complete dissolution of both drug and carrier in the solvent during preparation. Optimize the solvent evaporation process to achieve a uniform, amorphous dispersion.
Inappropriate carrier or drug-to-carrier ratio.Screen different hydrophilic carriers (e.g., PVP K30, HPMC). Experiment with various drug-to-carrier ratios; a higher proportion of the carrier often leads to better dissolution.[1]
Recrystallization of the drug during storage or dissolution.Store the solid dispersion in a desiccator to prevent moisture-induced crystallization. Incorporate a crystallization inhibitor into the formulation if necessary.
Difficulty in forming co-crystals. Unsuitable co-former or solvent.Screen a variety of pharmaceutically acceptable co-formers with complementary functional groups for hydrogen bonding. Use a solvent system in which both the drug and co-former have similar solubility.
Incorrect stoichiometry.Experiment with different molar ratios of the drug to the co-former.
Aggregation of nanoparticles in nanosuspension. Insufficient stabilization.Use an adequate concentration of a suitable stabilizer (e.g., surfactants, polymers) to provide steric or electrostatic repulsion.
Ostwald ripening during storage.Optimize the stabilizer system. Store the nanosuspension at a controlled temperature.
Inconsistent dissolution profiles between batches. Variations in particle size and distribution.For solid dispersions, ensure consistent drying and milling processes. For nanoformulations, precisely control the parameters of the size reduction technique (e.g., pressure in homogenization, milling time).
Polymorphic changes.Characterize the solid-state of the drug in each formulation batch using techniques like XRD and DSC to ensure consistency.

Comparative Dissolution Data

Formulation TechniqueCarrier/Co-former/MethodDrug:Carrier RatioDissolution MediumTime (min)% Drug ReleaseReference
Pure Acotiamide --Phosphate Buffer pH 6.810~30%[1][2]
Solid Dispersion PVP K30 (Solvent Evaporation)1:3Phosphate Buffer pH 6.810~75%[1][2]
PVP K30 (Solvent Evaporation)1:5Phosphate Buffer pH 6.810~85%[1][2]
PVP K30 (Solvent Evaporation) 1:7 Phosphate Buffer pH 6.8 10 ~98% [1][2]
Illustrative Co-crystalUrea1:1Relevant Buffer30~70% (vs. ~20% for pure drug)[3][4]
Illustrative NanoformulationHigh-Pressure Homogenization-Simulated Gastric Fluid60~90% (vs. ~15% for coarse drug)[5][6]

Experimental Protocols

Preparation of this compound Solid Dispersion (Solvent Evaporation Method)[1]
  • Accurately weigh this compound and the hydrophilic carrier (e.g., PVP K30) in the desired ratio (e.g., 1:7 w/w).

  • Dissolve both components in a minimal amount of a suitable solvent (e.g., ethanol) with continuous stirring until a clear solution is obtained.

  • Evaporate the solvent at a controlled temperature (e.g., 40-45°C) using a rotary evaporator or a water bath until a dry mass is formed.

  • Further dry the solid dispersion in a desiccator under vacuum to remove any residual solvent.

  • Pulverize the dried mass using a mortar and pestle and pass it through a fine-mesh sieve (e.g., 100 mesh) to obtain a uniform powder.

  • Store the resulting solid dispersion in a desiccator until further use.

In-Vitro Dissolution Testing[1]
  • Apparatus: USP Dissolution Testing Apparatus II (Paddle Method).

  • Dissolution Medium: 900 mL of phosphate buffer (pH 6.8).

  • Temperature: 37 ± 0.5°C.

  • Paddle Speed: 50 rpm.

  • Procedure: a. Place a sample equivalent to a single dose of this compound (or the pure drug as a control) into the dissolution vessel. b. At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 10 minutes), withdraw a 5 mL aliquot of the dissolution medium. c. Immediately replace the withdrawn volume with 5 mL of fresh, pre-warmed dissolution medium. d. Filter the collected samples through a suitable filter (e.g., 0.45 µm). e. Analyze the concentration of this compound in the filtered samples using a validated analytical method, such as UV-Vis spectrophotometry at a wavelength of 319 nm. f. Calculate the cumulative percentage of drug released at each time point.

Mechanistic and Workflow Diagrams

Solid_Dispersion_Workflow start Start weigh Weigh Acotiamide HCl and PVP K30 start->weigh dissolve Dissolve in Ethanol weigh->dissolve evaporate Evaporate Solvent (40-45°C) dissolve->evaporate dry Vacuum Dry evaporate->dry pulverize Pulverize and Sieve dry->pulverize characterize Characterize Solid Dispersion (DSC, XRD, FTIR) pulverize->characterize dissolution_test Perform In-Vitro Dissolution Testing characterize->dissolution_test end End dissolution_test->end Troubleshooting_Logic start Low Dissolution Rate? check_formulation Review Formulation: - Carrier/Co-former type - Drug:Carrier ratio start->check_formulation Yes check_process Review Process Parameters: - Solvent selection - Drying temperature/time - Milling/Homogenization settings start->check_process Yes check_stability Assess Solid-State Stability: - XRD for crystallinity - DSC for thermal events start->check_stability Yes optimize_formulation Optimize Formulation: - Screen alternatives - Adjust ratios check_formulation->optimize_formulation optimize_process Optimize Process: - Modify parameters - Ensure consistency check_process->optimize_process control_storage Control Storage Conditions: - Use desiccator - Protect from light/heat check_stability->control_storage

References

Technical Support Center: Acotiamide Hydrochloride Synthesis and Scale-Up

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of Acotiamide hydrochloride.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis and purification of this compound.

Problem 1: Low Yield in the Amidation Step

Q: We are experiencing low yields during the condensation reaction between 2-[(2,4,5-trimethoxybenzoyl)amino]-1,3-thiazole-4-carboxylic acid methyl ester and N,N-diisopropylethylenediamine. What are the potential causes and solutions?

A: Low yields in this amidation step are a common challenge. Several factors can contribute to this issue:

  • Reaction Temperature: The reaction is typically conducted at elevated temperatures, often between 130-135°C.[1] Insufficient heating can lead to an incomplete reaction. Ensure your reaction setup maintains a stable and accurate temperature.

  • Reaction Time: A prolonged reaction time of around 20 hours is often necessary for the reaction to proceed to completion.[1] Shorter reaction times may result in a significant amount of unreacted starting material.

  • Solvent Quality: The use of a high-purity, anhydrous solvent such as dimethylacetamide (DMAC) is crucial.[1] The presence of water or other impurities in the solvent can lead to side reactions and a decrease in yield.

  • Inert Atmosphere: The reaction should be carried out under an inert atmosphere, such as nitrogen, to prevent oxidation and other side reactions.[1]

  • Work-up Procedure: The work-up process, which typically involves dilution with water and extraction with an organic solvent like ethyl acetate, must be performed carefully to avoid loss of product.[1]

Problem 2: Impurity Formation and Removal

Q: Our final product shows significant impurities, particularly peaks appearing before and after the main Acotiamide peak in the HPLC chromatogram. How can we minimize these impurities and improve the purity of the final product?

A: Impurity control is a critical aspect of this compound synthesis. Here are some strategies to address this:

  • Starting Material Purity: Ensure the purity of your starting materials, as impurities present in the initial reactants can be carried through the synthesis and contaminate the final product.

  • Refining via Salt Formation: A highly effective method for removing impurities involves converting the crude Acotiamide into its sodium or potassium salt.[1] This is achieved by treating the crude product with an inorganic base like sodium hydroxide or potassium hydroxide in an aqueous solution, followed by crystallization from an organic solvent.[1] This process is particularly effective at removing impurities that are difficult to separate by conventional crystallization.[1]

  • Recrystallization of the Hydrochloride Salt: After purification via the salt intermediate, the Acotiamide is converted back to the hydrochloride salt by acidification with hydrochloric acid in a solvent such as isopropanol.[1][2] This final recrystallization step further enhances the purity of the product.

  • Solvent Selection for Recrystallization: The choice of solvent for recrystallization is crucial. A mixture of isopropanol and water has been shown to be effective for refining this compound hydrate.[3]

Problem 3: Challenges in Scale-Up

Q: We are planning to scale up the synthesis of this compound. What are the key challenges we should anticipate and how can we mitigate them?

A: Scaling up a chemical synthesis presents a unique set of challenges. For this compound, consider the following:

  • Heat Transfer: The amidation step is exothermic and requires careful temperature control. On a larger scale, efficient heat transfer becomes more critical to prevent runaway reactions and the formation of byproducts. Ensure your reactor has adequate cooling capacity.

  • Mixing Efficiency: Homogeneous mixing is essential for a successful reaction. As the reaction volume increases, ensuring efficient mixing of the reactants becomes more challenging. Use appropriate agitation systems to maintain a uniform reaction mixture.

  • Material Handling: Handling larger quantities of reagents and solvents requires appropriate safety measures and equipment.

  • Crystallization and Filtration: The crystallization and filtration steps may need to be optimized for a larger scale to ensure consistent crystal size and efficient solid-liquid separation.

  • Process Safety: A thorough process safety analysis should be conducted before scaling up to identify and mitigate any potential hazards.

Frequently Asked Questions (FAQs)

Q1: What is a typical synthesis route for Acotiamide?

A1: A common synthetic route starts with 2,4,5-trimethoxybenzoic acid, which is converted to its corresponding acyl chloride. This is then reacted with an aminothiazole derivative to form an amide intermediate. The final step involves the amidation of this intermediate with N,N-diisopropylethylenediamine to yield Acotiamide.[4][5]

Q2: How is the crude Acotiamide purified to obtain the final hydrochloride salt?

A2: The crude Acotiamide is often purified by first converting it to a sodium or potassium salt, which helps in removing specific impurities.[1] This salt is then treated with hydrochloric acid in a suitable solvent like isopropanol to form and crystallize the this compound salt, often as a trihydrate.[1][2]

Q3: What analytical methods are used to assess the purity of this compound?

A3: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common analytical method for determining the purity of this compound.[6][7] UV-Spectrophotometry can also be used for quantitative analysis.[8]

Q4: What are some of the common impurities found in this compound synthesis?

A4: Common impurities can include unreacted starting materials, byproducts from side reactions during the amidation step, and degradation products. Specific impurities that have been identified include Acotiamide Impurity 5, Acotiamide Impurity 17, Acotiamide Impurity 25, and Acotiamide Impurity 37.[]

Data Presentation

Table 1: Comparison of Acotiamide Synthesis Yields

StepReactantsSolventTemperature (°C)Time (h)Yield (%)Reference
Amidation2-[(2,4,5-trimethoxybenzoyl)amino]-1,3-thiazole-4-carboxylic acid methyl ester, N,N-diisopropylethylenediamineDMAC130-1352072[1]
Amidation2-[(2,4,5-trimethoxybenzoyl)amino]-1,3-thiazole-4-carboxylic acid methyl ester, N,N-diisopropylethylenediamineDMAC130-1352077[1]
Amidation & Salification2-[(2-hydroxy-4,5-dimethoxybenzoyl) amino] thiazole-4-carboxylate, N,N-diisopropylethylenediamine1,4-dioxane75 (reflux)684.7[4]

Table 2: Purity of this compound After Refining

Refining MethodSolventPurity (%)Single Impurity Limit (%)Reference
Recrystallization from Sodium SaltIsopropanol/Water>99.8<0.10[1]
Direct RecrystallizationIsopropanol99.8<0.1[2]
RecrystallizationIsopropanol/Water99.9<0.1[3]

Experimental Protocols

Protocol 1: Synthesis of Crude Acotiamide [1]

  • Suspend 20g of 2-[(2,4,5-trimethoxybenzoyl)amino]-1,3-thiazole-4-carboxylic acid methyl ester in 40ml of dimethylacetamide (DMAC).

  • Add 18.8g of N,N-diisopropylethylenediamine.

  • Under a nitrogen atmosphere, heat the mixture to 130-135°C.

  • Maintain the reaction at this temperature for approximately 20 hours.

  • Cool the reaction mixture to 20-30°C.

  • Dilute the mixture with 200ml of water.

  • Wash the aqueous layer three times with 70ml of ethyl acetate.

  • Combine the aqueous layers and evaporate to dryness under reduced pressure at 75-80°C.

  • Add 60g of water to the residue and stir at 20-30°C for 16 hours.

  • Filter the resulting solid and dry under reduced pressure at 50°C for 20 hours to obtain the crude Acotiamide.

Protocol 2: Purification of Acotiamide via Sodium Salt Formation and Conversion to Hydrochloride [1]

  • Add 15.0g of crude Acotiamide to a 250ml flask containing an aqueous solution of an inorganic base (e.g., sodium hydroxide).

  • Mix until the Acotiamide dissolves.

  • Add an organic solvent and stir to induce crystallization of the Acotiamide sodium salt.

  • Filter and dry the salt.

  • Add the dried Acotiamide sodium salt to a hydrous isopropanol solution and mix.

  • Acidify the mixture to a pH of 1-2 with hydrochloric acid.

  • Stir to induce crystallization of this compound.

  • Heat the mixture to dissolve the solid and then cool to recrystallize.

  • Filter the crystals and dry under reduced pressure to obtain pure this compound trihydrate.

Visualizations

Acotiamide_Synthesis_Pathway A 2,4,5-Trimethoxybenzoic Acid B Acyl Chloride Intermediate A->B SOCl2 D Amide Intermediate B->D C 2-Aminothiazole-4-carboxylate C->D Condensation F Crude Acotiamide D->F E N,N-Diisopropylethylenediamine E->F Amidation (DMAC, 130-135°C) G Acotiamide Sodium Salt F->G NaOH H This compound G->H HCl, Isopropanol

Caption: Synthetic pathway of this compound.

Troubleshooting_Workflow cluster_yield Yield Troubleshooting cluster_purity Purity Troubleshooting Start Low Yield or Purity Issue Check_Yield Is the yield low? Start->Check_Yield Check_Purity Is the purity low? Start->Check_Purity Check_Yield->Check_Purity No Temp Verify Reaction Temperature Check_Yield->Temp Yes Start_Mat Check Starting Material Purity Check_Purity->Start_Mat Yes End Process Optimized Check_Purity->End No Time Check Reaction Time Temp->Time Solvent Ensure Anhydrous Solvent Time->Solvent Atmosphere Confirm Inert Atmosphere Solvent->Atmosphere Atmosphere->End Refine Refine via Salt Formation Start_Mat->Refine Recrystal Optimize Recrystallization Refine->Recrystal Recrystal->End

Caption: Troubleshooting workflow for Acotiamide synthesis.

Process_Parameters cluster_reaction Reaction Conditions cluster_purification Purification Parameters Parameters Key Process Parameters Temperature Temperature Parameters->Temperature Time Reaction Time Parameters->Time Solvent Solvent Parameters->Solvent Atmosphere Atmosphere Parameters->Atmosphere Base Base for Salt Formation Parameters->Base pH pH for HCl Salt Parameters->pH Recrystal_Solvent Recrystallization Solvent Parameters->Recrystal_Solvent Outcome Yield & Purity Temperature->Outcome Time->Outcome Solvent->Outcome Atmosphere->Outcome Base->Outcome pH->Outcome Recrystal_Solvent->Outcome

Caption: Key process parameters influencing yield and purity.

References

Technical Support Center: Managing Variability in Animal Models of Functional Dyspepsia

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing variability in animal models of functional dyspepsia (FD).

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of variability in functional dyspepsia (FD) animal models?

A1: Variability in FD animal models can arise from several factors, including:

  • Genetic Background: Different rodent strains can exhibit varying baseline gastrointestinal motility, sensitivity, and stress responses.[1]

  • Environmental Factors: Housing conditions (e.g., individual vs. group housing, cage enrichment), light-dark cycles, and noise levels can significantly impact stress levels and physiological readouts.[2][3]

  • Microbiota: The gut microbiome composition can influence gut-brain axis signaling and visceral sensitivity. Diet and environmental factors can alter the microbiota, contributing to variability.

  • Sex: Hormonal differences between male and female animals can affect gastrointestinal function and pain perception.[4] To avoid hormone cycle-induced variations, many studies preferentially use male pups.[5]

  • Age: The age of the animals at the time of model induction and testing can influence the outcomes.

  • Experimental Procedures: Inconsistencies in handling, stressor application, and measurement techniques can introduce significant variability.

Q2: How can I reduce variability in my FD animal model experiments?

A2: To minimize variability, it is crucial to standardize experimental conditions as much as possible:

  • Standardize Animal Characteristics: Use animals of the same strain, sex, and age from a reputable supplier.

  • Control Environmental Conditions: Maintain a consistent environment with controlled temperature, humidity, light-dark cycle, and noise levels. Standardize housing and enrichment protocols.[2][3]

  • Acclimatize Animals: Allow animals sufficient time to acclimate to the facility and experimental procedures before starting the study.

  • Standardize Procedures: Ensure all experimental procedures, including animal handling, stressor application, and data collection, are performed consistently by all personnel involved.

  • Blinding: Whenever possible, the experimenter should be blind to the treatment groups to reduce bias.

  • Randomization: Randomly assign animals to different experimental groups.

Q3: Which animal model of FD is best for my research?

A3: The choice of animal model depends on the specific research question and the pathophysiological aspects of FD you aim to study.[5][6][7]

  • For studying visceral hypersensitivity and anxiety/depression-like behaviors , the neonatal iodoacetamide treatment or chronic stress models are suitable.[5]

  • To investigate delayed gastric emptying , drug-induced models (e.g., using clonidine or cisplatin) or stress-induced models can be employed.[5]

  • If you are interested in the role of early-life stress , the neonatal maternal separation model is appropriate.[5][8]

It is important to understand the strengths and weaknesses of each model to select the most suitable one for your study.[5][6][7]

Troubleshooting Guides

Issue 1: Inconsistent or No Induction of FD-like Symptoms

Problem: After inducing the FD model, the animals do not show the expected phenotypes, such as delayed gastric emptying or visceral hypersensitivity.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Suboptimal Stressor Intensity or Duration For stress models, ensure the intensity and duration of the stressor are sufficient. For example, in the restraint stress model, animals are typically restrained for 60-90 minutes daily for at least 7 days.[5] For neonatal maternal separation, a daily separation of 3 hours is common.[8]
Insufficient Drug Dosage In drug-induced models, verify that the correct dosage is being administered. Dosages may need to be optimized for the specific animal strain and supplier.
Timing of a ssessment The manifestation of FD-like symptoms can be time-dependent. Ensure that assessments are performed at the appropriate time point after model induction.
Animal Strain Resistance Some animal strains may be more resistant to developing FD-like phenotypes. Consider using a different, more susceptible strain.
Habituation to Stressor In chronic stress models, animals may habituate to a repeated, predictable stressor.[9] Using a chronic mild unpredictable stress (CMUS) paradigm can help avoid this.[5][8]
Neonatal Maternal Separation Alone is Insufficient The effect of inducing FD is limited when neonatal maternal separation is used independently. It is often better to combine this method with another stressor in adulthood to establish a robust FD model.[5]
Issue 2: High Variability in Gastric Emptying Measurements

Problem: There is a large variation in gastric emptying rates within the same experimental group.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Inconsistent Fasting Period Ensure all animals are fasted for the same duration before the gastric emptying measurement. The presence of residual food can significantly affect the results.
Variable Meal Volume and Composition Administer a consistent volume and composition of the test meal to all animals.
Stress During Gavage The stress of gavage can inhibit gastric emptying. Acclimate the animals to the gavage procedure to minimize stress.
Inaccurate Measurement Technique For the phenol red method, ensure complete recovery of stomach contents. For scintigraphy, ensure accurate and consistent imaging protocols. Gastric emptying scintigraphy is considered the gold standard for measuring stomach motility.[10]
Timing of Measurement Gastric emptying is a dynamic process. Ensure that the stomach is collected or imaged at a consistent time point after meal administration. Extending the gastric emptying test to 4 hours can improve accuracy.[10]
Issue 3: Difficulty in Assessing Visceral Hypersensitivity

Problem: It is challenging to obtain reliable and reproducible measurements of visceral sensitivity.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Inconsistent Balloon Placement In colorectal distension tests, ensure the balloon is inserted to the same depth in all animals.
Variable Distension Pressures/Volumes Apply a standardized and graded series of distension pressures or volumes.
Subjective Scoring of Abdominal Withdrawal Reflex (AWR) The scoring of AWR can be subjective. Ensure the scorer is blinded to the experimental groups and is well-trained. Using electromyography (EMG) to measure abdominal muscle contractions can provide a more objective measure.[11]
Stress-Induced Analgesia Acute stress can induce analgesia, masking visceral hypersensitivity. Ensure the testing environment is quiet and calm to minimize stress.
Somatic vs. Visceral Pain Ensure the observed response is specific to visceral stimulation and not a general response to handling or restraint.

Experimental Protocols

Neonatal Maternal Separation Model

Rationale: Early life stress is a significant risk factor for the development of functional gastrointestinal disorders in adulthood.[5] This model mimics early life adversity.

Methodology:

  • On postnatal day (PND) 2, litters are culled to a standard number (e.g., 8-10 pups) to ensure uniform nutrition.

  • From PND 2 to PND 14, pups are separated from their dam for 3 hours daily.[8][12]

  • During the separation period, pups are placed in a clean cage with bedding from their home cage to maintain olfactory cues. The temperature of the holding cage should be maintained at approximately 32-34°C.

  • The dam remains in the home cage.

  • After 3 hours, the pups are returned to their home cage with the dam.

  • Pups are weaned on PND 21.

  • FD-like symptoms are typically assessed in adulthood (e.g., 8-12 weeks of age).

Table 1: Key Parameters for Neonatal Maternal Separation Model

ParameterRecommended Specification
Animal Species Rat, Mouse
Separation Duration 3 hours/day
Separation Period Postnatal days 2-14
Litter Size Standardized to 8-10 pups
Weaning Age Postnatal day 21
Testing Age 8-12 weeks
Restraint Stress Model

Rationale: Psychological and physiological stress can inhibit gastric motility and emptying, key features of FD.[5][8]

Methodology:

  • Adult rodents (e.g., rats, 8-10 weeks old) are used.

  • Animals are individually placed in well-ventilated restraint devices (e.g., cylindrical plastic tubes). The size of the restrainer should be appropriate for the animal to prevent movement without causing injury.

  • Animals are subjected to restraint stress for 60-90 minutes daily for a period of 7 consecutive days.[5]

  • Control animals should be handled similarly but not placed in the restrainers.

  • Assessments for FD-like symptoms are typically performed after the final stress session.

Table 2: Key Parameters for Restraint Stress Model

ParameterRecommended Specification
Animal Species Rat, Mouse
Stress Duration 60-90 minutes/day
Stress Period 7 consecutive days
Animal Age Adult (e.g., 8-10 weeks)
Restraint Device Well-ventilated, appropriate size
Iodoacetamide-Induced Gastric Irritation Model

Rationale: Neonatal gastric irritation with iodoacetamide can induce long-lasting visceral hypersensitivity, motor dysfunction, and anxiety-like behaviors in adulthood, mimicking key aspects of FD.[5]

Methodology:

  • On PND 10, rat pups are briefly separated from their dam.

  • A 0.1% solution of iodoacetamide in 2% sucrose is administered by oral gavage (e.g., 0.5 ml).

  • Control pups receive the 2% sucrose vehicle only.

  • Pups are returned to their dam after the procedure.

  • Animals are weaned on PND 21 and allowed to mature to adulthood.

  • FD-like phenotypes are assessed in adulthood (e.g., 8-12 weeks of age).

Table 3: Key Parameters for Iodoacetamide-Induced Model

ParameterRecommended Specification
Animal Species Rat
Iodoacetamide Concentration 0.1% in 2% sucrose
Administration Route Oral gavage
Administration Age Postnatal day 10
Testing Age Adult (e.g., 8-12 weeks)

Visualization of Key Pathways and Workflows

Gut-Brain Axis in Functional Dyspepsia

Gut_Brain_Axis Brain Central Nervous System (Brain) Gut Gastrointestinal Tract Brain->Gut Efferent Pathways (Autonomic Nervous System) Gut->Brain Afferent Pathways Microbiota Gut Microbiota Gut->Microbiota Influences Environment Vagal Vagal Afferents Gut->Vagal Spinal Spinal Afferents Gut->Spinal Stress Stressors (Psychological, Physical) Immune Immune Activation (Mast cells, Cytokines) Stress->Immune Activates HPA HPA Axis Activation Stress->HPA Activates Immune->Gut Low-grade Inflammation Microbiota->Gut Modulates Permeability & Motility Microbiota->Immune Modulates Vagal->Brain Spinal->Brain HPA->Brain

Caption: Bidirectional communication between the gut and the brain in FD.

Experimental Workflow for a Stress-Induced FD Model

Experimental_Workflow Start Animal Acclimatization (1 week) Randomization Randomization into Control & Stress Groups Start->Randomization Stressor Daily Stressor Application (e.g., Restraint Stress for 7 days) Randomization->Stressor Behavioral Behavioral Testing (Anxiety, Depression) Stressor->Behavioral GI_Function GI Function Assessment (Gastric Emptying, Visceral Sensitivity) Behavioral->GI_Function Tissue Tissue Collection (Stomach, Brain, Blood) GI_Function->Tissue Analysis Data Analysis Tissue->Analysis

Caption: A typical experimental workflow for a stress-induced FD model.

Signaling Pathways in Visceral Hypersensitivity

Visceral_Hypersensitivity Stimuli Noxious Stimuli (Distension, Inflammation) Nociceptor Peripheral Nociceptor Stimuli->Nociceptor Activates DRG Dorsal Root Ganglion Nociceptor->DRG TRPV1 TRPV1 TRPV1->Nociceptor Sensitizes Serotonin 5-HT Serotonin->Nociceptor Sensitizes BDNF BDNF BDNF->DRG Upregulates SpinalCord Spinal Cord (Dorsal Horn) DRG->SpinalCord Signal Transmission Brain Brain (Pain Perception) SpinalCord->Brain Ascending Pathway

Caption: Key signaling molecules involved in visceral hypersensitivity in FD.

References

Technical Support Center: Acotiamide Hydrochloride in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing acotiamide hydrochloride in preclinical models. The information is designed to address common challenges and provide clarity on experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound in preclinical models?

A1: this compound is a gastroprokinetic agent that enhances acetylcholine (ACh) concentrations in the gastrointestinal tract through a dual mechanism.[1][2] It inhibits the acetylcholinesterase (AChE) enzyme, which is responsible for the breakdown of ACh.[1][3] Additionally, it acts as an antagonist on presynaptic M1 and M2 muscarinic autoreceptors on enteric neurons, which normally inhibit ACh release.[2][4] This combined action leads to increased availability of ACh at the neuromuscular junction, promoting gastric motility and emptying.[3]

Q2: What are the recommended starting doses for this compound in rat models?

A2: The optimal dose of acotiamide will vary depending on the administration route, the specific rat model, and the experimental endpoint. However, based on published preclinical studies, the following ranges can be used as a starting point:

  • Oral gavage: 3-30 mg/kg[5]

  • Subcutaneous (s.c.) injection: 10-100 mg/kg[5]

It is highly recommended to perform a dose-response study to determine the most effective dose for your specific experimental conditions.[5]

Q3: How should I prepare this compound for in vivo administration?

A3: this compound hydrate has low solubility in water.[5] For subcutaneous or intravenous administration, it can be dissolved in a 5% glucose solution.[5] For oral gavage, where solubility can be a challenge, several vehicles can be used. These include suspending the compound in 0.5% carboxymethyl cellulose or using a co-solvent system such as DMSO mixed with PEG300 and Tween 80 in saline.[5] It is crucial to ensure the final preparation is a clear and homogenous solution or a uniform suspension before administration.[5]

Q4: Which preclinical model is most relevant for studying the effects of acotiamide on functional dyspepsia-like symptoms?

A4: The restraint stress-induced model in rats is a widely used and effective model to mimic symptoms of functional dyspepsia, such as delayed gastric emptying and feeding inhibition.[4][5] Acotiamide has been shown to be effective in this model, where it reverses the stress-induced delay in gastric emptying without affecting it in non-stressed animals.[4] Another model that can be utilized is the clonidine-induced hypomotility model, where acotiamide has also demonstrated efficacy in improving delayed gastric emptying.[3]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Precipitation of acotiamide in solution * Low solubility in the chosen vehicle.* Incorrect pH of the solution.* Use a co-solvent system (e.g., DMSO/PEG300/Tween 80/saline).[5]* Prepare a suspension in 0.5% carboxymethyl cellulose.[5]* Adjust the vehicle's pH if it is compatible with the compound's stability.[5]
High variability in experimental results * Inconsistent dosing volume or administration technique.* Stress induced in animals during handling.* Individual differences in animal metabolism.* Ensure all personnel are properly trained in administration techniques (e.g., oral gavage, subcutaneous injection).* Acclimate animals to handling and experimental procedures to minimize stress.* Increase the number of animals per group to account for individual variability.
Difficulty with oral gavage administration * Improper restraint of the animal.* Incorrect size or placement of the gavage needle.* Use appropriate and secure restraint techniques.* Select a gavage needle of the correct size and length for the animal.* Ensure the needle is inserted gently over the tongue and down the esophagus, not the trachea. If resistance is met, withdraw and reposition.[5]
No significant effect of acotiamide on gastric emptying * Use of healthy, non-stressed animals.* Suboptimal dose.* Acotiamide's effects are more pronounced in models with delayed gastric emptying (e.g., restraint stress model).[4]* Conduct a dose-response study to identify the optimal therapeutic dose for your model.[5]

Quantitative Data from Preclinical Studies

Table 1: In Vivo Dose-Response of Acotiamide on Gastric Emptying in a Rat Restraint Stress Model

Treatment Group Dose (mg/kg, s.c.) Gastric Emptying (%)
Non-Stressed + Vehicle-55.2 ± 3.5
Restraint Stress + Vehicle-30.1 ± 2.8*
Restraint Stress + Acotiamide1045.8 ± 4.1#
Restraint Stress + Acotiamide3052.3 ± 3.9#
Data are representative and compiled from literature. Values are presented as mean ± SEM. *p<0.05 vs. Non-Stressed Control. #p<0.05 vs. Restraint Stress + Vehicle.

Table 2: In Vitro Activity of Acotiamide

Target Assay Type Species IC50 / Ki
Acetylcholinesterase (AChE)Enzyme Inhibition AssayRat (stomach)IC50 = 2.3 µmol/l[3]
Muscarinic M1 ReceptorReceptor Binding AssayRat (brain)Ki = 120 ± 30 nM[6]

Experimental Protocols

Protocol 1: Gastric Emptying Assay (Phenol Red Method)

This protocol measures the rate of gastric emptying of a liquid meal in rodents.

Materials:

  • Phenol Red solution (0.5 mg/mL in 5% glucose solution)

  • 0.1 N NaOH

  • 20% Trichloroacetic acid (TCA) solution

  • Spectrophotometer

  • Homogenizer

  • Centrifuge

Procedure:

  • Fast rodents for 18-24 hours with free access to water.[7]

  • Administer acotiamide or vehicle subcutaneously (s.c.) at the desired dose.[7]

  • After 30 minutes, administer 1.5 mL (for rats) or 0.3 mL (for mice) of the Phenol Red solution via oral gavage.[7]

  • Euthanize the animals by cervical dislocation 20 minutes after gavage.[7]

  • Immediately clamp the pyloric and cardiac ends of the stomach and carefully dissect it out.[7]

  • Homogenize the stomach in 10 mL of 0.1 N NaOH.[7]

  • Allow the homogenate to settle for 1 hour at room temperature.[7]

  • Take a 1 mL aliquot of the supernatant and add 50 µL of 20% TCA to precipitate proteins.[7]

  • Centrifuge the sample at 2800 rpm for 20 minutes.[7]

  • To 75 µL of the resulting supernatant, add 100 µL of 0.5 N NaOH.[7]

  • Measure the absorbance of the final solution at 570 nm using a spectrophotometer.[7]

  • A control group of animals should be euthanized immediately after administration of the phenol red meal to determine the initial amount of phenol red administered.[7]

  • Calculate the percentage of gastric emptying using the following formula: Gastric Emptying (%) = (1 - (Absorbance of test sample / Absorbance of 0-minute control)) x 100[7]

Protocol 2: Restraint Stress-Induced Delayed Gastric Emptying Model

This model is used to evaluate the efficacy of acotiamide in a condition that mimics stress-induced functional dyspepsia.

Procedure:

  • Acclimate rodents to the restraint cages for a few days before the experiment.[7]

  • On the day of the experiment, place the animals in the restraint cages for a period of 1 to 2 hours.[7]

  • Following the restraint period, administer acotiamide or vehicle (s.c.).[7]

  • Proceed with the Gastric Emptying Assay as described in Protocol 1.[7]

  • A non-stressed control group should also be included to confirm the induction of delayed gastric emptying by restraint stress.[7]

Visualizations

Acotiamide_Mechanism_of_Action cluster_neuron Cholinergic Neuron cluster_synapse Synaptic Cleft cluster_muscle Smooth Muscle Cell Acotiamide_M1 Acotiamide M1_receptor M1 Autoreceptor Acotiamide_M1->M1_receptor Antagonizes Acotiamide_M2 Acotiamide M2_receptor M2 Autoreceptor Acotiamide_M2->M2_receptor Antagonizes ACh_release Acetylcholine (ACh) Release M1_receptor->ACh_release Inhibits M2_receptor->ACh_release Inhibits ACh Acetylcholine (ACh) ACh_release->ACh M3_receptor M3 Receptor ACh->M3_receptor Activates AChE Acetylcholinesterase (AChE) AChE->ACh Degrades Acotiamide_AChE Acotiamide Acotiamide_AChE->AChE Inhibits Contraction Increased Gastric Motility & Emptying M3_receptor->Contraction

Caption: Dual mechanism of action of acotiamide.

Experimental_Workflow cluster_prep Animal Preparation cluster_stress Stress Induction (Optional) cluster_treatment Treatment cluster_assay Gastric Emptying Assay Fast Fast animals for 18-24h (access to water) Restrain Place in restraint cages for 1-2h Fast->Restrain Administer_Acotiamide Administer Acotiamide or Vehicle (s.c.) Restrain->Administer_Acotiamide Gavage Administer Phenol Red meal (oral gavage) after 30 min Administer_Acotiamide->Gavage Euthanize Euthanize after 20 min Gavage->Euthanize Dissect Dissect stomach Euthanize->Dissect Analyze Homogenize, process, and measure absorbance Dissect->Analyze Calculate Calculate % Gastric Emptying Analyze->Calculate

Caption: Workflow for restraint stress model.

References

Addressing placebo effect in clinical trials of Acotiamide hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Acotiamide hydrochloride. The focus is on addressing the significant challenge of the placebo effect in clinical trials for functional dyspepsia (FD).

Frequently Asked Questions (FAQs)

Q1: What is the typical magnitude of the placebo response observed in clinical trials of Acotiamide for functional dyspepsia?

A1: The placebo response in functional dyspepsia trials is notably high and can vary. In clinical studies of acotiamide, the placebo response rate has been reported to be around 35-40%. For example, in a phase III trial, 34.8% of patients in the placebo group were classified as responders based on a global assessment of overall treatment efficacy[1][2][3]. Another study reported a symptom improvement rate of 16.7% in the placebo group compared to 31.6% in the acotiamide group[4]. Understanding this baseline is critical for accurate power calculations and interpretation of trial results. A systematic review and meta-analysis of pharmacological trials in FD found a pooled placebo response rate of about 39%[5].

Q2: What are the key factors contributing to the high placebo effect in functional dyspepsia trials?

A2: The high placebo effect in functional dyspepsia trials is multifactorial. Key contributors include:

  • Subjective nature of endpoints: FD symptoms like postprandial fullness, upper abdominal bloating, and early satiation are subjective and assessed through patient-reported outcomes (PROs), which are susceptible to expectation and psychological factors[6].

  • Fluctuating symptoms: The natural course of FD often involves periods of spontaneous improvement and relapse, which can be mistaken for a placebo effect.

  • Patient expectations: A patient's belief and expectation in the efficacy of a new treatment can lead to symptom improvement[7].

  • Therapeutic environment: Increased attention from healthcare professionals during a clinical trial can contribute to a patient's well-being and symptom reporting[4].

  • Psychological comorbidities: Anxiety and depression are common in FD patients and can influence symptom perception and reporting[6].

Q3: How does Acotiamide's mechanism of action potentially interact with the placebo effect?

A3: Acotiamide is a gastroprokinetic agent that enhances acetylcholine release in the enteric nervous system by inhibiting acetylcholinesterase and acting as a muscarinic autoreceptor antagonist[8][9][10][11][12]. This action improves gastric motility and accommodation. The placebo effect, on the other hand, is thought to be mediated by central nervous system pathways, including the brain-gut axis. It's plausible that the centrally-mediated expectations of the placebo effect could modulate some of the same brain-gut pathways that are influenced by FD pathophysiology, potentially leading to an overlap in symptom improvement. Acotiamide may also have effects on the afferent vagus nerve, modifying sensory input from the GI tract to the CNS, which could also be influenced by central placebo mechanisms[8][12].

Troubleshooting Guides

Issue: Higher-than-expected placebo response is masking the true efficacy of Acotiamide in our trial.

Troubleshooting Steps:

  • Review and Refine Patient Selection Criteria:

    • Symptom Severity Threshold: Ensure that enrolled patients have a minimum baseline symptom severity. Studies have shown that lower baseline symptom scores are associated with a higher placebo response rate[5].

    • Exclude Overlapping Conditions: Carefully screen for and potentially exclude patients with significant overlapping irritable bowel syndrome (IBS), as this can be a predictor of a stronger placebo effect[6].

  • Implement a Placebo Run-in Period:

    • Purpose: A single-blind placebo run-in period before randomization can help to identify and exclude placebo responders[8][13]. It also helps to stabilize baseline symptoms and identify non-compliant participants.

    • Protocol: See the detailed "Protocol for a Placebo Run-in Period" in the Experimental Protocols section below.

  • Enhance Blinding Procedures:

    • Double-Dummy Design: If comparing acotiamide to another active comparator with a different formulation, use a double-dummy design to maintain blinding[8].

    • Independent Raters: Employ trained, independent raters who are blinded to the treatment allocation to assess outcomes, reducing potential investigator bias.

  • Standardize Patient-Reported Outcome (PRO) Measures:

    • Validated Instruments: Use validated and reliable PRO instruments specifically designed for FD, such as the Leuven Postprandial Distress Scale (LPDS) or the Nepean Dyspepsia Index (NDI)[1][14][15].

    • Patient Training: Train patients on how to accurately and consistently report their symptoms to minimize variability and reporting bias[7].

  • Statistical Analysis Plan:

    • Pre-specify Analyses: Pre-specify the statistical methods to be used to analyze the data, including methods to account for the placebo effect.

    • Covariate Adjustment: Consider adjusting for baseline characteristics that may predict placebo response in the statistical analysis[12].

Quantitative Data Summary

Table 1: Responder Rates in Placebo-Controlled Trials of Acotiamide

Trial/StudyAcotiamide Responder Rate (%)Placebo Responder Rate (%)Efficacy Endpoint
Phase III Trial (Matsueda et al.)[1][2][3]52.234.8Global Assessment of Overall Treatment Efficacy (OTE)
Phase III Trial (Matsueda et al.)[1][2]15.39.0Elimination rate of all three meal-related symptoms
Meta-Analysis (Xiao et al. referenced in[4])Symptom improvement higher than placebo (not statistically significant in all pooled analyses)-Overall symptom improvement
Study by Kusunoki et al.[4]31.616.7Symptom improvement rate

Table 2: Number Needed to Treat (NNT) for Acotiamide

Trial/StudyEfficacy EndpointNNT
Phase III Trial (Matsueda et al.)[2][16]Global Assessment of Overall Treatment Efficacy (OTE)6
Phase III Trial (Matsueda et al.)[2][16]Elimination rate of all three meal-related symptoms16

Experimental Protocols

Protocol 1: Double-Blind, Placebo-Controlled, Parallel-Group Trial Design

  • Patient Recruitment and Screening:

    • Recruit patients meeting the Rome IV criteria for functional dyspepsia, specifically the Postprandial Distress Syndrome (PDS) subtype.

    • Establish a minimum symptom severity score at baseline using a validated patient-reported outcome (PRO) instrument.

    • Exclude patients with confounding gastrointestinal conditions or significant psychological comorbidities that are not well-managed.

  • Randomization:

    • Use a centralized, computer-generated randomization sequence to allocate patients in a 1:1 ratio to receive either Acotiamide (100 mg three times daily) or a matching placebo.

    • Ensure allocation concealment from both the investigators and the patients.

  • Blinding:

    • Both Acotiamide and the placebo should be identical in appearance, taste, and packaging.

    • The trial should be double-blind, meaning neither the participants nor the study investigators know the treatment allocation.

  • Treatment Period:

    • Administer the assigned treatment for a pre-specified duration (e.g., 4 weeks).

    • Patients should take the medication before meals.

  • Outcome Assessment:

    • The primary efficacy endpoints should be clearly defined, such as the global assessment of overall treatment efficacy (OTE) and the elimination rate of cardinal FD symptoms (postprandial fullness, upper abdominal bloating, and early satiation)[2].

    • Collect daily symptom data using an electronic diary to minimize recall bias.

    • Secondary endpoints can include individual symptom scores and quality of life assessments using validated questionnaires.

  • Statistical Analysis:

    • The primary analysis should be performed on the full analysis set (all randomized patients who received at least one dose of the study drug).

    • Compare the responder rates between the Acotiamide and placebo groups using appropriate statistical tests (e.g., chi-squared test).

Protocol 2: Incorporating a Placebo Run-in Period

  • Screening and Informed Consent:

    • As per Protocol 1.

  • Single-Blind Placebo Run-in Phase (e.g., 1-2 weeks):

    • All eligible patients receive a placebo in a single-blind manner (patients are unaware they are receiving a placebo).

    • Monitor symptom changes using daily diaries.

    • Assess treatment compliance.

  • Exclusion Criteria Post-Run-in:

    • Exclude patients who show a significant improvement in symptoms (placebo responders) based on a pre-defined threshold.

    • Exclude patients who are non-compliant with the study medication (e.g., taking less than 80% of the prescribed doses).

  • Randomization and Double-Blind Treatment Phase:

    • Patients who complete the run-in period and still meet the eligibility criteria are then randomized to receive either Acotiamide or placebo as described in Protocol 1.

  • Subsequent Procedures:

    • Follow the remaining steps of Protocol 1 for the treatment period, outcome assessment, and statistical analysis.

Visualizations

Placebo_Minimization_Workflow cluster_screening Phase 1: Screening and Enrollment cluster_run_in Phase 2: Placebo Run-in (Single-Blind) cluster_randomization Phase 3: Randomization (Double-Blind) cluster_follow_up Phase 4: Follow-up and Analysis Patient_Pool Potential Subjects with Functional Dyspepsia Symptoms Inclusion_Exclusion Apply Rome IV Criteria & Minimum Symptom Severity Patient_Pool->Inclusion_Exclusion Enrolled_Subjects Enrolled Subjects Inclusion_Exclusion->Enrolled_Subjects Administer_Placebo Administer Placebo (e.g., 1-2 weeks) Enrolled_Subjects->Administer_Placebo Assess_Response Assess Symptom Improvement & Compliance Administer_Placebo->Assess_Response Randomize Randomize Eligible Subjects (1:1) Assess_Response->Randomize Non-Responders & Compliant Subjects Exclude_Subjects Exclude from Randomization Assess_Response->Exclude_Subjects Placebo Responders or Non-Compliant Subjects Acotiamide_Group Acotiamide Group Randomize->Acotiamide_Group Placebo_Group Placebo Group Randomize->Placebo_Group Outcome_Assessment Assess Primary & Secondary Endpoints (Validated PROs) Acotiamide_Group->Outcome_Assessment Placebo_Group->Outcome_Assessment Statistical_Analysis Statistical Analysis (Intention-to-Treat) Outcome_Assessment->Statistical_Analysis

References

Impurity profiling of Acotiamide hydrochloride active pharmaceutical ingredient

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the impurity profiling of Acotiamide hydrochloride active pharmaceutical ingredient (API).

Frequently Asked Questions (FAQs)

Q1: What are the common impurities associated with this compound?

A1: Impurities in this compound can originate from the manufacturing process (process-related impurities) or from the degradation of the drug substance over time (degradation products). Common impurities include starting materials, by-products, and intermediates from the synthesis process.[] Forced degradation studies have shown that this compound is susceptible to degradation under hydrolytic (acidic and basic), oxidative, and photolytic conditions.[2]

Q2: Which analytical techniques are most suitable for this compound impurity profiling?

A2: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common technique for the separation and quantification of this compound and its impurities.[3][4][5] For the identification and characterization of unknown impurities and degradation products, ultra-high-performance liquid chromatography coupled with mass spectrometry (UHPLC-MS/MS) is a powerful tool.[2]

Q3: Where can I find reference standards for this compound impurities?

A3: Several pharmaceutical reference standard suppliers offer a range of Acotiamide impurities. It is crucial to use well-characterized reference standards for accurate identification and quantification.

Troubleshooting Guide

Chromatographic Issues

Q4: I am observing unexpected peaks in my chromatogram. How can I identify them?

A4: Unexpected peaks can be due to a variety of factors, including contamination, co-eluting impurities, or degradation products.

  • System Suitability Check: First, ensure your HPLC system passes all system suitability tests.

  • Blank Injection: Inject a blank (mobile phase) to rule out contamination from the solvent or the system itself.

  • Spiking Studies: Spike your sample with known impurity standards to confirm the identity of any peaks.

  • Mass Spectrometry: If the peak remains unidentified, LC-MS analysis can provide mass information to help elucidate its structure.

Q5: My peak shapes for Acotiamide or its impurities are poor (e.g., tailing, fronting, or splitting). What are the possible causes and solutions?

A5: Poor peak shape can significantly affect the accuracy and precision of your results.

  • Peak Tailing: This is often caused by secondary interactions between the analyte and the stationary phase.

    • Solution: Adjust the mobile phase pH to ensure the analyte is in a single ionic form. Adding a competing amine like triethylamine (TEA) to the mobile phase can also help mask active silanol groups on the column.[6][4]

  • Peak Fronting: This may indicate column overload.

    • Solution: Reduce the sample concentration or injection volume.

  • Peak Splitting: This can be caused by a partially blocked column frit, a void in the column packing, or an issue with the injector.[7]

    • Solution: Reverse flush the column (if recommended by the manufacturer), replace the column if necessary, and inspect the injector for any issues.

Q6: The retention times of my peaks are shifting between injections. What should I do?

A6: Retention time variability can compromise peak identification and integration.

  • Mobile Phase Preparation: Ensure the mobile phase is prepared consistently and is well-mixed. Premixing the mobile phase components can improve stability compared to online mixing.

  • Column Equilibration: Ensure the column is adequately equilibrated with the mobile phase before starting the analytical run. Inadequate equilibration can lead to drifting retention times, especially in gradient methods.[7]

  • Temperature Control: Use a column oven to maintain a constant temperature, as fluctuations in ambient temperature can affect retention times.

  • Pump Performance: Check the pump for leaks and ensure it is delivering a consistent flow rate.

Data Presentation

Table 1: Common Impurities of this compound

Impurity NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Likely Origin
Acotiamide Impurity 3 (HCl)1824734-16-8C₁₇H₂₈N₂O₄.HCl360.88Process-Related[8]
Ethyl 2-[(2-hydroxy-4,5-dimethoxybenzoyl)amino]-4-thiazolecarboxylate185106-05-2C₁₅H₁₆N₂O₆S352.36Process-Related[9]
2,4,5-Trimethoxybenzoic Acid490-64-2C₁₀H₁₂O₅212.20Starting Material
Acotiamide Impurity 5206882-15-7C₁₂H₂₂N₄OS270.39Process-Related[]
Acotiamide Impurity 171190537-60-0Not AvailableNot AvailableProcess-Related[]
Acotiamide Impurity 25163936-30-9Not AvailableNot AvailableProcess-Related[]
Acotiamide Impurity 37185106-05-2Not AvailableNot AvailableProcess-Related[]

Table 2: Summary of Forced Degradation Studies of this compound

Stress ConditionReagentDurationTemperature% Recovery of Acotiamide HCl
Acid Hydrolysis0.1 N HCl5 hoursRoom TemperatureNot specified, degradation observed[6]
Base Hydrolysis0.1 N NaOH3 hoursRoom TemperatureNot specified, degradation observed[6]
Oxidative Degradation3% H₂O₂6 hoursRoom TemperatureNot specified, degradation observed[6]
Thermal Degradation-8 hours80°CNot specified, considerable degradation observed[6]
PhotodegradationUV Chamber12 hours-Not specified, degradation observed[6]

Note: The extent of degradation can vary depending on the specific experimental conditions.

Experimental Protocols

Protocol 1: Stability-Indicating RP-HPLC Method

This protocol is a representative method for the analysis of this compound and its degradation products.

1. Chromatographic Conditions:

  • Column: Hypersil BDS C18 (250 mm x 4.6 mm, 5 µm)[10]

  • Mobile Phase: Water (pH 4.5, adjusted with TEA) : Methanol : TEA (45:55:0.1, v/v/v)[6][4]

  • Flow Rate: 1.0 mL/min[6][4]

  • Detection Wavelength: 222 nm[6][4]

  • Injection Volume: 20 µL

  • Column Temperature: Ambient

2. Standard Solution Preparation:

  • Prepare a stock solution of this compound reference standard in the mobile phase at a concentration of 100 µg/mL.

  • From the stock solution, prepare working standard solutions at different concentration levels (e.g., 5-15 µg/mL) to establish linearity.

3. Sample Preparation:

  • For drug substance, accurately weigh and dissolve the sample in the mobile phase to achieve a final concentration within the linear range of the method.

  • For drug product (tablets), weigh and finely powder a representative number of tablets. Accurately weigh a portion of the powder equivalent to a known amount of this compound and dissolve it in the mobile phase. Sonicate and filter the solution before injection.[6]

4. System Suitability:

  • Inject the standard solution multiple times (e.g., n=5) and evaluate system suitability parameters such as theoretical plates, tailing factor, and %RSD for peak area and retention time.

5. Analysis:

  • Inject the blank, standard, and sample solutions into the chromatograph and record the chromatograms.

  • Identify and quantify the impurities by comparing their retention times and peak areas with those of the reference standards.

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis ss_prep Standard Solution Preparation hplc_system HPLC System Setup (Column, Mobile Phase, etc.) ss_prep->hplc_system sp_prep Sample Solution Preparation sp_prep->hplc_system sys_suit System Suitability Test hplc_system->sys_suit injection Inject Blank, Standards, & Samples sys_suit->injection If Pass chrom_acq Chromatogram Acquisition injection->chrom_acq peak_int Peak Integration & Identification chrom_acq->peak_int quant Impurity Quantification peak_int->quant report Generate Report quant->report

Caption: Workflow for this compound Impurity Profiling by HPLC.

troubleshooting_logic start Unexpected Peak Observed blank_inj Inject Blank start->blank_inj peak_present_blank Peak in Blank? blank_inj->peak_present_blank contam Source of Contamination: - Solvent - Glassware - System peak_present_blank->contam Yes spike_std Spike with Known Impurity Standards peak_present_blank->spike_std No peak_match Peak Matches Standard? spike_std->peak_match known_imp Identified as Known Impurity peak_match->known_imp Yes lcms Perform LC-MS Analysis peak_match->lcms No unknown_imp Characterize Unknown Impurity lcms->unknown_imp

Caption: Decision Tree for Troubleshooting Unexpected Peaks in HPLC Analysis.

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for Acotiamide Hydrochloride Following ICH Guidelines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated analytical methods for the quantitative determination of Acotiamide hydrochloride in pharmaceutical formulations, adhering to the International Council for Harmonisation (ICH) guidelines. The objective is to offer a comparative analysis of different methodologies, supported by experimental data, to aid in the selection of the most suitable analytical procedure for quality control and stability studies.

Comparison of Validated Analytical Methods

Several analytical methods have been developed and validated for the estimation of this compound. The most predominantly reported method is Reverse Phase High-Performance Liquid Chromatography (RP-HPLC), owing to its high specificity, accuracy, and precision. This section compares the performance of various reported RP-HPLC methods.

Table 1: Comparison of Validation Parameters for RP-HPLC Methods for this compound
ParameterMethod 1[1]Method 2[2][3]Method 3[4]Method 4[5]Method 5[6]
Stationary Phase Hypersil BDS C18 (250 x 4.6 mm, 5µ)Thermo Gold Cyno (250 x 4.6 mm, 5µ)C8 Thermo Hypersil BDS (250 x 4.6 mm, 5µ)Hyperchrom ODS C18 (250 x 4.6 mm, 5µ)C18 (150 x 4.6 mm, 5µ)
Mobile Phase Water (pH 4.5): Methanol: TEA (45:55:0.1 v/v/v)Acetonitrile: 10mM KH2PO4 (80:20 v/v)Acetonitrile: 0.1% TEA in 0.2% Formic Acid (30:70 v/v)KH2PO4 buffer (pH 6.8): Acetonitrile (60:40 v/v)Methanol: 20mM Ammonium Acetate (pH 6.8) (45:55 v/v)
Flow Rate 1.0 mL/min0.8 mL/min1.0 mL/min1.0 mL/minNot Specified
Detection Wavelength 222 nm284 nm282 nm282 nm280 nm
Retention Time 4.420 min8.1 ± 0.2 minNot Specified5.2646 min~8 min
Linearity Range (µg/mL) 5 - 1510 - 5010 - 602 - 100.6 - 1000
Correlation Coefficient (r²) Not Specified0.99Not SpecifiedNot SpecifiedNot Specified
Accuracy (% Recovery) Not SpecifiedNot Specified99.45% - 99.75%Not SpecifiedNot Specified
Precision (%RSD) Not SpecifiedNot Specified< 2%Not Specified< 1% (Intra- and Inter-day)
LOD (µg/mL) Not SpecifiedNot Specified0.36Not Specified0.2
LOQ (µg/mL) Not SpecifiedNot Specified1.10Not SpecifiedNot Specified

Experimental Protocols

This section details the methodologies for the key experiments cited in the validation of analytical methods for this compound.

RP-HPLC Method Validation Protocol

A typical validation protocol for an RP-HPLC method for this compound, as per ICH guidelines, involves the following steps:

  • System Suitability: Before sample analysis, the chromatographic system's suitability is evaluated by injecting a standard solution multiple times. Parameters such as theoretical plates, tailing factor, and %RSD of peak areas are monitored to ensure the system is performing adequately.

  • Specificity: The ability of the method to exclusively measure the analyte in the presence of other components (impurities, degradants, excipients) is assessed.[7] This is often demonstrated through forced degradation studies where the drug is exposed to stress conditions like acid, base, oxidation, heat, and light.[1][2][3][4] The peak purity of this compound is evaluated to ensure no co-eluting peaks are present.

  • Linearity: The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte.[7][8] This is determined by preparing a series of solutions of this compound at different concentrations and plotting the peak area response against the concentration. A minimum of five concentrations is typically recommended.[8] The linearity is expressed by the correlation coefficient (r²) of the calibration curve.

  • Accuracy: The accuracy of the method is the closeness of the test results obtained by the method to the true value.[7] It is often determined by the recovery of a known amount of analyte spiked into a placebo matrix. The results are expressed as a percentage of recovery.

  • Precision: The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[7] It is usually evaluated at three levels:

    • Repeatability (Intra-day precision): Analysis of multiple samples of the same batch in a single day.

    • Intermediate Precision (Inter-day precision): Analysis of samples on different days, by different analysts, or with different equipment.

    • The precision is expressed as the Relative Standard Deviation (%RSD).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[9] The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[9] These are often determined based on the standard deviation of the response and the slope of the calibration curve.

  • Robustness: The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[7] This can be assessed by intentionally varying parameters such as the pH of the mobile phase, flow rate, and column temperature.

Visualizing the Workflow

The following diagrams illustrate the logical flow of the analytical method validation process as per ICH guidelines.

Analytical_Method_Validation_Workflow cluster_planning Planning & Development cluster_execution Execution of Validation Studies cluster_evaluation Evaluation & Documentation Dev Analytical Method Development Proto Validation Protocol Definition Dev->Proto Spec Specificity (Forced Degradation) Proto->Spec Lin Linearity & Range Spec->Lin Acc Accuracy (% Recovery) Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LOD_LOQ LOD & LOQ Prec->LOD_LOQ Rob Robustness LOD_LOQ->Rob Data Data Analysis & Statistical Evaluation Rob->Data Report Validation Report Generation Data->Report

Caption: Workflow for Analytical Method Validation as per ICH Guidelines.

Forced_Degradation_Study_Workflow cluster_stress Stress Conditions cluster_analysis Analysis Acid Acid Hydrolysis HPLC RP-HPLC Analysis Acid->HPLC Base Base Hydrolysis Base->HPLC Oxid Oxidation Oxid->HPLC Therm Thermal Degradation Therm->HPLC Photo Photolytic Degradation Photo->HPLC Purity Peak Purity Assessment HPLC->Purity Drug This compound Drug Substance/Product Drug->Acid Drug->Base Drug->Oxid Drug->Therm Drug->Photo

Caption: Workflow for a Forced Degradation Study.

References

Acotiamide Hydrochloride Versus Mosapride: A Comparative Analysis of Prokinetic Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the prokinetic agents Acotiamide Hydrochloride and Mosapride, focusing on their mechanisms of action, efficacy in clinical settings, and the experimental data supporting their use.

Overview of Prokinetic Agents

This compound and mosapride are both prokinetic agents prescribed for functional dyspepsia (FD), a common gastrointestinal disorder.[1] While both aim to improve gastrointestinal motility, they achieve this through distinct pharmacological pathways.

This compound is a first-in-class gastroprokinetic agent that enhances acetylcholine (ACh) concentrations in the enteric nervous system.[2] It is approved for the treatment of functional dyspepsia, particularly symptoms associated with postprandial distress syndrome (PDS), such as postprandial fullness, upper abdominal bloating, and early satiety.[3][4]

Mosapride Citrate is a selective serotonin 5-HT4 receptor agonist.[5] By activating these receptors, it stimulates the release of acetylcholine, thereby enhancing gastrointestinal motility.[6] It is used to treat a range of gastrointestinal disorders, including functional dyspepsia and gastroesophageal reflux disease (GERD).[6][7]

Mechanism of Action

The prokinetic effects of acotiamide and mosapride stem from their ability to increase acetylcholine levels in the gastrointestinal tract, but their primary targets differ significantly.

This compound: A Dual-Action Acetylcholinesterase Inhibitor

Acotiamide enhances cholinergic transmission through a dual mechanism:

  • Acetylcholinesterase (AChE) Inhibition: Acotiamide inhibits the enzyme acetylcholinesterase, which is responsible for the breakdown of acetylcholine in the synaptic cleft. This leads to an increased concentration and prolonged action of acetylcholine.[2][3]

  • Muscarinic Autoreceptor Antagonism: It also acts as an antagonist at presynaptic M1 and M2 muscarinic receptors on enteric neurons. These receptors normally function to inhibit further acetylcholine release, so their blockade by acotiamide results in enhanced acetylcholine secretion.[2][8]

Acotiamide_Mechanism cluster_pre Cholinergic Neuron Terminal cluster_synapse Synaptic Cleft cluster_post Smooth Muscle Cell Acotiamide1 Acotiamide M1M2 M1/M2 Autoreceptors Acotiamide1->M1M2 Antagonizes ACh_release ACh Release M1M2->ACh_release Inhibits ACh Acetylcholine (ACh) ACh_release->ACh AChE Acetylcholinesterase (AChE) ACh->AChE Degradation Muscarinic_Receptor Muscarinic Receptors ACh->Muscarinic_Receptor Activates Acotiamide2 Acotiamide Acotiamide2->AChE Inhibits Contraction Increased GI Motility Muscarinic_Receptor->Contraction

Caption: Mechanism of Action of this compound.
Mosapride: A Selective 5-HT4 Receptor Agonist

Mosapride's prokinetic activity is primarily mediated by its agonistic action on serotonin 5-HT4 receptors located on enteric neurons.[5]

  • 5-HT4 Receptor Activation: Activation of these G-protein coupled receptors initiates a signaling cascade that leads to the release of acetylcholine from cholinergic nerve terminals.[6]

  • 5-HT3 Receptor Antagonism: The major active metabolite of mosapride, M1, also acts as a 5-HT3 receptor antagonist, which may contribute to its overall effect on gastrointestinal motility.[9]

Mosapride_Mechanism cluster_serotonergic Enteric Neuron cluster_synapse Synaptic Cleft cluster_post Smooth Muscle Cell Mosapride Mosapride HT4_Receptor 5-HT4 Receptor Mosapride->HT4_Receptor Activates ACh_release ACh Release HT4_Receptor->ACh_release ACh Acetylcholine (ACh) ACh_release->ACh Muscarinic_Receptor Muscarinic Receptors ACh->Muscarinic_Receptor Activates Contraction Increased GI Motility Muscarinic_Receptor->Contraction Gastric_Emptying_Workflow cluster_protocol 13C Breath Test Protocol start Baseline Breath Sample Collection ingestion Ingestion of 13C-labeled Test Meal start->ingestion sampling Serial Breath Sample Collection ingestion->sampling analysis Mass Spectrometry Analysis of 13CO2 sampling->analysis calculation Calculation of Gastric Emptying Parameters analysis->calculation end Results (T1/2, Tlag, etc.) calculation->end

References

Acotiamide Hydrochloride: A Comparative Analysis of Clinical Trial Outcomes in Functional Dyspepsia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-study comparison of clinical trial results for acotiamide hydrochloride, a first-in-class prokinetic agent for the treatment of functional dyspepsia (FD), particularly postprandial distress syndrome (PDS). The following sections present quantitative data from key clinical trials, detail the experimental protocols employed, and visualize the underlying mechanisms and workflows to offer an objective evaluation of acotiamide's performance.

Data Presentation: Efficacy and Safety of Acotiamide

The efficacy of acotiamide has been demonstrated in multiple randomized controlled trials, primarily at a dosage of 100 mg three times daily (t.i.d.). The primary endpoints in these studies were often the global assessment of Overall Treatment Efficacy (OTE) and the elimination rate of cardinal PDS symptoms: postprandial fullness, upper abdominal bloating, and early satiation.

Acotiamide versus Placebo

A pivotal Phase III, multicenter, randomized, placebo-controlled trial (NCT00761358) established the superiority of acotiamide over placebo in patients with FD.[1][2][3][4] After a 4-week treatment period, a significantly higher proportion of patients in the acotiamide group were classified as responders based on OTE (52.2% vs. 34.8% for placebo, p<0.001).[1][2][3] The elimination rate for all three cardinal symptoms was also significantly greater with acotiamide (15.3% vs. 9.0% for placebo, p=0.004).[1][2] The number needed to treat for OTE was 6, and for symptom elimination, it was 16.[2][4]

Efficacy EndpointAcotiamide 100 mg t.i.d.Placebop-valueReference
Overall Treatment Efficacy (OTE) Responder Rate 52.2%34.8%<0.001[1][3]
Elimination Rate of All Three Cardinal Symptoms 15.3%9.0%0.004[1][2]
Elimination Rate of Postprandial Fullness 22.7%16.6%0.026[5]
Elimination Rate of Early Satiation 37.8%25.4%<0.001[5]

Acotiamide also demonstrated significant improvements in quality of life, as measured by the Short Form-Nepean Dyspepsia Index (SF-NDI).[1] The overall SF-NDI scores showed a greater improvement from baseline with acotiamide compared to placebo.[1]

The safety profile of acotiamide was comparable to placebo, with a similar incidence of adverse events.[2][4] Long-term, open-label studies have further confirmed the safety and tolerability of acotiamide for up to one year.[6][7] In a 48-week study, the incidence of adverse drug reactions was 11.5%, with most being mild in severity.[8]

Acotiamide versus Other Prokinetic Agents

Clinical trials have also compared acotiamide to other prokinetic agents, such as mosapride and itopride.

A Phase III randomized clinical trial comparing acotiamide (100 mg t.i.d.) with mosapride (5 mg t.i.d.) for four weeks in FD-PDS patients found that the OTE responder rate was 98% for acotiamide and 93.27% for mosapride in the per-protocol population.[9] In the intent-to-treat population, the rates were 95.15% for acotiamide and 89.81% for mosapride.[9] Acotiamide also led to significant improvements in postprandial fullness (14.56%), upper abdominal bloating (15.53%), early satiation (10.68%), and quality of life.[9] The safety profiles of both drugs were found to be similar.[9] Another study found responder rates of 33% for acotiamide and 37% for mosapride, with no significant difference in the improvement of Gastrointestinal Symptom Rating Scale (GSRS) sub-scores.[10]

A real-world retrospective study comparing itopride and acotiamide suggested that itopride treatment resulted in a significant reduction in symptom severity for epigastric pain, burning, early satiation, and postprandial fullness, while acotiamide showed non-significant improvements at both 4 and 8 weeks.[11] After 8 weeks, 61.4% of patients on itopride reported symptom resolution compared to 31.82% in the acotiamide group.[11] However, a planned Phase 3, open-label, comparative randomized controlled trial (NCT07174297) will provide more definitive evidence on the comparative efficacy and safety of acotiamide versus itopride.[12]

ComparisonEfficacy EndpointAcotiamideComparatorOutcomeReference
vs. Mosapride OTE Responder Rate (PP)98%93.27%Similar efficacy[9]
vs. Mosapride GSRS Responder Rate33%37%Similar efficacy[10]
vs. Itopride Symptom Resolution (8 weeks)31.82%61.4%Itopride showed greater symptom resolution in a retrospective study[11]
Acotiamide in Combination with Proton Pump Inhibitors (PPIs)

For patients with functional dyspepsia who have persistent symptoms despite PPI therapy, the addition of acotiamide has been investigated. A randomized, double-blind, placebo-controlled crossover study in FD patients with heartburn who failed PPI treatment found that the addition of acotiamide significantly improved postprandial fullness and other upper abdominal symptoms compared to placebo.[13] Another study comparing acotiamide (300 mg/day) plus rabeprazole (10 mg/day) with a double dose of rabeprazole (20 mg/day) found that both treatments relieved symptoms in patients with an overlap between GERD and FD, with no significant difference in efficacy between the two groups.[14]

Experimental Protocols

Key Clinical Trial Design (Example: NCT00761358)[3]
  • Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group, Phase III trial.

  • Patient Population: Japanese patients aged 20-64 years with a diagnosis of functional dyspepsia-postprandial distress syndrome (FD-PDS) according to the Rome III criteria.

  • Inclusion Criteria: Patients with at least one of four upper abdominal symptoms (upper abdominal pain, upper abdominal discomfort, epigastric pain, or epigastric burning) for at least 6 months before inclusion and experiencing moderate to severe postprandial fullness, upper abdominal bloating, or early satiation.

  • Exclusion Criteria: Presence of organic diseases of the esophagus, stomach, or duodenum identified by endoscopy; history of heartburn within 12 weeks prior to the baseline period; use of medications that could affect gastrointestinal motility or acid secretion.

  • Intervention: Acotiamide 100 mg or placebo administered three times a day for 4 weeks.

  • Assessments:

    • Primary Efficacy Endpoints: Global assessment of Overall Treatment Efficacy (OTE) and elimination rate of all three cardinal symptoms (postprandial fullness, upper abdominal bloating, and early satiation) based on daily diaries.

    • Secondary Efficacy Endpoints: Individual symptom scores and quality of life assessed using the Short Form-Nepean Dyspepsia Index (SF-NDI).

    • Safety Assessments: Monitoring of adverse events, vital signs, and electrocardiograms.

Gastric Emptying and Accommodation Measurement

Gastric emptying and accommodation are key pathophysiological mechanisms in FD and have been assessed in clinical trials of acotiamide.

  • Gastric Emptying Scintigraphy: This is the gold standard for quantitatively measuring gastric motility.[15] A study in Japanese FD patients demonstrated that acotiamide significantly accelerated gastric emptying (50% half-emptying time) compared to placebo (p=0.02).[16]

  • ¹³C Breath Test: This non-invasive method is also used to assess gastric emptying. However, a study in healthy adult males found that a single administration of 100 mg or 300 mg of acotiamide did not affect gastric emptying after a liquid meal, suggesting that acotiamide's effects may be more pronounced in individuals with delayed gastric emptying.[17][18]

  • Gastric Accommodation: Acotiamide has been shown to significantly increase gastric accommodation compared to placebo (p=0.04) in FD patients, as measured by scintigraphy.[16]

Mandatory Visualizations

The following diagrams illustrate key aspects of acotiamide's mechanism of action and its evaluation in a clinical trial setting.

Acotiamide_Mechanism_of_Action Acotiamide's Dual Mechanism of Action cluster_presynaptic Presynaptic Cholinergic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Smooth Muscle Cell Acotiamide Acotiamide M1_M2 M1/M2 Autoreceptors (Inhibitory Feedback) Acotiamide->M1_M2 Antagonizes AChE Acetylcholinesterase (AChE) Acotiamide->AChE Inhibits ACh_release Acetylcholine (ACh) Release M1_M2->ACh_release Inhibits ACh Acetylcholine (ACh) ACh_release->ACh Muscarinic_Receptor Muscarinic Receptors ACh->Muscarinic_Receptor Activates AChE->ACh Degrades Contraction Increased Gastric Motility and Accommodation Muscarinic_Receptor->Contraction

Acotiamide's Dual Mechanism of Action

Clinical_Trial_Workflow Typical Acotiamide Clinical Trial Workflow cluster_screening Screening & Enrollment cluster_randomization Randomization cluster_treatment Treatment Period (e.g., 4 Weeks) cluster_followup Follow-up & Analysis Patient_Recruitment Patient Recruitment (Rome III/IV Criteria for FD-PDS) Informed_Consent Informed Consent Patient_Recruitment->Informed_Consent Baseline_Assessment Baseline Assessment (Symptoms, QoL, Endoscopy) Informed_Consent->Baseline_Assessment Randomization Randomization Baseline_Assessment->Randomization Acotiamide_Arm Acotiamide 100 mg t.i.d. Randomization->Acotiamide_Arm Placebo_Arm Placebo t.i.d. Randomization->Placebo_Arm Efficacy_Assessment Efficacy Assessment (OTE, Symptom Diaries, QoL) Acotiamide_Arm->Efficacy_Assessment Safety_Monitoring Safety Monitoring (Adverse Events) Acotiamide_Arm->Safety_Monitoring Placebo_Arm->Efficacy_Assessment Placebo_Arm->Safety_Monitoring Data_Analysis Statistical Analysis Efficacy_Assessment->Data_Analysis Safety_Monitoring->Data_Analysis

Typical Acotiamide Clinical Trial Workflow

Acotiamide_Therapeutic_Effect_Flow Logical Flow of Acotiamide's Therapeutic Effect Mechanism Dual Mechanism: AChE Inhibition & M1/M2 Antagonism ACh_Increase Increased Acetylcholine (ACh) in Synaptic Cleft Mechanism->ACh_Increase Physiological_Effect Enhanced Gastric Motility & Accommodation ACh_Increase->Physiological_Effect Symptom_Improvement Improvement in FD-PDS Symptoms: - Postprandial Fullness - Upper Abdominal Bloating - Early Satiation Physiological_Effect->Symptom_Improvement QoL_Improvement Improved Quality of Life Symptom_Improvement->QoL_Improvement

Logical Flow of Acotiamide's Therapeutic Effect

References

Pharmacokinetic and pharmacodynamic comparison of Acotiamide and Itopride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for effective prokinetic agents is ongoing. This guide provides a comprehensive pharmacokinetic and pharmacodynamic comparison of two key players in the treatment of functional dyspepsia: Acotiamide and Itopride. By delving into their mechanisms of action, metabolic pathways, and clinical effects, supported by experimental data, we aim to offer a clear, objective analysis to inform future research and development.

At a Glance: Key Differences and Similarities

Acotiamide, a first-in-class gastroprokinetic agent, and Itopride, a dual-action prokinetic, both aim to enhance gastric motility by increasing acetylcholine levels. However, their pharmacological approaches diverge significantly. Acotiamide primarily acts by inhibiting acetylcholinesterase (AChE) and antagonizing muscarinic M1 and M2 autoreceptors.[1][2] In contrast, Itopride combines AChE inhibition with dopamine D2 receptor antagonism.[3] This fundamental difference in their mechanism of action underpins the variations observed in their pharmacokinetic and pharmacodynamic profiles.

Pharmacokinetic Profile: A Comparative Analysis

The absorption, distribution, metabolism, and excretion of a drug are critical determinants of its efficacy and safety. The following table summarizes the key pharmacokinetic parameters of Acotiamide and Itopride.

ParameterAcotiamideItopride
Bioavailability Information not readily available in comparative human studies.Approx. 60%[3][4]
Time to Peak Plasma Concentration (Tmax) 1-1.5 hours[2]0.5 - 0.75 hours[3][4]
Peak Plasma Concentration (Cmax) Dose-dependent0.28 µg/mL (after a 50 mg dose)[3]
Area Under the Curve (AUC) Dose-dependent~830-873 ng·h/mL[5]
Protein Binding Information not readily available in comparative human studies.Approx. 96%[3][4]
Metabolism Primarily by UGT1A8 or UGT1A9 to form a glucuronide conjugate.[6]Extensively metabolized by flavin-containing monooxygenase 3 (FMO3).[7]
Elimination Half-life (t1/2) 7-10 hours[2]Approx. 6 hours[3][4]
Excretion Primarily in feces (around 45%).[2]Primarily in urine.[3]

Pharmacodynamic Effects: Impact on Gastric Function

The therapeutic effects of Acotiamide and Itopride are rooted in their ability to modulate gastric motility and accommodation.

Mechanism of Action

Acotiamide enhances cholinergic transmission in the upper gastrointestinal tract through a dual mechanism: it inhibits acetylcholinesterase (AChE), the enzyme that breaks down acetylcholine, and it acts as an antagonist at presynaptic muscarinic M1 and M2 receptors, which normally inhibit acetylcholine release.[1][2][8] This leads to an overall increase in acetylcholine concentration at the neuromuscular junction, promoting gastric motility.[8]

Itopride also increases acetylcholine levels by inhibiting AChE.[3] However, it possesses an additional key mechanism: antagonism of dopamine D2 receptors.[3] Dopamine typically has an inhibitory effect on gastrointestinal motility, so by blocking its receptors, Itopride further promotes gastric emptying.[3]

Signaling Pathways

Acotiamide_Signaling_Pathway Acotiamide Acotiamide AChE Acetylcholinesterase (AChE) Acotiamide->AChE Inhibits M1_M2 Muscarinic M1/M2 Autoreceptors Acotiamide->M1_M2 Antagonizes ACh_concentration Increased ACh Concentration AChE->ACh_concentration Decreases ACh_release Acetylcholine (ACh) Release M1_M2->ACh_release Inhibits (Negative Feedback) ACh_release->ACh_concentration Increases Gastric_Motility Enhanced Gastric Motility & Accommodation ACh_concentration->Gastric_Motility Stimulates

Itopride_Signaling_Pathway Itopride Itopride AChE Acetylcholinesterase (AChE) Itopride->AChE Inhibits D2_receptor Dopamine D2 Receptor Itopride->D2_receptor Antagonizes ACh_concentration Increased ACh Concentration AChE->ACh_concentration Decreases ACh_release Acetylcholine (ACh) Release D2_receptor->ACh_release Inhibits ACh_release->ACh_concentration Increases Gastric_Motility Enhanced Gastric Motility & Emptying ACh_concentration->Gastric_Motility Stimulates Dopamine Dopamine Dopamine->D2_receptor

Clinical Efficacy: A Comparative Look

Clinical studies have demonstrated the efficacy of both drugs in improving symptoms of functional dyspepsia. A real-world retrospective study in India suggested that Itopride treatment led to a significant reduction in symptom severity for epigastric pain, burning, early satiation, and postprandial fullness compared to Acotiamide.[9] After 8 weeks, a higher percentage of patients on Itopride reported symptom resolution compared to the Acotiamide group.[9] However, it's important to note that results can vary across different patient populations and study designs.

Experimental Protocols

To ensure the reproducibility and validity of research findings, detailed experimental protocols are essential. Below are methodologies for key experiments used to evaluate the pharmacodynamics of Acotiamide and Itopride.

Gastric Emptying Assessment: Scintigraphy Method

This method is considered the gold standard for quantitatively measuring gastric emptying.

1. Patient Preparation:

  • Patients must fast overnight (at least 8 hours).

  • Medications known to affect gastric motility should be discontinued prior to the study.

  • For female participants of childbearing potential, the study is ideally conducted during the follicular phase of the menstrual cycle to minimize hormonal influences.[10]

2. Radiopharmaceutical and Meal Preparation:

  • A standard low-fat, egg-white meal is prepared.

  • The meal is labeled with 0.5-1.0 mCi (18.5-37 MBq) of Technetium-99m (99mTc) sulfur colloid.[10]

  • The patient consumes the meal within 10 minutes.

3. Image Acquisition:

  • A gamma camera with a low-energy, all-purpose collimator is used.

  • Anterior and posterior images of the stomach are acquired immediately after meal ingestion (time 0) and at subsequent time points (e.g., 1, 2, and 4 hours).[10]

4. Data Analysis:

  • Regions of interest (ROIs) are drawn around the stomach on the images.

  • The geometric mean of the counts in the anterior and posterior ROIs is calculated and corrected for radioactive decay.

  • The percentage of the meal remaining in the stomach at each time point is determined.

Gastric_Emptying_Workflow cluster_prep Preparation cluster_acq Acquisition cluster_analysis Analysis Patient_Prep Patient Preparation (Fasting, Medication Hold) Meal_Prep Radiolabeled Meal Preparation Patient_Prep->Meal_Prep Meal_Ingestion Meal Ingestion Meal_Prep->Meal_Ingestion Image_Acquisition Gamma Camera Imaging (Anterior & Posterior Views) Meal_Ingestion->Image_Acquisition ROI_Drawing Draw Regions of Interest (ROIs) on Stomach Image_Acquisition->ROI_Drawing Data_Calculation Calculate Geometric Mean, Decay Correction ROI_Drawing->Data_Calculation Result Determine % Meal Remaining Over Time Data_Calculation->Result

Acetylcholinesterase (AChE) Inhibition Assay

This in vitro assay quantifies the inhibitory effect of a compound on AChE activity.

1. Materials:

  • Purified acetylcholinesterase (e.g., from electric eel or recombinant human).

  • Acetylthiocholine (substrate).

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).

  • Test compounds (Acotiamide, Itopride) at various concentrations.

  • Phosphate buffer (pH 8.0).

  • Microplate reader.

2. Procedure:

  • A reaction mixture is prepared in a 96-well plate containing phosphate buffer, DTNB, and the test compound.

  • The enzyme (AChE) is added to the wells and pre-incubated with the test compound.

  • The reaction is initiated by adding the substrate, acetylthiocholine.

  • The hydrolysis of acetylthiocholine by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product (5-thio-2-nitrobenzoate).

  • The absorbance of the product is measured kinetically at 412 nm using a microplate reader.

3. Data Analysis:

  • The rate of the reaction (change in absorbance over time) is calculated for each concentration of the test compound.

  • The percentage of AChE inhibition is determined relative to a control without the inhibitor.

  • The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. A study on rat stomach-derived AChE found the IC50 of acotiamide to be 2.3 μmol/l.[11]

Conclusion

Both Acotiamide and Itopride are valuable tools in the management of functional dyspepsia, each with a distinct pharmacological profile. Acotiamide's targeted action on muscarinic autoreceptors and AChE offers a specific approach to enhancing cholinergic activity. Itopride's dual mechanism, combining AChE inhibition with dopamine D2 receptor antagonism, provides a broader spectrum of prokinetic effects. The choice between these agents may depend on the specific patient profile and the underlying pathophysiology of their symptoms. Further head-to-head clinical trials with standardized methodologies are warranted to more definitively delineate the comparative efficacy and safety of these two important gastroprokinetic agents.

References

In Vitro Acetylcholinesterase Inhibition: A Comparative Analysis of Acotiamide and Neostigmine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed in vitro comparison of the acetylcholinesterase (AChE) inhibitory activities of Acotiamide, a gastroprokinetic agent, and Neostigmine, a well-established cholinesterase inhibitor. This document synthesizes key experimental data, outlines the methodologies for AChE inhibition assays, and presents signaling pathway and experimental workflow diagrams to offer an objective comparison of these two compounds.

Mechanism of Action

Both Acotiamide and Neostigmine exert their primary pharmacological effects by inhibiting acetylcholinesterase, the enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh).[1][2] By blocking AChE, these drugs increase the concentration and prolong the action of acetylcholine at cholinergic synapses.[3][4] This enhancement of cholinergic transmission is the foundation of their therapeutic applications.

Acotiamide is a novel gastroprokinetic agent primarily used in the treatment of functional dyspepsia.[5][6] It functions as a selective and reversible inhibitor of acetylcholinesterase.[6][7] Studies have shown that Acotiamide exhibits a mixed-type inhibition of AChE.[7][8] Beyond its direct inhibitory action, Acotiamide is also thought to enhance acetylcholine release from enteric nerve endings.[9][10]

Neostigmine is a long-standing reversible cholinesterase inhibitor employed in the management of myasthenia gravis and to reverse the effects of non-depolarizing neuromuscular blocking agents.[3][11][12] It acts by competitively binding to the anionic and esteratic sites of the acetylcholinesterase enzyme, thereby preventing the breakdown of acetylcholine.[4][12][13] This leads to indirect stimulation of both nicotinic and muscarinic receptors.[4][13]

Quantitative Comparison of Acetylcholinesterase Inhibition

The inhibitory potency of a compound is most commonly quantified by its half-maximal inhibitory concentration (IC50), with a lower value indicating greater potency. The following table summarizes the reported in vitro inhibitory activities of Acotiamide and Neostigmine against acetylcholinesterase.

CompoundTarget EnzymeIC50 ValueInhibition TypeSource Species
Acotiamide Acetylcholinesterase (AChE)3 µMMixedRecombinant Human
Acetylcholinesterase (AChE)2.3 µMNot SpecifiedRat Stomach
Neostigmine Acetylcholinesterase (AChE)0.062 µMCompetitiveHuman

Note: IC50 values can vary depending on the specific experimental conditions, such as the source of the enzyme and the substrate used. The data presented here is compiled from multiple sources and should be interpreted with this in mind.

Experimental Protocols

The in vitro determination of acetylcholinesterase inhibition is commonly performed using a colorimetric method, most notably the Ellman's assay.[2][14]

Principle of the Ellman's Assay

This assay quantifies the activity of AChE by measuring the formation of a colored product. The enzyme hydrolyzes a substrate, typically acetylthiocholine (ATCh), to produce thiocholine and acetic acid. The thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, or Ellman's reagent) to yield 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion that can be measured spectrophotometrically at a wavelength of approximately 412 nm.[14] The rate of color development is directly proportional to the acetylcholinesterase activity. In the presence of an inhibitor like Acotiamide or Neostigmine, the rate of ATCh hydrolysis is reduced, leading to a decreased rate of color formation.

Materials

  • Acetylcholinesterase (AChE) solution (e.g., from human erythrocytes or recombinant sources)

  • Acetylthiocholine (ATCh) iodide solution (substrate)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution (Ellman's reagent)

  • Buffer solution (e.g., Tris-HCl or phosphate buffer, pH 8.0)

  • Test compounds (Acotiamide and Neostigmine) at various concentrations

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure

  • Preparation of Reagents : All reagents are prepared in the appropriate buffer solution to the desired concentrations. Test compounds are typically dissolved in a suitable solvent (like DMSO) and then serially diluted in the assay buffer.

  • Assay Setup : The assay is performed in a 96-well microplate. Each well will contain the AChE solution, DTNB solution, and either the test compound (at a specific concentration), a positive control inhibitor, or a vehicle control (buffer with solvent).

  • Pre-incubation : The plate is typically pre-incubated for a set period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to interact with the enzyme.

  • Initiation of Reaction : The enzymatic reaction is initiated by adding the ATCh substrate solution to all wells.

  • Measurement : The absorbance at 412 nm is measured immediately and then at regular intervals (e.g., every minute for 10 minutes) using a microplate reader.

  • Data Analysis : The rate of reaction is calculated from the change in absorbance over time. The percentage of inhibition for each concentration of the test compound is determined relative to the vehicle control. The IC50 value is then calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizations

Signaling Pathway and Inhibition

Cholinergic_Signaling cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron ACh_vesicle Acetylcholine (ACh) in Vesicles ACh_free ACh ACh_vesicle->ACh_free Release AChE Acetylcholinesterase (AChE) ACh_free->AChE Hydrolysis Receptor ACh Receptor ACh_free->Receptor Binds Inhibitor Acotiamide or Neostigmine Inhibitor->AChE Signal Signal Transduction Receptor->Signal Activates

Caption: Cholinergic synapse showing ACh release, receptor binding, and inhibition of AChE by Acotiamide or Neostigmine.

Experimental Workflow for AChE Inhibition Assay

AChE_Workflow start Start prep_reagents Prepare Reagents (AChE, DTNB, ATCh, Inhibitors) start->prep_reagents plate_setup Plate Setup in 96-well Plate (AChE + DTNB + Inhibitor) prep_reagents->plate_setup pre_incubate Pre-incubate (e.g., 15 min at 37°C) plate_setup->pre_incubate add_substrate Add Substrate (ATCh) to Initiate Reaction pre_incubate->add_substrate measure Measure Absorbance at 412 nm (Kinetic Reading) add_substrate->measure analyze Calculate % Inhibition and IC50 Value measure->analyze end End analyze->end

Caption: Workflow of the in vitro acetylcholinesterase (AChE) inhibition assay using the Ellman's method.

References

Acotiamide in Functional Dyspepsia: A Comparative Analysis of Patient-Reported Outcomes from Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of patient-reported outcomes (PROs) from key clinical trials of Acotiamide for the treatment of functional dyspepsia (FD). Acotiamide, a first-in-class acetylcholinesterase inhibitor, has demonstrated efficacy in alleviating symptoms of FD, particularly postprandial distress syndrome (PDS), which is characterized by meal-related symptoms such as postprandial fullness, upper abdominal bloating, and early satiation. This document summarizes quantitative data from pivotal studies, details the experimental protocols employed, and visualizes the drug's mechanism of action and clinical trial workflows.

Data Presentation: Patient-Reported Outcomes in Acotiamide Clinical Trials

The following tables summarize the key patient-reported outcomes from major clinical trials of Acotiamide, offering a comparative view of its efficacy against placebo.

Table 1: Global Assessment of Overall Treatment Efficacy (OTE)

Clinical TrialTreatment Group (Dosage)Responder Rate (%)Placebo Responder Rate (%)p-value
Matsueda et al. (2012) - Phase IIIAcotiamide (100 mg t.i.d.)52.234.8<0.001
Tack et al. (2009) - Phase IIbAcotiamide (50 mg t.i.d.)48.749.1NS
Acotiamide (100 mg t.i.d.)58.349.1NS
Acotiamide (300 mg t.i.d.)56.949.1NS
Kusunoki et al. (2012)Acotiamide (100 mg t.i.d.)35.311.8<0.05

NS: Not Significant; t.i.d.: three times a day

Table 2: Elimination Rate of Cardinal Meal-Related Symptoms

Clinical TrialSymptomTreatment Group (Dosage)Elimination Rate (%)Placebo Elimination Rate (%)p-value
Matsueda et al. (2012) - Phase IIIAll three symptoms¹Acotiamide (100 mg t.i.d.)15.39.00.004
Postprandial fullnessAcotiamide (100 mg t.i.d.)Not explicitly reportedNot explicitly reported<0.001²
Upper abdominal bloatingAcotiamide (100 mg t.i.d.)Not explicitly reportedNot explicitly reported<0.005²
Early satiationAcotiamide (100 mg t.i.d.)37.825.4<0.001
Tack et al. (2009) - Phase IIbPostprandial fullnessAcotiamide (100 mg t.i.d.)45.228.1<0.05
Postprandial fullnessAcotiamide (300 mg t.i.d.)38.128.1NS

¹Postprandial fullness, upper abdominal bloating, and early satiation. ²p-value for significant improvement in individual symptom scores. NS: Not Significant; t.i.d.: three times a day

Table 3: Quality of Life and Symptom Severity Assessments

Clinical TrialPatient-Reported Outcome InstrumentTreatment Group (Dosage)Outcome
Matsueda et al. (2012) - Phase IIIShort Form-Nepean Dyspepsia Index (SF-NDI)Acotiamide (100 mg t.i.d.)Significant improvement in quality of life compared to placebo.
Nakamura et al. (2017)Gastrointestinal Symptom Rating Scale (GSRS)Acotiamide (100 mg t.i.d.)Significant improvement in total GSRS scores compared to placebo (p=0.0007).

Experimental Protocols

The clinical trials cited in this guide predominantly followed a multicenter, randomized, double-blind, placebo-controlled design.

Key Methodologies:

  • Patient Population: Patients diagnosed with functional dyspepsia according to the Rome III criteria, specifically those with symptoms of postprandial distress syndrome.

  • Treatment Duration: Typically 4 weeks, with some studies including a follow-up period.

  • Dosage: Acotiamide was most commonly administered at a dose of 100 mg three times a day (t.i.d.), taken before meals. Dose-ranging studies also evaluated 50 mg and 300 mg t.i.d.

  • Patient-Reported Outcome (PRO) Instruments:

    • Global Assessment of Overall Treatment Efficacy (OTE): Patients were asked to rate the overall change in their dyspeptic symptoms compared to baseline on a 7-point Likert scale, ranging from "extremely improved" to "extremely worsened". Responders were typically defined as those who rated their symptoms as "improved" or "extremely improved". This assessment was usually performed weekly.

    • Daily Symptom Diaries: Patients recorded the presence and severity of cardinal symptoms (postprandial fullness, upper abdominal bloating, and early satiation) on a daily basis using a predefined scale (e.g., a 4-point scale from 0=none to 3=severe). The elimination of a symptom was defined as a score of 0 for a certain number of consecutive days.

    • Short Form-Nepean Dyspepsia Index (SF-NDI): This validated questionnaire was used to assess the impact of dyspepsia on quality of life. It consists of 10 items covering five domains: tension/anxiety, interference with daily activities, eating/drinking, knowledge/control, and work/study.

    • Gastrointestinal Symptom Rating Scale (GSRS): This is a 15-item questionnaire that assesses the severity of five gastrointestinal symptom clusters: reflux, abdominal pain, indigestion, diarrhea, and constipation. Patients rate their symptoms over the past week on a 7-point Likert scale.

Mandatory Visualizations

Signaling Pathway of Acotiamide

Acotiamide_Mechanism cluster_pre Presynaptic Cholinergic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Smooth Muscle Cell ACh_vesicle Acetylcholine (ACh) Vesicle ACh ACh ACh_vesicle->ACh Release M1_M2_receptor Muscarinic M1/M2 Autoreceptors M1_M2_receptor->ACh_vesicle ACh->M1_M2_receptor Negative Feedback AChE Acetylcholinesterase (AChE) ACh->AChE Degradation M3_receptor Muscarinic M3 Receptor ACh->M3_receptor Binds Contraction Increased Gastric Motility and Accommodation M3_receptor->Contraction Acotiamide Acotiamide Acotiamide->M1_M2_receptor Blocks Acotiamide->AChE Inhibits

Caption: Mechanism of action of Acotiamide in the enteric nervous system.

Experimental Workflow of a Typical Acotiamide Clinical Trial

Acotiamide_Trial_Workflow cluster_arms Start Patient Screening (Rome III Criteria for FD-PDS) Informed_Consent Informed Consent Start->Informed_Consent Baseline Baseline Assessment - PROs (OTE, Diaries, SF-NDI) - Demographics Informed_Consent->Baseline Randomization Randomization Baseline->Randomization Treatment 4-Week Treatment Period Randomization->Treatment Placebo Placebo Group Acotiamide_Arm Acotiamide Group (e.g., 100 mg t.i.d.) Weekly_PROs Weekly PRO Assessment (OTE) Treatment->Weekly_PROs Daily_Diaries Daily Symptom Diaries Treatment->Daily_Diaries End_of_Treatment End of Treatment Assessment (PROs) Treatment->End_of_Treatment Follow_up 4-Week Follow-up Period (Optional) End_of_Treatment->Follow_up Final_Assessment Final PRO Assessment Follow_up->Final_Assessment Analysis Data Analysis Final_Assessment->Analysis

Safety Operating Guide

Proper Disposal of Acotiamide Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe and compliant disposal of acotiamide hydrochloride in research and development settings.

The proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals handling this compound, understanding the correct disposal procedures is paramount. While this compound is not classified as a hazardous substance according to several safety data sheets (SDS), all chemical waste must be managed in accordance with federal, state, and local regulations to ensure safety and compliance.[1][2][3]

This guide provides a procedural, step-by-step approach to the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of the environment.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This minimizes the risk of exposure and ensures a safe working environment.

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecificationRationale
Eye Protection Safety goggles with side-shieldsProtects eyes from dust and splashes.[4][5]
Hand Protection Protective glovesPrevents skin contact with the chemical.[5]
Body Protection Laboratory coat or impervious clothingProtects skin and clothing from contamination.[1][5]
Respiratory Protection Use in a well-ventilated area. A respirator may be necessary if dust is generated.Avoids inhalation of the compound.[1][4]

Work should always be conducted in a well-ventilated area or under a chemical fume hood to minimize inhalation risks.[1][2] An accessible safety shower and eye wash station should be available.[1]

Disposal of Pure or Unused this compound

Unused or expired this compound should be treated as chemical waste and disposed of through a licensed contractor.

Step-by-Step Procedure:

  • Container: Keep the compound in its original, clearly labeled container. If the original container is compromised, transfer the material to a compatible and properly labeled waste container.

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste" (or as required by institutional policy for non-hazardous chemical waste), with the full chemical name "this compound."

  • Storage: Store the waste container in a designated and secure waste accumulation area, segregated from incompatible materials such as strong acids/alkalis and strong oxidizing/reducing agents.[1]

  • Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[6] The primary recommended disposal method is incineration at a permitted facility.[3][7]

Disposal of Contaminated Materials

Any materials that come into contact with this compound must be disposed of as contaminated waste.

Solid Waste:

  • Items such as gloves, weighing paper, and paper towels should be collected in a designated and labeled hazardous waste bag or container.[6]

Sharps:

  • Contaminated needles, syringes, or razor blades must be placed in a designated sharps container for chemical waste.[6]

Glassware:

  • Contaminated glassware should be rinsed with a suitable solvent (e.g., ethanol or acetone). The rinsate should be collected as liquid chemical waste.[6] After decontamination, the glassware can be washed and reused.

Disposal of Liquid Waste Containing this compound

Solutions containing this compound should be collected and disposed of as liquid chemical waste. Do not pour chemical waste down the drain. [1][8]

Step-by-Step Procedure:

  • Container: Use a designated, leak-proof, and clearly labeled container for liquid waste.

  • Labeling: The label should include "Hazardous Waste" (or as required by institutional policy), the chemical name of all components, and their approximate concentrations.

  • Storage: Store the liquid waste container in a designated, secure area with secondary containment to prevent spills.

  • Disposal: Arrange for disposal through your institution's EHS office or a licensed contractor.

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials in a laboratory setting.

cluster_start Start: this compound Waste Generation cluster_pure Pure/Unused Compound cluster_contaminated Contaminated Materials cluster_liquid Liquid Waste start Identify Waste Type pure_container Keep in Original or Labeled Container start->pure_container Pure/Unused cont_type Determine Material Type start->cont_type Contaminated liquid_container Collect in Labeled, Leak-Proof Container start->liquid_container Liquid pure_label Label as Chemical Waste: 'this compound' pure_container->pure_label pure_store Store in Designated Waste Area pure_label->pure_store pure_dispose Dispose via Licensed Waste Contractor pure_store->pure_dispose cont_solid Solid Waste (gloves, paper) Collect in Labeled Bag/Container cont_type->cont_solid Solid cont_sharps Sharps (needles, blades) Collect in Sharps Container cont_type->cont_sharps Sharps cont_glass Glassware Rinse with Solvent cont_type->cont_glass Glassware cont_dispose Dispose via Licensed Waste Contractor cont_solid->cont_dispose cont_sharps->cont_dispose cont_rinsate Collect Rinsate as Liquid Waste cont_glass->cont_rinsate cont_rinsate->liquid_container liquid_label Label with all Components and Concentrations liquid_container->liquid_label liquid_store Store in Secondary Containment liquid_label->liquid_store liquid_dispose Dispose via Licensed Waste Contractor liquid_store->liquid_dispose

Caption: Decision workflow for the disposal of this compound.

Regulatory Context

The disposal of all pharmaceutical waste, including non-hazardous substances, is governed by multiple federal and state regulations.[9] Key regulatory bodies in the United States include the Environmental Protection Agency (EPA), which oversees hazardous waste under the Resource Conservation and Recovery Act (RCRA), and the Drug Enforcement Administration (DEA) for controlled substances.[9][10] While this compound is not currently listed as a federally hazardous waste, it is imperative to adhere to all institutional and local guidelines for chemical disposal to ensure full compliance.[1] The EPA's Subpart P provides specific management standards for hazardous waste pharmaceuticals at healthcare facilities, which can serve as a best-practice framework.[9][10]

References

Safeguarding Your Research: A Comprehensive Guide to Handling Acotiamide Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Acotiamide hydrochloride, including detailed operational and disposal plans. By adhering to these procedural steps, you can minimize risks and maintain a secure workspace.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is crucial. The following table summarizes the recommended PPE to be used.

Body PartPersonal Protective EquipmentSpecifications
Eyes Safety GogglesMust be equipped with side-shields.
Hands Protective GlovesChemical-impermeable gloves are required.
Body Impervious ClothingWear fire/flame-resistant and impervious clothing.
Respiratory Suitable RespiratorA full-face respirator should be used if exposure limits are exceeded or if irritation is experienced.

Safe Handling and Storage Protocol

Proper handling and storage are critical to prevent accidental exposure and maintain the integrity of the compound.

Handling:

  • Work in a well-ventilated area to avoid the formation of dust and aerosols.[1][2][3]

  • Avoid all contact with skin and eyes.[1][2][3]

  • Wear the appropriate personal protective equipment at all times.

  • Use non-sparking tools to prevent fire hazards from electrostatic discharge.[3][4]

Storage:

  • Store in a tightly sealed container.[1][2][3]

  • Keep the container in a cool, dry, and well-ventilated place.[1][2][3]

  • Store away from incompatible materials such as strong acids/alkalis and strong oxidizing/reducing agents.[1][2]

  • The recommended storage temperature is -20°C.[1][2]

Emergency Procedures: First Aid and Spill Response

In the event of an emergency, immediate and appropriate action is vital.

First Aid Measures:

Exposure RouteFirst Aid Procedure
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen or artificial respiration. Seek immediate medical attention.[1][2][3][5]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a physician.[1][2][3][5]
Eye Contact Rinse the eyes with pure water for at least 15 minutes. Seek immediate medical attention.[1][2][3][5]
Ingestion Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1][2][3][5]

Spill Cleanup Protocol:

  • Evacuate and Ventilate: Immediately evacuate personnel from the spill area and ensure adequate ventilation.[1][2]

  • Don PPE: Wear the full personal protective equipment as outlined above.

  • Containment: Prevent further leakage or spillage if it is safe to do so.[1][2]

  • Cleanup: Collect the spilled material using spark-proof tools and place it in a suitable, closed container for disposal.[3][4] Adhered or collected material should be promptly disposed of according to regulations.[3][4]

  • Decontamination: Clean the spill area thoroughly.

Disposal Plan

The disposal of this compound and its contaminated packaging must be conducted in accordance with all applicable federal, state, and local regulations.[1][2]

  • Unused Product: The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[3] Do not contaminate water, foodstuffs, feed, or seed by storage or disposal.[3] Do not discharge into sewer systems.[3]

  • Contaminated Packaging: Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[3] Alternatively, the packaging can be punctured to make it unusable for other purposes and then disposed of in a sanitary landfill.[3] Combustible packaging materials may be disposed of through controlled incineration with flue gas scrubbing.[3]

Workflow for Safe Handling of this compound

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Waste Disposal cluster_emergency Emergency Response A Review Safety Data Sheet (SDS) B Don Appropriate Personal Protective Equipment (PPE) A->B C Prepare Well-Ventilated Workspace B->C D Weigh and Handle this compound C->D E Perform Experimental Procedures D->E F Decontaminate Work Area and Equipment E->F G Remove and Dispose of PPE Correctly F->G H Segregate Waste (Chemical, Sharps, Contaminated PPE) G->H I Dispose of Waste According to Institutional and Regulatory Guidelines H->I J Spill L Follow Spill Cleanup Protocol J->L K Exposure M Administer First Aid and Seek Medical Attention K->M

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Acotiamide hydrochloride
Reactant of Route 2
Reactant of Route 2
Acotiamide hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.